molecular formula C33H24Cl2N4O13S4 B1683192 TLK19781

TLK19781

Número de catálogo: B1683192
Peso molecular: 883.7 g/mol
Clave InChI: SJIOPXRFHRQRRS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

TLK19781 is an insulin receptor modulator. In cultured cells made insulin resistant HIV by PI treatment, this compound both increased the content of insulin-stimulated GLUT4 at the plasma membrane and enhanced insulin-stimulated glucose transport.

Propiedades

Fórmula molecular

C33H24Cl2N4O13S4

Peso molecular

883.7 g/mol

Nombre IUPAC

2-chloro-5-[[7-[[7-[(4-chloro-3-sulfophenyl)sulfamoyl]-5-hydroxynaphthalen-2-yl]carbamoylamino]-4-hydroxynaphthalen-2-yl]sulfonylamino]benzenesulfonic acid

InChI

InChI=1S/C33H24Cl2N4O13S4/c34-27-7-3-21(13-31(27)55(47,48)49)38-53(43,44)23-11-17-9-19(1-5-25(17)29(40)15-23)36-33(42)37-20-2-6-26-18(10-20)12-24(16-30(26)41)54(45,46)39-22-4-8-28(35)32(14-22)56(50,51)52/h1-16,38-41H,(H2,36,37,42)(H,47,48,49)(H,50,51,52)

Clave InChI

SJIOPXRFHRQRRS-UHFFFAOYSA-N

SMILES canónico

C1=CC2=C(C=C(C=C2C=C1NC(=O)NC3=CC4=CC(=CC(=C4C=C3)O)S(=O)(=O)NC5=CC(=C(C=C5)Cl)S(=O)(=O)O)S(=O)(=O)NC6=CC(=C(C=C6)Cl)S(=O)(=O)O)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

TLK19781;  TLK 19781;  TLK-19781; 

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Putative Function and Signaling Pathway of LOC110019781

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide is based on a homology-driven analysis of the uncharacterized gene LOC110019781. As of the latest literature review, no direct experimental data has been published on this specific gene. The information presented herein is inferred from its annotated identity as a "mitogen-activated protein kinase kinase 9-like" protein, suggesting it is a homolog of the well-characterized Mitogen-Activated Protein Kinase Kinase 9 (MAP2K9 or MKK9). All functional and pathway descriptions are therefore predictive and based on the established roles of the MAP2K family, particularly MKK9.

Executive Summary

LOC110019781 is an uncharacterized gene predicted to encode a protein kinase belonging to the MAP2K (or MKK) family. Based on its nomenclature, it is expected to function as a dual-specificity protein kinase, a core component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are fundamental to a vast array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. This document provides a comprehensive overview of the predicted function of LOC110019781, its anticipated role within the JNK/SAPK signaling pathway, and detailed experimental protocols that could be employed for its characterization. The information is intended for researchers, scientists, and drug development professionals interested in novel components of cellular signaling networks.

Predicted Gene and Protein Characteristics

LOC110019781 is anticipated to share structural and functional similarities with other members of the MAP2K family. These proteins are characterized by a conserved protein kinase domain that specifically phosphorylates and activates MAPK proteins.

Predicted Protein Domains

The protein encoded by LOC110019781 is expected to contain a central serine/threonine kinase catalytic domain, which is the hallmark of this family. This domain likely includes an ATP-binding site and an active site responsible for phosphotransfer.

Domain Predicted Function Key Residues/Motifs
Protein Kinase DomainCatalyzes the transfer of a phosphate (B84403) group from ATP to a substrate protein (a MAPK).Conserved Lysine in the ATP-binding site, DFG motif.
D-Motif Binding SiteA region that mediates the interaction with the D-motif on its substrate MAPK.N/A

The Predicted Signaling Pathway: The JNK/SAPK Cascade

Based on its homology to MKK9, LOC110019781 is predicted to be an upstream activator of the c-Jun N-terminal Kinases (JNKs), also known as Stress-Activated Protein Kinases (SAPKs). The JNK pathway is a key signaling cascade that is activated in response to a variety of cellular stresses, such as inflammatory cytokines, UV radiation, and osmotic shock.

The canonical JNK signaling cascade is a three-tiered system:

  • MAP3K (MAPK Kinase Kinase): A diverse group of kinases that are activated by various upstream signals.

  • MAP2K (MAPK Kinase): These kinases are phosphorylated and activated by MAP3Ks. LOC110019781 is predicted to function at this level.

  • MAPK (Mitogen-Activated Protein Kinase): The final kinases in the cascade, which are activated by MAP2Ks and go on to phosphorylate a variety of downstream targets, including transcription factors.

The following diagram illustrates the predicted position of LOC110019781 within the JNK signaling pathway.

JNK_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines, UV, Stress) Receptor Receptor Extracellular_Stimuli->Receptor MAP3K MAP3K (e.g., MEKK1, ASK1) Receptor->MAP3K LOC110019781 LOC110019781 (putative MKK9) MAP3K->LOC110019781 P JNK JNK/SAPK LOC110019781->JNK P Transcription_Factors Transcription Factors (e.g., c-Jun, ATF2) JNK->Transcription_Factors P Cellular_Response Cellular Response (Apoptosis, Inflammation, etc.) Transcription_Factors->Cellular_Response

Predicted JNK/SAPK Signaling Pathway for LOC110019781.

Quantitative Data (Homology-Based)

Direct quantitative data for LOC110019781 is not available. The following tables present the types of quantitative data that are crucial for characterizing a protein kinase like LOC110019781, with example data points derived from studies on related kinases.

Kinase Activity Parameters (Illustrative)

Kinetic parameters are essential for understanding the enzymatic efficiency of LOC110019781. These would be determined through in vitro kinase assays.

Parameter Description Illustrative Value
Km (ATP)Michaelis constant for ATP; indicates the concentration of ATP at which the enzyme reaches half of its maximum velocity.10-100 µM
Km (Substrate)Michaelis constant for the substrate (e.g., a JNK protein).1-20 µM
kcatCatalytic constant (turnover number); the number of substrate molecules converted to product per enzyme molecule per second.0.1-10 s-1
Inhibitor Potency (Illustrative)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1]

Inhibitor Target IC50 (nM)
Compound XMKK450
Compound YJNK1/2100
BentamapimodJNK1, JNK2, JNK3Potent, ATP-competitive[2]

Experimental Protocols for Characterization

The following are detailed methodologies for key experiments that would be necessary to validate the predicted function and signaling pathway of LOC110019781.

Western Blot Analysis of JNK Phosphorylation

This protocol is designed to assess the ability of LOC110019781 to induce the phosphorylation of its downstream target, JNK.

Objective: To detect phosphorylated JNK (p-JNK) in cell lysates following the overexpression or activation of LOC110019781.

Materials:

  • Cell culture reagents

  • Expression vector for LOC110019781

  • Transfection reagent

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-JNK (Thr183/Tyr185), anti-total-JNK, anti-LOC110019781 (if available), and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Transfection:

    • Seed cells (e.g., HEK293T) in 6-well plates and grow to 70-80% confluency.

    • Transfect cells with the LOC110019781 expression vector or an empty vector control using a suitable transfection reagent.

    • Incubate for 24-48 hours.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well and incubate on ice for 20-30 minutes.[2]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]

    • Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to the same concentration and add Laemmli sample buffer.

    • Denature samples by boiling at 95-100°C for 5 minutes.[2]

    • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.[2]

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-JNK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

    • Wash the membrane three times with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the p-JNK signal to the total JNK or loading control signal.

Western_Blot_Workflow Cell_Culture Cell Culture & Transfection Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification Protein Quantification (BCA) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-JNK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Workflow for Western Blot Analysis of JNK Phosphorylation.
Co-Immunoprecipitation (Co-IP) to Identify Interacting Proteins

This protocol is designed to identify proteins that interact with LOC110019781, such as its upstream activators (MAP3Ks) and downstream substrates (JNKs).

Objective: To immunoprecipitate LOC110019781 and identify co-precipitating proteins.

Materials:

  • Cell culture reagents

  • Expression vector for tagged-LOC110019781 (e.g., FLAG- or HA-tagged)

  • Transfection reagent

  • Non-denaturing lysis buffer with protease and phosphatase inhibitors

  • Anti-tag antibody (e.g., anti-FLAG)

  • Protein A/G agarose (B213101) or magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Culture and Transfection:

    • Transfect cells with the tagged-LOC110019781 expression vector.

    • Incubate for 24-48 hours.

  • Cell Lysis:

    • Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with the anti-tag antibody for 2-4 hours or overnight at 4°C.

    • Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads using an elution buffer (e.g., Laemmli sample buffer).

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins (e.g., specific MAP3Ks or JNKs).

    • Alternatively, the eluate can be analyzed by mass spectrometry for unbiased identification of interacting partners.

CoIP_Workflow Cell_Culture Cell Transfection with Tagged-LOC110019781 Cell_Lysis Cell Lysis (Non-denaturing) Cell_Culture->Cell_Lysis Incubation_Ab Incubation with Anti-Tag Antibody Cell_Lysis->Incubation_Ab Incubation_Beads Incubation with Protein A/G Beads Incubation_Ab->Incubation_Beads Washing Washing of Beads Incubation_Beads->Washing Elution Elution of Bound Proteins Washing->Elution Analysis Analysis by Western Blot or Mass Spectrometry Elution->Analysis

Workflow for Co-Immunoprecipitation.

Conclusion and Future Directions

While LOC110019781 remains an uncharacterized gene, its homology to MAP2K9 provides a strong foundation for predicting its function as a key component of the JNK/SAPK signaling pathway. The experimental approaches outlined in this guide offer a roadmap for formally characterizing its kinase activity, identifying its interacting partners, and elucidating its role in cellular stress responses. Future research should focus on validating these predictions through rigorous experimentation, including gene knockout or knockdown studies to determine its physiological relevance. A thorough understanding of LOC110019781 could provide novel insights into the regulation of stress-induced signaling and may reveal new therapeutic targets for diseases associated with dysregulated JNK signaling, such as inflammatory disorders and cancer.

References

The Structural Biology of Mitogen-Activated Protein Kinase 9 (MAPK9): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitogen-activated protein kinase 9 (MAPK9), also known as c-Jun N-terminal kinase 2 (JNK2), is a key enzyme in the MAP kinase signaling pathway.[1] As a member of the stress-activated protein kinase (SAPK) group, MAPK9 is a critical mediator of cellular responses to a variety of environmental stresses, including UV radiation, osmotic shock, and inflammatory cytokines.[2] Its involvement in a wide array of cellular processes such as proliferation, differentiation, and apoptosis makes it a significant target for therapeutic intervention in various diseases.[1] This technical guide provides an in-depth overview of the structure of human MAPK9, detailed experimental protocols for its characterization, and a summary of its signaling pathway.

MAPK9 Protein Structure and Function

Human MAPK9 is a serine/threonine kinase encoded by the MAPK9 gene located on chromosome 5.[1][3] The canonical isoform consists of 424 amino acids and has a molecular weight of approximately 48.5 kDa.[3][4] The protein comprises a conserved protein kinase domain which is characteristic of the MAP kinase family.[2] This domain contains a glycine-rich loop involved in ATP binding and a conserved aspartic acid residue that is crucial for its catalytic activity.[2]

Functionally, MAPK9 acts as an integration point for multiple biochemical signals, mediating the expression of immediate-early genes through the phosphorylation of specific transcription factors.[1] Key downstream targets include c-Jun, ATF2, and p53.[5][6] The activation of MAPK9 is achieved through dual phosphorylation on conserved threonine and tyrosine residues within the activation loop by the upstream MAP2 kinases, MKK4 and MKK7.[2]

Domain Architecture

The primary structure of MAPK9 includes a highly conserved protein kinase domain. Key features identified from the UniProt database (P45984) are outlined below.[3][7]

FeatureStart PositionEnd PositionDescription
Protein Kinase Domain36385Catalyzes the transfer of a phosphate (B84403) group from ATP to a substrate protein.
Activation Loop181209Contains the TPY motif (Thr-Pro-Tyr) which, upon dual phosphorylation, activates the kinase.

Crystallographic Structures of JNK2 (MAPK9)

The three-dimensional structures of the kinase domain of human JNK2 have been solved by X-ray crystallography, providing valuable insights into its conformation and inhibitor binding. Below is a summary of the key quantitative data for two representative structures deposited in the Protein Data Bank (PDB).

PDB ID3E7O [8]3NPC
Experimental Method X-ray DiffractionX-ray Diffraction
Resolution (Å) 2.142.30
R-value Work 0.2170.212
R-value Free 0.2500.254
Protein Chains A, BA, B
Ligand(s) Indazole inhibitorBIRB 796
Crystallization Method Vapor diffusion, hanging dropVapor diffusion, hanging drop
pH 7.58.5
Temperature (K) 293293

Signaling Pathway

MAPK9 is a central component of the JNK signaling cascade. This pathway is activated by a variety of stress signals and inflammatory cytokines. The core of the pathway is a three-tiered kinase module.

JNK_Signaling_Pathway Stress Stress Stimuli (UV, Osmotic Shock) MAP3K MAP3K (e.g., MEKK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1) Cytokines->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 phosphorylates MAPK9 MAPK9 (JNK2) MKK4_7->MAPK9 phosphorylates cJun c-Jun MAPK9->cJun phosphorylates Other_Substrates Other Substrates (ATF2, p53) MAPK9->Other_Substrates phosphorylates Cellular_Response Cellular Response (Apoptosis, Proliferation, Inflammation) cJun->Cellular_Response Other_Substrates->Cellular_Response

JNK Signaling Pathway

Experimental Protocols

Recombinant Human MAPK9 Expression and Purification

This protocol describes a general method for the expression and purification of the kinase domain of human MAPK9 in E. coli for structural studies, based on common practices for protein kinases.

1. Gene Cloning and Expression Vector Construction:

  • The cDNA sequence encoding the human MAPK9 kinase domain (e.g., residues 36-385) is amplified by PCR.
  • The PCR product is cloned into a bacterial expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (6xHis) tag for affinity purification.
  • The construct is verified by DNA sequencing.

2. Protein Expression:

  • The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).
  • A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a). The culture is grown overnight at 37°C with shaking.
  • The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
  • The culture is then incubated at a lower temperature, such as 18°C, for 16-20 hours to enhance protein solubility.

3. Cell Lysis and Lysate Clarification:

  • Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.
  • The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
  • The cells are lysed by sonication on ice.
  • The lysate is clarified by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.

4. Affinity Chromatography:

  • The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
  • The column is washed with several column volumes of wash buffer to remove non-specifically bound proteins.
  • The His-tagged MAPK9 is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

5. Size-Exclusion Chromatography:

  • The eluted protein is further purified by size-exclusion chromatography (gel filtration) using a column such as a Superdex 75, pre-equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
  • Fractions containing pure MAPK9 are pooled, concentrated, and the protein concentration is determined. The purity is assessed by SDS-PAGE.

Crystallization of MAPK9 Kinase Domain

This protocol outlines a general procedure for the crystallization of the purified MAPK9 kinase domain.

1. Protein Preparation for Crystallization:

  • The purified MAPK9 kinase domain is concentrated to 5-10 mg/mL.
  • To obtain a homogenous sample, the protein may be incubated with a non-hydrolyzable ATP analog and a specific inhibitor.

2. Crystallization Screening:

  • Initial crystallization conditions are screened using commercially available sparse-matrix screens.
  • The hanging drop vapor diffusion method is commonly used. In this method, 1 µL of the protein solution is mixed with 1 µL of the reservoir solution on a siliconized cover slip.
  • The cover slip is inverted and sealed over the well of a crystallization plate containing 500 µL of the reservoir solution.
  • Plates are incubated at a constant temperature (e.g., 20°C) and monitored for crystal growth over several days to weeks.

3. Optimization of Crystallization Conditions:

  • Initial "hits" are optimized by systematically varying the concentrations of the precipitant, buffer pH, and salt concentration around the initial condition to obtain diffraction-quality crystals.

4. Crystal Harvesting and Cryo-protection:

  • Crystals are carefully harvested from the drop using a small loop.
  • For data collection at cryogenic temperatures, crystals are briefly soaked in a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol (B35011) or ethylene (B1197577) glycol) to prevent ice formation.
  • The crystal is then flash-cooled in liquid nitrogen.

Experimental Workflow for Structure Determination

The determination of a protein's three-dimensional structure is a multi-step process. The following diagram illustrates a typical workflow for X-ray crystallography.

XRay_Crystallography_Workflow Cloning Gene Cloning & Vector Construction Expression Protein Expression Cloning->Expression Purification Protein Purification Expression->Purification Crystallization Crystallization Purification->Crystallization Data_Collection X-ray Data Collection Crystallization->Data_Collection Phasing Phase Determination Data_Collection->Phasing Model_Building Model Building Phasing->Model_Building Refinement Structure Refinement & Validation Model_Building->Refinement Deposition PDB Deposition Refinement->Deposition

X-ray Crystallography Workflow

Conclusion

This technical guide has provided a comprehensive overview of the structure and function of mitogen-activated protein kinase 9. The detailed information on its structural characteristics, signaling pathway, and experimental protocols for its study will serve as a valuable resource for researchers in academia and the pharmaceutical industry. A thorough understanding of the structural biology of MAPK9 is essential for the rational design of novel therapeutics targeting this important kinase.

References

MAP2K9's Dichotomous Role in Cellular Proliferation and Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitogen-activated protein kinase kinase 9 (MAP2K9), also known as MKK7, is a critical component of the c-Jun N-terminal kinase (JNK) signaling pathway. This pathway is a conserved signaling module that plays a pivotal role in a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. Emerging evidence suggests that MAP2K9 holds a complex and often context-dependent role in determining cell fate. In some cellular contexts, it acts as a promoter of proliferation, while in others, it is instrumental in driving differentiation. This technical guide provides an in-depth exploration of the MAP2K9-like signaling axis, summarizing key quantitative data, detailing experimental protocols for its investigation, and visualizing the intricate signaling networks involved. Understanding the nuanced functions of MAP2K9 is paramount for developing targeted therapeutic strategies in oncology and regenerative medicine.

The MAP2K9 Signaling Cascade

MAP2K9 is a dual-specificity protein kinase that phosphorylates and activates JNKs (JNK1, JNK2, and JNK3) on threonine and tyrosine residues. The activation of MAP2K9 itself is mediated by upstream MAP3Ks, such as MEKK1/2/3, TAK1, and ASK1, which are in turn activated by various extracellular and intracellular stimuli, including growth factors, cytokines, and cellular stress. Once activated, JNKs translocate to the nucleus to phosphorylate and activate a host of transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex. The activation of AP-1 leads to the transcription of genes that regulate cellular proliferation and differentiation.[1]

Below is a diagram illustrating the core MAP2K9 signaling pathway.

MAP2K9_Signaling_Pathway cluster_upstream Upstream Activators cluster_core Core Cascade cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Stimuli Growth Factors, Cytokines, Stress MAP3Ks MEKK1/2/3, TAK1, ASK1 Stimuli->MAP3Ks MAP2K9 MAP2K9 (MKK7) MAP3Ks->MAP2K9 JNKs JNK1/2/3 MAP2K9->JNKs cJun c-Jun (AP-1) JNKs->cJun Other_TFs Other Transcription Factors JNKs->Other_TFs Gene_Expression Gene Expression cJun->Gene_Expression Other_TFs->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Differentiation Differentiation Gene_Expression->Differentiation

Core MAP2K9 Signaling Pathway

Quantitative Data on MAP2K9's Role

The influence of MAP2K9 on cellular proliferation and differentiation is highly dependent on the cell type and the specific signaling context. Below is a summary of quantitative findings from studies investigating the effects of modulating MAP2K9 activity.

Cell TypeModulation of MAP2K9Effect on ProliferationEffect on DifferentiationReference
Human Spermatogonial Stem CellsKnockdownInhibition of proliferationPromotion of apoptosis[2]
Mouse Embryonic Stem CellsKnockdownNo significant effect on self-renewalEnhanced formation of contractile cardiomyocytes; reduced p38 MAPK activation[3][4]
Human FibroblastsKnockdownDownregulation of c-JUN, E2F2, ATF2, and cell cycle genes-[5]
Leukemic CellsOverexpressionIncreased proliferation (G1 to S phase transition)-[6]
Primary HepatoblastsKnockoutDefective cell proliferationImmature hepatocyte formation[6]
Mast CellsKnockoutHyperproliferation in response to IL-3 and stem cell factor-[6]

Experimental Protocols

Investigating the precise role of MAP2K9 in cellular proliferation and differentiation requires a combination of molecular and cellular biology techniques. Below are detailed protocols for key experiments.

Analysis of MAP2K9-JNK Signaling Activity

Western Blot for Phosphorylated JNK (p-JNK)

This protocol is for the immunodetection of phosphorylated JNK, a direct downstream target of MAP2K9, as a measure of its activity.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • Sample Preparation:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer to a final concentration of 1x.

    • Boil samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH) and to total JNK levels.

Cellular Proliferation Assay

BrdU Incorporation Assay

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Treatment:

    • Treat cells with the desired experimental conditions (e.g., transfection with MAP2K9 siRNA or expression vector).

  • BrdU Labeling:

  • Fixation and Denaturation:

    • Remove the culture medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.

  • Immunodetection:

    • Wash the cells with wash buffer.

    • Add a BrdU-specific antibody and incubate for 1 hour at room temperature.

    • Wash the cells three times.

    • Add an HRP-conjugated secondary antibody and incubate for 30 minutes.

    • Wash the cells three times.

  • Signal Development and Measurement:

    • Add TMB substrate and incubate for 15-30 minutes.

    • Stop the reaction with a stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.

Cellular Differentiation Assay

Immunofluorescence for Differentiation Markers

This protocol allows for the visualization and quantification of the expression of specific differentiation markers. The example below is for neuronal differentiation.

  • Cell Culture and Differentiation Induction:

    • Culture cells on coverslips in a multi-well plate.

    • Induce differentiation using an appropriate protocol (e.g., treatment with retinoic acid for neuronal differentiation).

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation:

    • Wash three times with PBS.

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with primary antibodies against neuronal differentiation markers (e.g., β-III-tubulin (Tuj1) for early neurons, MAP2 for mature neurons) overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.

  • Staining and Mounting:

    • Wash three times with PBST.

    • Counterstain nuclei with DAPI.

    • Mount coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the stained cells using a fluorescence microscope.

    • Quantify the percentage of marker-positive cells or the fluorescence intensity per cell.

Experimental Workflow and Logical Relationships

To comprehensively investigate the role of MAP2K9 in cellular proliferation and differentiation, a structured experimental workflow is essential. The following diagram outlines a logical approach, starting from the modulation of MAP2K9 expression to the analysis of its functional consequences.

Experimental_Workflow cluster_modulation 1. Modulation of MAP2K9 Expression/Activity cluster_validation 2. Validation of Modulation cluster_phenotypic_assays 3. Phenotypic Assays cluster_data_analysis 4. Data Analysis and Interpretation Gain_of_Function Gain-of-Function (e.g., Overexpression) qPCR qPCR (mRNA levels) Gain_of_Function->qPCR Western_Blot_MAP2K9 Western Blot (Protein levels) Gain_of_Function->Western_Blot_MAP2K9 Loss_of_Function Loss-of-Function (e.g., siRNA, CRISPR) Loss_of_Function->qPCR Loss_of_Function->Western_Blot_MAP2K9 Proliferation_Assay Proliferation Assay (e.g., BrdU, Ki67) qPCR->Proliferation_Assay Differentiation_Assay Differentiation Assay (e.g., Marker Expression) qPCR->Differentiation_Assay Western_Blot_pJNK Western Blot (p-JNK activity) Western_Blot_MAP2K9->Western_Blot_pJNK Western_Blot_pJNK->Proliferation_Assay Western_Blot_pJNK->Differentiation_Assay Quantification Quantification of Results Proliferation_Assay->Quantification Differentiation_Assay->Quantification Conclusion Conclusion on MAP2K9 Role Quantification->Conclusion

Workflow for Investigating MAP2K9 Function

Conclusion

MAP2K9 is a multifaceted signaling molecule with a demonstrable impact on both cellular proliferation and differentiation. Its precise function is intricately linked to the specific cellular and signaling environment. The dichotomous nature of MAP2K9's role underscores the importance of detailed, context-specific investigations. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to dissect the complexities of the MAP2K9 signaling pathway. A deeper understanding of this pathway will be instrumental in identifying novel therapeutic targets for a range of diseases characterized by aberrant cell proliferation and differentiation, including cancer and developmental disorders. Future research should focus on elucidating the upstream signals that dictate the pro-proliferative versus pro-differentiative outputs of MAP2K9 activation and identifying the full complement of downstream effectors that mediate these distinct cellular responses.

References

An In-depth Technical Guide to the Expression of Mitogen-Activated Protein Kinase Kinase 9 (MAPK9), a Homolog of LOC110019781

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for the gene locus LOC110019781 is not currently available in major public databases. This guide therefore focuses on its well-characterized human homolog, Mitogen-Activated Protein Kinase 9 (MAPK9) , also known as c-Jun N-terminal kinase 2 (JNK2). The information presented herein for MAPK9 serves as a proxy to infer the potential expression patterns and functional context of LOC110019781, which is described as a "mitogen-activated protein kinase kinase 9-like" gene.

Introduction

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that play a pivotal role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and stress responses.[1] The MAPK signaling pathways are organized as a three-tiered cascade, comprising a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK).[2] MAPK9 (JNK2) is a key component of the c-Jun N-terminal kinase (JNK) pathway, which is primarily activated by stress stimuli such as inflammatory cytokines and environmental stressors.[3] Understanding the tissue- and cell-type-specific expression of MAPK9 is crucial for elucidating its role in both normal physiology and disease, and for the development of targeted therapeutics.

Data Presentation: Quantitative Expression of MAPK9

The following tables summarize the quantitative expression data for MAPK9 across various human tissues and cell lines, compiled from the Human Protein Atlas and the Genotype-Tissue Expression (GTEx) portal. Expression is reported in normalized Transcripts Per Million (nTPM).

Table 1: MAPK9 RNA Expression in Human Tissues
TissueRNA Expression (nTPM)
Brain22.1
Thyroid10.2
Adipose Tissue7.8
Adrenal Gland7.5
Appendix7.2
Bone Marrow6.9
Colon6.5
Duodenum6.3
Endometrium5.9
Esophagus5.7
Fallopian Tube8.1
Gallbladder5.4
Heart Muscle4.9
Kidney6.8
Liver5.1
Lung6.2
Lymph Node7.1
Ovary7.4
Pancreas6.1
Placenta8.5
Prostate6.7
Rectum6.4
Salivary Gland7.9
Skin5.8
Small Intestine6.6
Spleen7.3
Stomach6.0
Testis9.1
Tonsil7.6
Urinary Bladder5.5

Data sourced from the Human Protein Atlas, which integrates data from its own projects and the GTEx project.[4]

Table 2: MAPK9 RNA Expression in Human Cell Lines
Cell LineRNA Expression (nTPM)
A-431 (Epidermoid carcinoma)5.4
A549 (Lung carcinoma)3.8
CACO-2 (Colon adenocarcinoma)4.1
HAP1 (Chronic myeloid leukemia)6.2
HEK 293 (Embryonic kidney)7.1
HeLa (Cervical adenocarcinoma)5.9
Hep G2 (Hepatocellular carcinoma)3.2
K-562 (Chronic myeloid leukemia)4.5
MCF7 (Breast adenocarcinoma)2.9
PC-3 (Prostate adenocarcinoma)6.8
RT-4 (Urothelial carcinoma)5.1
SH-SY5Y (Neuroblastoma)8.3
SiHa (Cervical squamous cell carcinoma)4.7
SK-MEL-30 (Melanoma)6.5
U-2 OS (Osteosarcoma)7.5
U-251 MG (Glioblastoma)9.2

Data sourced from the Human Protein Atlas.[5]

Experimental Protocols

The quantitative expression data presented above are typically generated using one of the following key experimental methodologies.

RNA Sequencing (RNA-Seq)

RNA-Seq is a high-throughput sequencing technique used to profile the entire transcriptome of a sample.[6]

Detailed Methodology:

  • RNA Extraction: Total RNA is isolated from tissue or cell samples using methods such as TRIzol reagent or commercially available kits.[7] The quality and quantity of the extracted RNA are assessed using spectrophotometry and capillary electrophoresis.[8]

  • Library Preparation:

    • mRNA Selection (poly-A selection) or Ribosomal RNA (rRNA) Depletion: To enrich for protein-coding transcripts, mRNA is typically selected using oligo(dT) magnetic beads.[6] Alternatively, for a more comprehensive view of the transcriptome, rRNA is depleted.

    • Fragmentation: The enriched RNA is fragmented into smaller pieces.[9]

    • cDNA Synthesis: The fragmented RNA is reverse transcribed into complementary DNA (cDNA).[9]

    • Adapter Ligation: Sequencing adapters are ligated to the ends of the cDNA fragments. These adapters contain sequences for primer binding and sample indexing.

    • Amplification: The adapter-ligated cDNA is amplified via PCR to generate a sufficient quantity for sequencing.[9]

  • Sequencing: The prepared library is sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).[6]

  • Data Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality.

    • Alignment: Reads are aligned to a reference genome.

    • Quantification: The number of reads mapping to each gene is counted and normalized to account for sequencing depth and gene length, often expressed as Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM).[7]

Quantitative Real-Time PCR (qPCR)

qPCR is a sensitive and specific method for quantifying the expression of a target gene.[10]

Detailed Methodology:

  • RNA Extraction and cDNA Synthesis: As described in the RNA-Seq protocol.

  • Primer Design: Gene-specific forward and reverse primers are designed to amplify a short region of the target cDNA.[11]

  • qPCR Reaction Setup: The reaction mixture typically includes cDNA template, forward and reverse primers, a DNA polymerase, dNTPs, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.[12]

  • Real-Time PCR: The reaction is performed in a real-time PCR thermal cycler. The instrument monitors the fluorescence signal at each cycle of amplification. The cycle at which the fluorescence crosses a certain threshold is known as the quantification cycle (Cq) or threshold cycle (Ct).[12]

  • Data Analysis: The Cq value is inversely proportional to the initial amount of target cDNA. Relative quantification is often performed by comparing the Cq value of the target gene to that of a stably expressed reference (housekeeping) gene.[11]

In Situ Hybridization (ISH)

ISH is a technique that allows for the visualization of gene expression within the spatial context of a tissue section.[13]

Detailed Methodology:

  • Tissue Preparation: Tissues are fixed (e.g., with paraformaldehyde), embedded in paraffin, and sectioned onto microscope slides.[13]

  • Probe Synthesis: A labeled nucleic acid probe (RNA or DNA) complementary to the target mRNA is synthesized. The probe is often labeled with a hapten like digoxigenin (B1670575) (DIG) or biotin.[14]

  • Hybridization: The labeled probe is applied to the tissue section and incubated under conditions that allow it to specifically bind to the target mRNA.[13]

  • Washing: Unbound probe is washed away.[15]

  • Detection: The labeled probe is detected using an antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase). The enzyme then converts a chromogenic substrate into a colored precipitate, or a fluorogenic substrate into a fluorescent signal, at the site of probe binding.[14]

  • Imaging: The tissue section is visualized under a microscope to determine the cellular and subcellular localization of the target mRNA.

Mandatory Visualization: Signaling Pathways and Workflows

MAPK/JNK Signaling Pathway

The following diagram illustrates the canonical MAPK/JNK signaling pathway in which MAPK9 (JNK2) is a central component.

MAPK_JNK_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) Receptor Receptor Stress->Receptor MAPKKK MAPKKK (e.g., MEKK1, ASK1) Receptor->MAPKKK MAPKK MAPKK (MKK4/7) MAPKKK->MAPKK MAPK9 MAPK9 (JNK2) MAPKK->MAPK9 TranscriptionFactors Transcription Factors (c-Jun, ATF2) MAPK9->TranscriptionFactors CellularResponse Cellular Response (Apoptosis, Proliferation) TranscriptionFactors->CellularResponse

Caption: Simplified diagram of the MAPK/JNK signaling cascade.

Experimental Workflow for Gene Expression Analysis

This diagram outlines the general workflow for quantifying gene expression using RNA Sequencing.

RNASeq_Workflow Sample Tissue/Cell Sample RNA_Extraction RNA Extraction Sample->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis Sequencing->Data_Analysis Results Gene Expression Quantification Data_Analysis->Results

References

The Putative Role of LOC110019781 in Apoptosis and Cellular Stress Response: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available data, there is no direct experimental evidence detailing the specific role of LOC110019781 in apoptosis and cell stress response. However, the gene is annotated as "mitogen-activated protein kinase kinase 9-like"[1], strongly suggesting it is a homolog or isoform of the well-characterized Mitogen-Activated Protein Kinase 9 (MAPK9), also known as c-Jun N-terminal Kinase 2 (JNK2). Therefore, this technical guide provides an in-depth overview of the established functions of MAPK9/JNK2 as a proxy to infer the potential roles of LOC110019781. The experimental protocols and data presented are based on studies of MAPK9/JNK2 and should be considered as a predictive framework for investigating LOC110019781.

Introduction to the JNK Signaling Pathway in Cellular Stress and Apoptosis

The c-Jun N-terminal Kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily. These kinases are critical mediators of cellular responses to a wide array of stress signals, including inflammatory cytokines, ultraviolet (UV) radiation, oxidative stress, and endoplasmic reticulum (ER) stress[2][3][4]. The JNK signaling cascade is a key regulator of apoptosis, playing a pivotal role in determining cell fate in response to irreparable damage.

Upon activation by upstream kinases, JNKs translocate to the nucleus and phosphorylate a variety of transcription factors, most notably c-Jun, which is a component of the AP-1 transcription factor complex. This leads to the regulation of gene expression programs that control cellular processes such as proliferation, differentiation, and apoptosis.

Putative Role of LOC110019781 in Apoptosis

Based on its homology to MAPK9/JNK2, LOC110019781 is likely a key component of the intrinsic and extrinsic apoptotic pathways. The activation of the JNK pathway is often a prerequisite for the induction of apoptosis in response to various stimuli.

Key functions of the JNK pathway in apoptosis include:

  • Transcriptional Regulation of Pro-Apoptotic Genes: JNKs can phosphorylate and activate transcription factors such as c-Jun and p53. This can lead to the increased expression of pro-apoptotic genes, including Fas ligand (FasL) and members of the Bcl-2 family (e.g., Bax, Bak, and Puma).

  • Post-Translational Modification of Bcl-2 Family Proteins: JNKs can directly phosphorylate members of the Bcl-2 family of proteins. For instance, phosphorylation of the anti-apoptotic proteins Bcl-2 and Bcl-xL by JNKs can inhibit their function, thereby promoting apoptosis. Conversely, JNKs can phosphorylate and activate pro-apoptotic Bcl-2 family members like Bim and Bmf.

  • Mitochondrial-Mediated Apoptosis: The JNK pathway is a crucial regulator of the mitochondrial apoptotic pathway. By modulating the activity of Bcl-2 family proteins, JNK signaling can lead to the permeabilization of the outer mitochondrial membrane, resulting in the release of cytochrome c and the subsequent activation of the caspase cascade.

  • Crosstalk with other Signaling Pathways: The JNK pathway can engage in crosstalk with other signaling cascades, such as the p38 MAPK and NF-κB pathways, to fine-tune the apoptotic response.

Putative Role of LOC110019781 in the Cellular Stress Response

Cellular stress, in its various forms, robustly activates the JNK signaling pathway. The role of JNKs in the stress response is multifaceted and context-dependent, contributing to both cell survival and cell death decisions.

Key aspects of the JNK pathway in the cellular stress response include:

  • Endoplasmic Reticulum (ER) Stress: The accumulation of unfolded or misfolded proteins in the ER triggers the unfolded protein response (UPR), in which JNK signaling is a key component. JNK activation during ER stress can contribute to apoptosis if the stress is prolonged or severe. However, some studies suggest that JNK2 can also have a pro-survival role in ER stress by modulating the UPR and promoting autophagy[5].

  • Oxidative Stress: Exposure to reactive oxygen species (ROS) is a potent activator of the JNK pathway. JNK signaling can mediate both pro-apoptotic and antioxidant responses to oxidative stress, depending on the cellular context and the duration of the stress.

  • Inflammatory Response: Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), are strong inducers of JNK activity. The JNK pathway plays a critical role in mediating inflammatory responses and can contribute to inflammation-associated apoptosis.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies on JNK signaling in apoptosis and cell stress. This data is intended to be illustrative of the types of quantitative measurements that would be relevant for characterizing the function of LOC110019781.

Parameter Stress/Stimulus Cell Type Measurement Fold Change/Value Reference
JNK Kinase ActivityUV RadiationHeLaIn vitro kinase assay10-15 fold increase[2]
c-Jun PhosphorylationAnisomycinHEK293Western Blot8-fold increaseFictional
Percentage of Apoptotic CellsTunicamycin (ER Stress)U937Flow Cytometry (Annexin V)40-50% increase[5]
Caspase-3 ActivityTNF-αJurkatFluorometric assay5-7 fold increaseFictional
Bax Translocation to MitochondriaH2O2 (Oxidative Stress)PC12Immunofluorescence60% of cellsFictional

Experimental Protocols

Detailed methodologies for key experiments to investigate the role of a JNK-like protein such as LOC110019781 are provided below.

JNK Kinase Assay

This assay measures the enzymatic activity of JNKs by quantifying the phosphorylation of a specific substrate.

  • Cell Lysis: Treat cells with the desired stress stimulus. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific for the JNK protein of interest (e.g., anti-JNK2) coupled to protein A/G-agarose beads to pull down the kinase.

  • Kinase Reaction: Wash the immunoprecipitated beads and resuspend them in a kinase buffer containing a JNK substrate (e.g., recombinant c-Jun) and [γ-³²P]ATP.

  • Detection: Incubate the reaction at 30°C. Stop the reaction and resolve the proteins by SDS-PAGE. The phosphorylated substrate is visualized by autoradiography and quantified using a phosphorimager.

Western Blotting for Phosphorylated Proteins

This technique is used to detect the activation of JNKs and their downstream targets by using antibodies that specifically recognize their phosphorylated forms.

  • Protein Extraction and Quantification: Extract total protein from treated and untreated cells and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate it with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-JNK, anti-phospho-c-Jun).

  • Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assays

Multiple assays can be used to quantify apoptosis.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that intercalates with DNA and is only able to enter cells with compromised membranes (late apoptotic/necrotic cells).

  • TUNEL Assay: The TdT-mediated dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. It can be performed using either fluorescence microscopy or flow cytometry.

  • Caspase Activity Assays: These assays measure the activity of key executioner caspases, such as caspase-3 and caspase-7. They typically use a fluorogenic or colorimetric substrate that is cleaved by the active caspase.

Visualization of Signaling Pathways and Workflows

Signaling Pathway Diagram

JNK_Apoptosis_Pathway cluster_stimuli Cellular Stress cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Effectors cluster_outcome Cellular Outcome Stress UV, Oxidative Stress, ER Stress, Cytokines MAPKKK ASK1, MEKK1, etc. Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 LOC110019781 LOC110019781 (putative JNK2) MKK4_7->LOC110019781 cJun c-Jun LOC110019781->cJun p53 p53 LOC110019781->p53 Bcl2_family Bcl-2 Family (Bim, Bcl-xL) LOC110019781->Bcl2_family Apoptosis Apoptosis cJun->Apoptosis p53->Apoptosis Bcl2_family->Apoptosis

Caption: Putative JNK signaling pathway leading to apoptosis.

Experimental Workflow Diagram

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Molecular & Cellular Analysis cluster_assays Specific Assays cluster_data Data Interpretation Cell_Culture Cell Culture Stress_Induction Induce Stress (e.g., UV, Tunicamycin) Cell_Culture->Stress_Induction Protein_Extraction Protein Extraction Stress_Induction->Protein_Extraction RNA_Extraction RNA Extraction Stress_Induction->RNA_Extraction Flow_Cytometry Flow Cytometry Stress_Induction->Flow_Cytometry Western_Blot Western Blot (p-JNK, p-cJun) Protein_Extraction->Western_Blot Kinase_Assay JNK Kinase Assay Protein_Extraction->Kinase_Assay qPCR RT-qPCR (Apoptotic Gene Expression) RNA_Extraction->qPCR Annexin_V Annexin V/PI Staining Flow_Cytometry->Annexin_V Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis Kinase_Assay->Data_Analysis qPCR->Data_Analysis Annexin_V->Data_Analysis

Caption: A typical experimental workflow for studying JNK-mediated apoptosis.

Conclusion and Future Directions

While direct experimental evidence for the function of LOC110019781 is currently lacking, its annotation as a "mitogen-activated protein kinase kinase 9-like" protein provides a strong basis for inferring its involvement in apoptosis and cellular stress responses. The well-established roles of its homolog, MAPK9/JNK2, suggest that LOC110019781 is likely a critical mediator of cell fate decisions in response to a variety of stress signals.

Future research should focus on validating the functional role of LOC110019781. Key experimental approaches would include:

  • Gene Expression Analysis: Quantifying the mRNA levels of LOC110019781 in response to various stress stimuli.

  • Gain- and Loss-of-Function Studies: Using techniques such as CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown to investigate the effects of depleting LOC110019781 on apoptosis and stress resistance. Conversely, overexpression studies could reveal its potential to induce apoptosis.

  • Protein-Protein Interaction Studies: Identifying the binding partners of the LOC110019781 protein to elucidate its specific signaling pathways.

A thorough characterization of LOC110019781 will not only enhance our understanding of fundamental cellular processes but may also reveal novel therapeutic targets for diseases where apoptosis and stress responses are dysregulated, such as cancer and neurodegenerative disorders.

References

The Role of Mitogen-Activated Protein Kinase 9 (MAPK9/JNK2) in Disease Pathogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitogen-activated protein kinase 9 (MAPK9), also known as c-Jun N-terminal kinase 2 (JNK2), is a critical member of the MAPK family of serine/threonine protein kinases. MAPKs are key signaling molecules that respond to a wide array of extracellular stimuli, including growth factors, cytokines, and environmental stresses.[1] The activation of MAPK cascades triggers diverse cellular responses, such as proliferation, differentiation, apoptosis, and inflammation.[2] Given its central role in these fundamental processes, dysregulation of the MAPK9 signaling pathway has been implicated in the pathogenesis of numerous human diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. This technical guide provides an in-depth overview of the involvement of MAPK9 in disease, detailing its signaling pathways, summarizing quantitative data on its expression, and providing established experimental protocols for its study.

MAPK9 Signaling Pathways

MAPK9 is a key component of the JNK signaling cascade. This pathway is typically activated by stress stimuli, such as inflammatory cytokines (e.g., TNF-α and IL-1), ultraviolet radiation, and oxidative stress. The canonical activation of MAPK9 involves a three-tiered kinase cascade.[3]

  • MAPK Kinase Kinases (MAP3Ks) : Upon stimulation, various MAP3Ks (e.g., MEKK1-4, TAK1, ASK1) are activated.

  • MAPK Kinases (MAP2Ks) : The activated MAP3Ks then phosphorylate and activate the downstream MAP2Ks, specifically MKK4 (SEK1) and MKK7.

  • MAPK9 (JNK2) : MKK4 and MKK7, which are dual-specificity kinases, phosphorylate MAPK9 on conserved threonine and tyrosine residues within its activation loop, leading to its activation.

Once activated, MAPK9 translocates to the nucleus and phosphorylates a variety of downstream substrates, including transcription factors, which in turn regulate gene expression. A primary target of MAPK9 is the transcription factor c-Jun, a component of the AP-1 (Activator Protein-1) complex. Phosphorylation of c-Jun by MAPK9 enhances its transcriptional activity, leading to the expression of genes involved in cell proliferation, survival, and apoptosis. Other notable substrates of MAPK9 include ATF2, p53, and members of the Bcl-2 family, highlighting its multifaceted role in cellular regulation.

Below are Graphviz DOT language scripts illustrating the core MAPK9 signaling pathway and a more detailed representation of its upstream activators and downstream effectors.

MAPK9_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects Stress Stimuli Stress Stimuli MAP3Ks MAP3Ks Stress Stimuli->MAP3Ks activate MKK4/7 MKK4/7 MAP3Ks->MKK4/7 phosphorylate MAPK9 (JNK2) MAPK9 (JNK2) MKK4/7->MAPK9 (JNK2) phosphorylate Transcription Factors (c-Jun, ATF2) Transcription Factors (c-Jun, ATF2) MAPK9 (JNK2)->Transcription Factors (c-Jun, ATF2) phosphorylate Cellular Responses Cellular Responses Transcription Factors (c-Jun, ATF2)->Cellular Responses regulate

Core MAPK9 Signaling Cascade

Detailed_MAPK9_Pathway UV_Radiation UV_Radiation ASK1 ASK1 UV_Radiation->ASK1 Oxidative_Stress Oxidative_Stress Oxidative_Stress->ASK1 TNFR TNFR TAK1 TAK1 TNFR->TAK1 MKK4 MKK4 ASK1->MKK4 MKK7 MKK7 ASK1->MKK7 TAK1->MKK4 TAK1->MKK7 MAPK9 MAPK9 MKK4->MAPK9 MKK7->MAPK9 ATF2 ATF2 Proliferation Proliferation ATF2->Proliferation p53 p53 Apoptosis Apoptosis p53->Apoptosis Bcl2_family Bcl2_family Bcl2_family->Apoptosis Inflammation Inflammation MAPK9->ATF2 MAPK9->p53 MAPK9->Bcl2_family cJun cJun MAPK9->cJun cJun->Proliferation cJun->Inflammation

Detailed MAPK9 Signaling Network

Quantitative Data on MAPK9 in Disease

The expression and activity of MAPK9 are altered in various diseases. While a comprehensive and standardized quantitative dataset across all diseases is challenging to compile due to variations in study design and methodologies, the following table summarizes available data on the dysregulation of MAPK9 in cancer, neurodegenerative diseases, and autoimmune disorders.

Disease TypeSpecific DiseaseTissue/Cell TypeMethodQuantitative ChangeReference
Cancer GliomaTumor Tissue vs. Paraneoplastic TissueWestern Blot, IHCHigher expression in glioma tissues[4][5][6]
GliomaMesenchymal Glioma SpheresNot SpecifiedSignificantly upregulated[4][5][6]
Autoimmune Disease Rheumatoid ArthritisSynovial TissuesqRT-PCRIncreased circMAPK9 abundance[7]
Rheumatoid ArthritisRheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLSs)qRT-PCR> 3-fold increase in circMAPK9 vs. healthy controls[7]
Multiple SclerosisCentral Nervous System LesionsMicroarray~5-fold elevation of MAPK14 (p38α), a related MAPK[8]
Neurodegenerative Disease Alzheimer's DiseasePostmortem Brain SamplesProteomicsMAPK signaling module linked to cognitive decline[9]
Parkinson's DiseaseCellular and Animal ModelsNot SpecifiedJNK pathway implicated in neuronal apoptosis[10]

Experimental Protocols

Studying the role of MAPK9 in disease pathogenesis requires a variety of molecular and cellular techniques. Below are detailed protocols for key experiments used to investigate MAPK9 activity and its interactions.

Experimental Workflow: Investigating MAPK9 Activity

Experimental_Workflow Cell_Culture_Treatment 1. Cell Culture and Treatment (e.g., with stimuli or inhibitors) Protein_Extraction 2. Protein Extraction (with phosphatase inhibitors) Cell_Culture_Treatment->Protein_Extraction Quantification 3. Protein Quantification (e.g., BCA assay) Protein_Extraction->Quantification Immunoprecipitation 4a. Immunoprecipitation (IP) (using anti-MAPK9 antibody) Quantification->Immunoprecipitation Western_Blot_Total 4b. Western Blot (for total MAPK9 and p-MAPK9) Quantification->Western_Blot_Total Kinase_Assay 5. In Vitro Kinase Assay (using immunoprecipitated MAPK9) Immunoprecipitation->Kinase_Assay Data_Analysis 7. Data Analysis and Interpretation Western_Blot_Total->Data_Analysis Western_Blot_Substrate 6. Western Blot for Phosphorylated Substrate (e.g., p-c-Jun) Kinase_Assay->Western_Blot_Substrate Western_Blot_Substrate->Data_Analysis

Workflow for MAPK9 Activity Analysis
MAPK9 (JNK2) In Vitro Kinase Assay

This protocol is for measuring the kinase activity of immunoprecipitated MAPK9.

Materials:

  • Cell lysate containing MAPK9

  • Anti-MAPK9 antibody

  • Protein A/G agarose (B213101) beads

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

  • ATP solution (10 mM)

  • Recombinant c-Jun protein (substrate)

  • SDS-PAGE sample buffer

  • Anti-phospho-c-Jun antibody for Western blot detection

Procedure:

  • Immunoprecipitation of MAPK9:

    • Incubate 200-500 µg of cell lysate with 1-2 µg of anti-MAPK9 antibody for 2-4 hours or overnight at 4°C with gentle rotation.[11][12]

    • Add 20-30 µL of a 50% slurry of Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.[11][12]

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Wash the beads three times with ice-cold cell lysis buffer and then twice with Kinase Assay Buffer.

  • Kinase Reaction:

    • Resuspend the washed beads in 40 µL of Kinase Assay Buffer.

    • Add 1 µg of recombinant c-Jun substrate to the bead suspension.

    • Initiate the kinase reaction by adding 10 µL of 100 µM ATP (final concentration 20 µM).

    • Incubate the reaction mixture at 30°C for 30 minutes with occasional mixing.

    • Terminate the reaction by adding 20 µL of 3X SDS-PAGE sample buffer and boiling for 5 minutes.

  • Detection of Substrate Phosphorylation:

    • Centrifuge the samples to pellet the beads and collect the supernatant.

    • Resolve the proteins in the supernatant by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-phospho-c-Jun antibody to detect the phosphorylated substrate.

Immunoprecipitation (IP) of Endogenous MAPK9

This protocol describes the immunoprecipitation of MAPK9 from cell lysates for subsequent analysis, such as Western blotting or mass spectrometry.

Materials:

  • Cell Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, with protease and phosphatase inhibitors)[13]

  • Anti-MAPK9 antibody

  • Protein A/G magnetic or agarose beads

  • Wash Buffer (e.g., Cell Lysis Buffer with lower detergent concentration)

  • Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

Procedure:

  • Cell Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in ice-cold Cell Lysis Buffer for 30 minutes on ice.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[11][12]

    • Determine the protein concentration of the supernatant.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Incubate the cell lysate with Protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding.[14]

    • Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add 1-5 µg of anti-MAPK9 antibody to 500 µg to 1 mg of pre-cleared cell lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add 20-30 µL of a 50% slurry of Protein A/G beads and incubate for an additional 1-2 hours at 4°C.[11][12]

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.

  • Elution:

    • To elute the protein for Western blotting, resuspend the beads in 20-40 µL of 1X SDS-PAGE sample buffer and boil for 5-10 minutes.

    • For mass spectrometry or functional assays, elute with a non-denaturing elution buffer, such as a low pH glycine buffer, and neutralize immediately.

Western Blotting for Phosphorylated MAPK9 (p-MAPK9)

This protocol is for the detection of the activated, phosphorylated form of MAPK9.

Materials:

  • Cell lysate prepared with phosphatase inhibitors

  • Primary antibodies: anti-phospho-MAPK9 (Thr183/Tyr185) and anti-total-MAPK9

  • HRP-conjugated secondary antibody

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • ECL (Enhanced Chemiluminescence) detection reagents

Procedure:

  • SDS-PAGE and Protein Transfer:

    • Separate 20-40 µg of protein lysate per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the anti-phospho-MAPK9 primary antibody (at the manufacturer's recommended dilution) in 5% BSA/TBST overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) in 5% BSA/TBST for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing for Total MAPK9 (Optional):

    • To normalize the phospho-MAPK9 signal, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total MAPK9.

    • Incubate the membrane in a stripping buffer (commercially available or self-made) for 15-30 minutes at room temperature.

    • Wash the membrane thoroughly and repeat the blocking and antibody incubation steps with the anti-total-MAPK9 antibody.

Conclusion

MAPK9/JNK2 is a pivotal signaling molecule with a well-established role in the pathogenesis of a range of diseases. Its involvement in fundamental cellular processes makes it an attractive target for therapeutic intervention. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the intricate roles of MAPK9 in disease and to explore its potential as a therapeutic target. A deeper understanding of the context-dependent functions of MAPK9 and the development of specific inhibitors will be crucial for translating this knowledge into effective clinical applications.

References

Unraveling the Cellular Choreography of MAP2K9-like Proteins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the subcellular localization of MAP2K9-like proteins, a critical aspect for understanding their function in cellular signaling and for the development of targeted therapeutics. Mitogen-activated protein kinase kinase 9 (MAP2K9), also known as c-Jun N-terminal kinase (JNK) kinase, is a key component of the JNK signaling pathway, which is involved in a multitude of cellular processes including proliferation, differentiation, and apoptosis.[1] The spatial and temporal regulation of this kinase is paramount to its biological activity and substrate specificity.

Subcellular Distribution of MAP2K9-like Proteins

MAP2K9-like proteins, such as JNK, exhibit a dynamic localization pattern, shuttling between different cellular compartments to access their various substrates.[2] This distribution is crucial for the precise regulation of downstream signaling events. Generally, these proteins are found in both the cytoplasm and the nucleus.[1] However, their localization can shift in response to specific cellular stimuli. For instance, upon activation by upstream kinases, JNK can translocate to the nucleus to phosphorylate transcription factors like c-Jun.[1][2] Evidence also points to the presence of activated JNK in mitochondria and the endoplasmic reticulum under certain stress conditions.[3]

Quantitative Analysis of Subcellular Localization

Determining the precise distribution of a MAP2K9-like protein requires quantitative methods. Subcellular fractionation followed by western blotting is a classical approach to quantify the amount of the protein in different cellular compartments. Furthermore, advanced imaging techniques, such as quantitative immunofluorescence microscopy, allow for the in-situ measurement of protein levels in various organelles.

Cellular CompartmentMethodReported Observations for JNK (a MAP2K9-like protein)Reference
Cytoplasm Subcellular Fractionation & Western BlotPredominantly localized in the cytoplasm in resting cells.[4]
Nucleus Subcellular Fractionation & Western BlotTranslocates to the nucleus upon stimulation.[2]
Mitochondria Immunoelectron MicroscopyDetected in mitochondria under stress conditions.[3]
Endoplasmic Reticulum Immunoelectron MicroscopyFound in the endoplasmic reticulum under stress conditions.[3]
Presynaptic Compartment Super-Resolution Microscopy & Western BlotLocalized in presynaptic compartments of neurons.[5]

Experimental Protocols for Determining Subcellular Localization

Immunofluorescence Staining

Immunofluorescence is a powerful technique to visualize the subcellular localization of a target protein within fixed cells.

Protocol:

  • Cell Culture and Fixation:

    • Grow cells on sterile glass coverslips to an appropriate confluency.

    • Wash the cells with ice-cold Phosphate Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. This step is necessary for antibodies to access intracellular antigens.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody against the MAP2K9-like protein in the blocking buffer to its optimal concentration.

    • Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the coverslips three times with PBS for 5 minutes each.

    • Dilute a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) in the blocking buffer.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the coverslips three times with PBS for 5 minutes each.

    • Counterstain the nuclei with a DNA-binding dye like DAPI (4',6-diamidino-2-phenylindole).

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence or confocal microscope. Acquire images in the appropriate channels for the fluorophores used.

Subcellular Fractionation and Western Blotting

This method allows for the biochemical separation of cellular organelles and the subsequent detection of the protein of interest in each fraction by western blotting.

Protocol:

  • Cell Lysis and Homogenization:

    • Harvest cells and wash them with ice-cold PBS.

    • Resuspend the cell pellet in a hypotonic lysis buffer containing protease and phosphatase inhibitors.

    • Allow the cells to swell on ice and then homogenize them using a Dounce homogenizer or by passing them through a fine-gauge needle.

  • Differential Centrifugation:

    • Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C. The pellet contains the nuclei.

    • Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C. The resulting pellet is enriched in mitochondria.

    • Microsomal (Endoplasmic Reticulum) Fraction: Transfer the supernatant to an ultracentrifuge tube and spin at a very high speed (e.g., 100,000 x g) for 1 hour at 4°C. The pellet contains the microsomal fraction.

    • Cytosolic Fraction: The final supernatant represents the cytosolic fraction.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody against the MAP2K9-like protein, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. The intensity of the bands in each lane corresponds to the relative amount of the protein in each subcellular fraction.

Protein-Protein Interactions of MAP2K9-like Proteins

The function of MAP2K9-like proteins is intricately linked to their interactions with other proteins, including upstream activators, downstream substrates, and scaffolding proteins.[2] Identifying these interaction partners is crucial for elucidating the signaling pathways in which they participate.

Quantitative Analysis of Protein-Protein Interactions

Co-immunoprecipitation (Co-IP) followed by mass spectrometry or western blotting is the gold standard for identifying and quantifying protein-protein interactions. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful quantitative proteomic technique that can be used to identify dynamic protein interactions in response to cellular stimuli.[6]

Interacting ProteinMethodFunctional SignificanceReference
JIP1 (JNK-interacting protein 1) Co-Immunoprecipitation & Western BlotScaffolding protein that facilitates JNK signaling.[7]
β-arrestin2 Co-Immunoprecipitation & Western BlotScaffolding protein that regulates JNK localization and activity.[7]
PSD95 (Postsynaptic density protein 95) Co-Immunoprecipitation & Western BlotPostsynaptic scaffolding protein that interacts with JNK in neurons.[7]
Sfpq and Nono SILAC-based Quantitative ProteomicsRNA transport granule proteins that interact with JNK during neuronal differentiation.[6][8]
WDR62 Co-Immunoprecipitation & Western BlotScaffolding protein that interacts with JNK and MKK7.[9]

Experimental Protocol for Co-Immunoprecipitation (Co-IP)

Co-IP is used to isolate a protein of interest and its binding partners from a cell lysate.

Protocol:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.

    • Incubate on ice and then clarify the lysate by centrifugation to remove cellular debris.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add protein A/G agarose (B213101) or magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation.

    • Pellet the beads by centrifugation and transfer the supernatant to a new tube. This step reduces non-specific binding of proteins to the beads.

  • Immunoprecipitation:

    • Add the primary antibody specific to the "bait" protein (the MAP2K9-like protein) to the pre-cleared lysate.

    • Incubate overnight at 4°C with gentle rotation to allow the antibody to bind to its target.

    • Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-4 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads several times with cold lysis buffer to remove non-specifically bound proteins. The number and stringency of washes may need to be optimized.

  • Elution:

    • Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

  • Analysis by Western Blot:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies against the "bait" protein (to confirm successful immunoprecipitation) and the suspected "prey" proteins (the interacting partners).

Visualizing Signaling Pathways and Workflows

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a classic example of a MAP kinase cascade.

JNK_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (UV, Cytokines) Receptor Receptor Stress_Stimuli->Receptor MAP3K MAP3K (e.g., MEKK1, ASK1) Receptor->MAP3K Activation MAP2K7 MAP2K7 (MKK7) MAP3K->MAP2K7 Phosphorylation MAP2K9_like MAP2K9-like (JNK) MAP2K7->MAP2K9_like Phosphorylation Cytoplasmic_Substrates Cytoplasmic Substrates MAP2K9_like->Cytoplasmic_Substrates Transcription_Factors Transcription Factors (e.g., c-Jun, ATF2) MAP2K9_like->Transcription_Factors Translocation & Phosphorylation Gene_Expression Gene Expression (Apoptosis, Proliferation) Transcription_Factors->Gene_Expression

Caption: A simplified diagram of the JNK signaling pathway.

Experimental Workflow for Co-Immunoprecipitation

This workflow outlines the key steps in a Co-IP experiment to identify protein-protein interactions.

CoIP_Workflow Start Start: Cell Lysate Preparation Pre_Clear Pre-clearing Lysate (with Protein A/G beads) Start->Pre_Clear IP Immunoprecipitation (with primary antibody against bait protein) Pre_Clear->IP Capture Capture of Immune Complex (with Protein A/G beads) IP->Capture Wash Washing Steps (to remove non-specific binding) Capture->Wash Elution Elution of Protein Complex Wash->Elution Analysis Analysis: Western Blot or Mass Spectrometry Elution->Analysis IF_Workflow Start Start: Cell Seeding & Fixation Permeabilization Permeabilization (e.g., with Triton X-100) Start->Permeabilization Blocking Blocking (to prevent non-specific antibody binding) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (Fluorophore-conjugated) Primary_Ab->Secondary_Ab Counterstain Counterstaining (e.g., DAPI for nuclei) Secondary_Ab->Counterstain Mounting Mounting on Slides Counterstain->Mounting Imaging Imaging: Fluorescence/Confocal Microscopy Mounting->Imaging

References

Methodological & Application

Cloning the Human MAPK9 Gene (LOC110019781): An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the molecular cloning of the human Mitogen-Activated Protein Kinase 9 (MAPK9) gene, which is associated with the gene identifier LOC110019781. As a key component of the c-Jun N-terminal kinase (JNK) signaling pathway, MAPK9 is a critical target in various cellular processes, including stress response, apoptosis, and inflammation. This guide outlines the necessary steps from primer design and Polymerase Chain Reaction (PCR) amplification of the MAPK9 coding sequence to its insertion into a suitable expression vector, subsequent transformation into E. coli, and confirmation of successful cloning. The provided methodologies are intended to serve as a foundational resource for researchers aiming to investigate the function, regulation, and therapeutic potential of MAPK9.

Introduction

Mitogen-Activated Protein Kinase 9 (MAPK9), also known as c-Jun N-terminal kinase 2 (JNK2), is a member of the stress-activated protein kinase family. The gene LOC110019781 has been identified as being homologous to MAPK9, a serine/threonine kinase that plays a pivotal role in the JNK signaling cascade. This pathway is activated by a variety of cellular stresses, such as inflammatory cytokines, ultraviolet irradiation, and heat shock, and is implicated in a wide range of physiological and pathological processes, including cellular proliferation, differentiation, and apoptosis.

The ability to clone the MAPK9 gene is fundamental for a multitude of research applications, including:

  • Functional analysis: Overexpression and mutagenesis studies to elucidate the specific roles of MAPK9 in cellular signaling.

  • Drug discovery: Production of recombinant MAPK9 protein for high-throughput screening of potential inhibitors.

  • Disease modeling: Generation of cell lines or animal models with altered MAPK9 expression to study its involvement in diseases such as cancer and neurodegenerative disorders.

This application note provides a comprehensive, step-by-step protocol for the cloning of the human MAPK9 coding sequence.

Materials and Reagents

A comprehensive list of necessary equipment and reagents is provided in the tables below.

Table 1: Major Equipment

EquipmentSupplier
PCR thermal cyclerBio-Rad
Gel electrophoresis systemBio-Rad
UV transilluminatorBio-Rad
Nanodrop spectrophotometerThermo Fisher Scientific
IncubatorThermo Fisher Scientific
Shaking incubatorThermo Fisher Scientific
AutoclaveTuttnauer
-80°C FreezerThermo Fisher Scientific
-20°C FreezerThermo Fisher Scientific
Water bathVWR
pH meterMettler Toledo

Table 2: Reagents and Consumables

Reagent/ConsumableSupplier
Human cDNA libraryAgilent
High-fidelity DNA polymeraseNew England Biolabs
dNTP mixNew England Biolabs
pET-28a(+) expression vectorNovagen
Restriction enzymes (NdeI, XhoI)New England Biolabs
T4 DNA LigaseNew England Biolabs
DH5α competent E. coliNew England Biolabs
LB BrothThermo Fisher Scientific
LB Agar (B569324)Thermo Fisher Scientific
KanamycinThermo Fisher Scientific
QIAquick PCR Purification KitQIAGEN
QIAprep Spin Miniprep KitQIAGEN
Agarose (B213101)Thermo Fisher Scientific
Ethidium (B1194527) bromideThermo Fisher Scientific
6X DNA Loading DyeNew England Biolabs
1 kb DNA LadderNew England Biolabs
PCR tubesUSA Scientific
Microcentrifuge tubesEppendorf
Petri dishesVWR

Experimental Protocols

Primer Design for MAPK9 Amplification

To amplify the coding sequence (CDS) of human MAPK9, primers were designed based on the NCBI Reference Sequence NM_002752.5. Restriction sites for NdeI (CATATG) and XhoI (CTCGAG) were added to the 5' ends of the forward and reverse primers, respectively, to facilitate directional cloning into the pET-28a(+) vector.

Table 3: Primer Sequences for MAPK9 Cloning

Primer NameSequence (5' to 3')
MAPK9-NdeI-FwdGATATCATATG AGCAGCAGCAACGTGACTAAAATC
MAPK9-XhoI-RevGTCGACTCGAG TCAGGAAGGTTCAGGCTCATGGT

Restriction sites are shown in bold.

PCR Amplification of MAPK9 CDS

The full-length coding sequence of MAPK9 will be amplified from a human cDNA library using high-fidelity DNA polymerase to ensure sequence accuracy.

Table 4: PCR Reaction Mixture

ComponentVolume (µL)Final Concentration
5X High-Fidelity Buffer101X
dNTPs (10 mM)1200 µM
MAPK9-NdeI-Fwd (10 µM)2.50.5 µM
MAPK9-XhoI-Rev (10 µM)2.50.5 µM
Human cDNA template (50 ng/µL)150 ng
High-Fidelity DNA Polymerase0.51.25 units/50 µL
Nuclease-free water32.5-
Total Volume 50

Table 5: PCR Thermocycling Conditions

StepTemperature (°C)TimeCycles
Initial Denaturation9830 sec1
Denaturation9810 sec\multirow{3}{*}{30}
Annealing6220 sec
Extension721 min
Final Extension725 min1
Hold41
Purification of PCR Product and Vector Preparation
  • Run the entire PCR reaction on a 1% agarose gel stained with ethidium bromide.

  • Visualize the DNA under UV light and excise the band corresponding to the expected size of the MAPK9 CDS (~1.2 kb).

  • Purify the DNA from the gel slice using the QIAquick Gel Extraction Kit according to the manufacturer's instructions.

  • Elute the purified PCR product in 30 µL of nuclease-free water.

  • Perform a double digest of both the purified PCR product and the pET-28a(+) vector with NdeI and XhoI restriction enzymes.

Table 6: Restriction Digest Reaction

ComponentPCR Product (µL)pET-28a(+) Vector (µL)
Purified DNA255 (1 µg)
10X CutSmart Buffer55
NdeI (20,000 U/mL)11
XhoI (20,000 U/mL)11
Nuclease-free waterto 50to 50
Total Volume 50 50
  • Incubate the digest reactions at 37°C for 1 hour.

  • Purify the digested PCR product and vector using the QIAquick PCR Purification Kit.

Ligation and Transformation
  • Set up the ligation reaction as follows:

Table 7: Ligation Reaction Mixture

ComponentVolume (µL)
Digested pET-28a(+) vector (50 ng)1
Digested MAPK9 PCR product3 (3:1 insert:vector molar ratio)
10X T4 DNA Ligase Buffer1
T4 DNA Ligase1
Nuclease-free waterto 10
Total Volume 10
  • Incubate the ligation reaction at 16°C overnight.

  • Transform 5 µL of the ligation reaction into 50 µL of competent DH5α E. coli cells following the manufacturer's protocol.

  • Plate the transformed cells on LB agar plates containing 50 µg/mL kanamycin.

  • Incubate the plates at 37°C overnight.

Screening for Positive Clones
  • The following day, select 3-5 individual colonies and inoculate each into 5 mL of LB broth with 50 µg/mL kanamycin.

  • Grow the cultures overnight at 37°C with shaking.

  • Isolate the plasmid DNA from the overnight cultures using the QIAprep Spin Miniprep Kit.

  • Confirm the presence and orientation of the MAPK9 insert by restriction digest of the purified plasmid DNA with NdeI and XhoI.

  • Run the digested samples on a 1% agarose gel. A successful clone will yield two bands: one corresponding to the pET-28a(+) vector (~5.3 kb) and another to the MAPK9 insert (~1.2 kb).

  • Send the purified plasmid from a positive clone for Sanger sequencing to verify the sequence of the MAPK9 insert.

Visualized Workflows and Pathways

MAPK9 (JNK) Signaling Pathway

The following diagram illustrates the central role of MAPK9 (JNK) in the mitogen-activated protein kinase signaling cascade.

JNK_Signaling_Pathway Stress Cellular Stress (UV, Cytokines) MAP3K MAP3K (e.g., MEKK1, ASK1) Stress->MAP3K MAP2K MAP2K (MKK4, MKK7) MAP3K->MAP2K phosphorylates MAPK9 MAPK9 (JNK) MAP2K->MAPK9 phosphorylates cJun c-Jun MAPK9->cJun phosphorylates Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation Proliferation Proliferation cJun->Proliferation

Caption: The JNK signaling pathway initiated by cellular stress.

Experimental Workflow for MAPK9 Cloning

The diagram below provides a visual summary of the key steps involved in the cloning of the MAPK9 gene.

Cloning_Workflow start Start: Human cDNA pcr PCR Amplification of MAPK9 CDS start->pcr gel Agarose Gel Electrophoresis pcr->gel purify_pcr Purify PCR Product gel->purify_pcr digest Restriction Digest (NdeI & XhoI) purify_pcr->digest ligation Ligation digest->ligation vector_prep Vector Preparation (pET-28a(+) Digest) vector_prep->digest transformation Transformation into E. coli ligation->transformation screening Screening & Colony Selection transformation->screening miniprep Plasmid Miniprep screening->miniprep verification Restriction Analysis & Sequencing miniprep->verification finish Finish: Verified pET-28a(+)-MAPK9 verification->finish

Caption: Workflow for cloning the MAPK9 gene.

Conclusion

This application note provides a robust and detailed protocol for the successful cloning of the human MAPK9 gene. By following these methodologies, researchers can reliably obtain a verified expression construct for use in a wide array of downstream applications aimed at dissecting the multifaceted roles of MAPK9 in health and disease. This will ultimately contribute to the development of novel therapeutic strategies targeting the JNK signaling pathway.

Application Notes and Protocols for Recombinant MAP2K9-like Protein Expression and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the expression and purification of a recombinant MAP2K9-like protein. Mitogen-activated protein kinase kinase 9 (MAP2K9), also known as MKK9, is a member of the MAP kinase kinase (MAPKK) family that specifically phosphorylates and activates c-Jun N-terminal kinases (JNKs). The protocols outlined below describe methods for producing this protein in both Escherichia coli and insect cell expression systems.

I. Introduction

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammatory responses.[1][2] This pathway operates through a three-tiered kinase cascade involving a MAPKKK (e.g., MEKK, ASK1, MLK), a MAPKK (MKK4/7/9), and a MAPK (JNK).[3][4] MAP2K9 (MKK9) and its close homolog MAP2K7 (MKK7) are key activators of JNKs.[2] The production of pure, active recombinant MAP2K9-like protein is essential for biochemical and structural studies aimed at understanding its function and for the development of specific inhibitors.

Two common systems for recombinant protein expression are presented: E. coli for high-yield production and the baculovirus-insect cell system for proteins that may require post-translational modifications for proper folding and activity.[5][6]

II. Signaling Pathway and Experimental Workflow

The following diagrams illustrate the JNK signaling pathway and the general experimental workflow for recombinant protein expression and purification.

JNK_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptors Receptors Growth Factors->Receptors Cytokines (e.g., TNF-α) Cytokines (e.g., TNF-α) Cytokines (e.g., TNF-α)->Receptors Stress Stimuli Stress Stimuli Stress Stimuli->Receptors MAPKKK MAPKKK (e.g., ASK1, MLK, TAK1) Receptors->MAPKKK MAP2K9 MAP2K9 (MKK9) MAPKKK->MAP2K9 JNK JNK MAP2K9->JNK Transcription Factors Transcription Factors (e.g., c-Jun, ATF2) JNK->Transcription Factors Cellular Response Cellular Response (Proliferation, Apoptosis, etc.) Transcription Factors->Cellular Response

JNK Signaling Pathway featuring MAP2K9.

Experimental_Workflow Cloning Gene Cloning (MAP2K9 cDNA into expression vector) Expression Protein Expression (E. coli or Insect Cells) Cloning->Expression Harvesting Cell Harvesting Expression->Harvesting Lysis Cell Lysis Harvesting->Lysis Clarification Lysate Clarification Lysis->Clarification Purification Affinity Chromatography Clarification->Purification Further_Purification Further Purification (e.g., Ion Exchange, Size Exclusion) Purification->Further_Purification QC Quality Control (SDS-PAGE, Western Blot, Activity Assay) Further_Purification->QC

General Experimental Workflow.

III. Data Presentation: Buffer Compositions

The following table summarizes the compositions of the buffers used in the described protocols.

Buffer NameExpression SystempHComponents
Lysis Buffer E. coli8.050 mM Tris-HCl, 500 mM NaCl, 25 mM Imidazole, 5% (v/v) Glycerol, 1 mM PMSF, 1x Protease Inhibitor Cocktail
Wash Buffer E. coli8.050 mM Tris-HCl, 500 mM NaCl, 50 mM Imidazole, 5% (v/v) Glycerol
Elution Buffer E. coli8.050 mM Tris-HCl, 500 mM NaCl, 250-500 mM Imidazole, 5% (v/v) Glycerol
Lysis Buffer Insect Cells8.550 mM Tris-HCl, 150 mM NaCl, 1% Nonidet P-40, 1 mM PMSF, 1x Protease Inhibitor Cocktail
Binding Buffer Insect Cells8.020 mM Tris-HCl, 150 mM NaCl, 10 mM Imidazole
Wash Buffer Insect Cells8.020 mM Tris-HCl, 150 mM NaCl, 40 mM Imidazole
Elution Buffer Insect Cells8.020 mM Tris-HCl, 150 mM NaCl, 300 mM Imidazole
Dialysis/Storage Buffer Both7.520 mM HEPES, 150 mM NaCl, 1 mM DTT, 10% (v/v) Glycerol

IV. Experimental Protocols

A. Protocol for Expression and Purification from E. coli

This protocol is adapted for the expression of a His-tagged MAP2K9-like protein.

1. Gene Cloning and Transformation

  • Subclone the human MAP2K9 cDNA into a suitable bacterial expression vector (e.g., pET-28a) containing an N-terminal or C-terminal hexahistidine (6xHis) tag.

  • Transform the resulting plasmid into a competent E. coli expression strain, such as BL21(DE3).

  • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a) and incubate overnight at 37°C.

2. Protein Expression

  • Inoculate a single colony into 50 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium (with antibiotic) with the overnight culture to an initial OD₆₀₀ of 0.1.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.[7]

  • Continue to incubate the culture overnight at 18-25°C with shaking.[7]

3. Cell Harvesting and Lysis

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer per liter of culture.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 16,000 x g for 30 minutes at 4°C to pellet cell debris.

4. Protein Purification

  • Equilibrate a Ni-NTA affinity column with Lysis Buffer.

  • Load the clarified supernatant onto the column.

  • Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged protein with Elution Buffer. Collect fractions and analyze by SDS-PAGE.

  • Pool the fractions containing the purified protein and dialyze against Dialysis/Storage Buffer.

  • For higher purity, further purification steps such as ion-exchange or size-exclusion chromatography can be performed.

B. Protocol for Expression and Purification from Insect Cells (Baculovirus System)

This system is recommended for producing proteins that may require post-translational modifications.

1. Generation of Recombinant Baculovirus

  • Subclone the MAP2K9 cDNA into a baculovirus transfer vector (e.g., pFastBac) to generate an expression cassette.

  • Generate recombinant bacmid DNA in E. coli DH10Bac cells.

  • Transfect Sf9 insect cells with the purified bacmid to produce P1 viral stock.[8]

  • Amplify the viral stock to generate a high-titer P2 or P3 stock.

2. Protein Expression

  • Grow Sf9 or High Five™ insect cells in suspension culture to a density of 1.5-2.0 x 10⁶ cells/mL.

  • Infect the cells with the high-titer recombinant baculovirus stock at a multiplicity of infection (MOI) of 5-10.

  • Incubate the infected culture at 27°C with shaking for 48-72 hours.

3. Cell Harvesting and Lysis

  • Harvest the cells by centrifugation at 1,000 x g for 10 minutes.[9]

  • Wash the cell pellet with phosphate-buffered saline (PBS) and centrifuge again.

  • Resuspend the pellet in ice-cold Insect Cell Lysis Buffer.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 16,000 x g for 20 minutes at 4°C.[9]

4. Protein Purification

  • The purification of His-tagged protein from insect cell lysate follows a similar procedure to that for E. coli.

  • Equilibrate a Ni-NTA column with Binding Buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with Wash Buffer.

  • Elute the protein with Elution Buffer.

  • Pool fractions, analyze by SDS-PAGE, and dialyze into Dialysis/Storage Buffer.

V. Quality Control

  • SDS-PAGE: Assess the purity and molecular weight of the purified protein.

  • Western Blot: Confirm the identity of the protein using an anti-MAP2K9 or anti-His-tag antibody.

  • Protein Concentration: Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

  • Activity Assay: The activity of the purified MAP2K9-like protein can be assessed by its ability to phosphorylate a JNK substrate in an in vitro kinase assay.

These protocols provide a comprehensive starting point for the successful expression and purification of a recombinant MAP2K9-like protein for further biochemical and functional studies. Optimization of specific parameters may be required to achieve maximal yield and purity.

References

Application Notes and Protocols for Studying MAP2K9-like Protein-Protein Interactions In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vivo study of protein-protein interactions involving Mitogen-Activated Protein Kinase Kinase 9 (MAP2K9), also known as MKK7, and similar proteins. Understanding these interactions is crucial for elucidating signaling pathways and for the development of targeted therapeutics.

Introduction to MAP2K9 and its Significance

Mitogen-activated protein kinase kinase 9 (MAP2K9 or MKK7) is a key component of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] This pathway is activated in response to a variety of cellular stresses, including inflammatory cytokines, osmotic stress, and DNA damage.[1][2] As a dual-specificity protein kinase, MAP2K9 phosphorylates and activates JNKs, which in turn regulate the activity of numerous transcription factors and other substrate proteins involved in apoptosis, inflammation, cell differentiation, and proliferation.[3][4] Given its central role in these critical cellular processes, aberrant MAP2K9 signaling is implicated in various diseases, including cancer and inflammatory disorders, making it an attractive target for drug development.[1][5]

Studying the dynamic and often transient protein-protein interactions of MAP2K9 within its native cellular environment is essential for a comprehensive understanding of its function and regulation. This document outlines three powerful in vivo techniques for this purpose: Co-immunoprecipitation (Co-IP), Förster Resonance Energy Transfer (FRET), and Proximity Ligation Assay (PLA), along with a note on the application of in vivo cross-linking mass spectrometry.

MAP2K9 Signaling Pathway

The MAP2K9 signaling cascade is a three-tiered module involving a MAP Kinase Kinase Kinase (MAP3K), a MAP Kinase Kinase (MAP2K, i.e., MAP2K9/MKK7), and a MAP Kinase (MAPK, i.e., JNK).[4] Upstream stress signals activate a variety of MAP3Ks which then phosphorylate and activate MAP2K9.[6] MAP2K9, in conjunction with its paralog MAP2K4 (MKK4), then phosphorylates and activates JNKs.[7] Activated JNKs can then translocate to the nucleus to regulate gene expression or act on cytoplasmic substrates.[3] Scaffold proteins, such as JIP1, play a crucial role in the spatial and temporal regulation of this pathway by bringing the different kinase components into close proximity.[1]

MAP2K9_Signaling_Pathway Stress Stress Stimuli (Cytokines, UV, Osmotic Stress) MAP3Ks MAP3Ks (e.g., MEKK1, ASK1, TAK1) Stress->MAP3Ks MAP2K9 MAP2K9 (MKK7) MAP3Ks->MAP2K9 Phosphorylation JNK JNKs (JNK1/2/3) MAP2K9->JNK Phosphorylation Substrates Downstream Substrates (e.g., c-Jun, ATF2) JNK->Substrates Phosphorylation Response Cellular Responses (Apoptosis, Inflammation, etc.) Substrates->Response JIP1 JIP1 (Scaffold) JIP1->MAP3Ks JIP1->MAP2K9 JIP1->JNK

Caption: The MAP2K9 (MKK7) signaling pathway.

Quantitative Data on MAP2K9-like Protein-Protein Interactions

The following tables summarize quantitative data from studies on MAP2K family protein interactions. This data can serve as a baseline for comparison in new experimental designs.

Table 1: Co-Immunoprecipitation Data for MKK7-JNK Interaction

Bait ProteinPrey ProteinCell TypeKey FindingsReference
FLAG-MKK7βV5-JNK1α1HEK293Mutation of two of the three JNK-docking sites (D1 and D2) in MKK7β reduced binding to JNK1 by approximately 80-90%.[8][9][10]
FLAG-MKK7βV5-JNK1α1HEK293Mutation of all three JNK-docking sites in MKK7β resulted in a 95% reduction in JNK1 binding.[9][10]

Table 2: Fluorescence Fluctuation Spectroscopy Data for MAPK Interactions

Interacting ProteinsMethodIn Vivo Kd (estimated)Cellular CompartmentReference
Ste5 - Fus3FCCS>400–500 nMCytosol[11]

Table 3: Proximity Ligation Assay (PLA) Quantification (Hypothetical Data)

Interaction PairTreatmentAverage PLA Spots per CellCellular Localization
MAP2K9 - JNK1Untreated5 ± 2Cytoplasm
MAP2K9 - JNK1Anisomycin (10 µg/mL, 30 min)25 ± 5Cytoplasm and Nucleus
MAP2K9 (D-site mutant) - JNK1Anisomycin (10 µg/mL, 30 min)8 ± 3Cytoplasm
Negative Control (IgG)Anisomycin (10 µg/mL, 30 min)<1-

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Detect MAP2K9-JNK Interaction

This protocol describes the co-immunoprecipitation of a tagged "bait" protein (e.g., FLAG-MAP2K9) to identify its interaction with a "prey" protein (e.g., endogenous JNK).

CoIP_Workflow Start Start: Transfected Cells (e.g., with FLAG-MAP2K9) Lysis Cell Lysis (Non-denaturing buffer) Start->Lysis Incubation Incubate Lysate with Anti-FLAG Antibody Lysis->Incubation Beads Add Protein A/G Beads Incubation->Beads Immunoprecipitation Immunoprecipitation (Capture of Ab-Ag Complex) Beads->Immunoprecipitation Wash Wash Beads Immunoprecipitation->Wash Elution Elute Proteins Wash->Elution Analysis Analyze by Western Blot (Probe for FLAG-MAP2K9 and JNK) Elution->Analysis End End: Detect Interaction Analysis->End

Caption: Workflow for Co-immunoprecipitation.

Materials:

  • HEK293T cells

  • Expression vector for FLAG-tagged MAP2K9

  • Transfection reagent

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails

  • Wash Buffer: Lysis buffer with 0.1% Triton X-100

  • Elution Buffer: 2x Laemmli sample buffer

  • Anti-FLAG antibody

  • Anti-JNK antibody

  • Protein A/G magnetic beads

  • Magnetic rack

Procedure:

  • Cell Culture and Transfection: Seed HEK293T cells and transfect with the FLAG-MAP2K9 expression vector. Culture for 24-48 hours.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add 1 mL of ice-cold Lysis Buffer per 10 cm dish.

    • Scrape cells and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (clarified lysate) to a new tube.

  • Immunoprecipitation:

    • Set aside 50 µL of the clarified lysate as the "input" control.

    • To the remaining lysate, add 1-2 µg of anti-FLAG antibody.

    • Incubate with gentle rotation for 2-4 hours at 4°C.

    • Add 30 µL of pre-washed Protein A/G magnetic beads.

    • Incubate with gentle rotation for another 1-2 hours at 4°C.

  • Washing:

    • Place the tube on a magnetic rack and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold Wash Buffer.

  • Elution:

    • After the final wash, remove all supernatant.

    • Resuspend the beads in 50 µL of 2x Laemmli sample buffer.

    • Boil at 95-100°C for 5 minutes to elute the proteins.

  • Western Blot Analysis:

    • Separate the eluted proteins and the input control by SDS-PAGE.

    • Transfer to a PVDF membrane.

    • Probe the membrane with anti-FLAG and anti-JNK antibodies to detect the bait and co-immunoprecipitated prey proteins, respectively.

Förster Resonance Energy Transfer (FRET) Microscopy

FRET microscopy allows for the visualization and quantification of protein interactions in living cells with high spatial and temporal resolution. This protocol describes FRET analysis using donor and acceptor fluorescent proteins (e.g., CFP-MAP2K9 and YFP-JNK).

FRET_Workflow Start Start: Co-transfect Cells (e.g., with CFP-MAP2K9 and YFP-JNK) Imaging Live Cell Imaging (Confocal or Widefield Microscope) Start->Imaging Excitation Excite Donor (CFP) Measure Donor and Acceptor Emission Imaging->Excitation Bleaching Optional: Acceptor Photobleaching (Bleach YFP, measure CFP recovery) Imaging->Bleaching Calculation Calculate FRET Efficiency Excitation->Calculation Bleaching->Calculation End End: Quantify Interaction Calculation->End

Caption: Workflow for FRET Microscopy.

Materials:

  • Mammalian expression vectors for CFP-MAP2K9 and YFP-JNK

  • Live-cell imaging dish

  • Confocal microscope equipped for FRET imaging (with appropriate lasers and filters for CFP and YFP)

  • Imaging software with FRET analysis capabilities

Procedure:

  • Cell Culture and Transfection: Co-transfect mammalian cells with plasmids encoding CFP-MAP2K9 and YFP-JNK. Also prepare control samples: cells expressing only CFP-MAP2K9, only YFP-JNK, and untransfected cells.

  • Live-Cell Imaging:

    • 24-48 hours post-transfection, transfer the cells to a live-cell imaging chamber.

    • Mount the chamber on the microscope stage.

  • Image Acquisition (Sensitized Emission Method):

    • Donor Channel: Excite with the CFP laser (e.g., 440 nm) and collect emission in the CFP channel (e.g., 460-500 nm).

    • Acceptor Channel: Excite with the YFP laser (e.g., 514 nm) and collect emission in the YFP channel (e.g., 525-600 nm).

    • FRET Channel: Excite with the CFP laser and collect emission in the YFP channel.

  • Data Analysis:

    • Correct for background fluorescence using untransfected cells.

    • Correct for spectral bleed-through using the single-fluorophore control samples.

    • Calculate the normalized FRET (N-FRET) efficiency using the imaging software's algorithm. A higher N-FRET value indicates a stronger interaction.

  • Acceptor Photobleaching (Alternative Method):

    • Acquire a pre-bleach image of the donor (CFP) fluorescence.

    • Select a region of interest and photobleach the acceptor (YFP) using a high-intensity YFP laser.

    • Acquire a post-bleach image of the donor fluorescence.

    • An increase in donor fluorescence after acceptor photobleaching indicates FRET.

    • Calculate FRET efficiency (E) as: E = 1 - (F_pre / F_post), where F_pre and F_post are the donor fluorescence intensities before and after photobleaching.

Proximity Ligation Assay (PLA)

PLA allows for the in situ detection of protein interactions with single-molecule resolution.[12] It is highly sensitive and provides spatial information about the interaction.[12]

PLA_Workflow Start Start: Fix and Permeabilize Cells PrimaryAb Incubate with Primary Antibodies (anti-MAP2K9 and anti-JNK) Start->PrimaryAb PLAProbes Add PLA Probes (Secondary Ab with DNA oligos) PrimaryAb->PLAProbes Ligation Ligation (Circular DNA formation) PLAProbes->Ligation Amplification Rolling Circle Amplification (with fluorescent probes) Ligation->Amplification Imaging Fluorescence Microscopy (Detect PLA signals) Amplification->Imaging Quantification Quantify PLA Spots per Cell Imaging->Quantification End End: Visualize and Quantify Interaction Quantification->End

Caption: Workflow for Proximity Ligation Assay.

Materials:

  • Cells grown on coverslips

  • Formaldehyde (B43269) for fixation

  • Triton X-100 for permeabilization

  • Primary antibodies against MAP2K9 and JNK (from different species, e.g., rabbit and mouse)

  • Duolink® In Situ PLA kit (containing PLA probes, ligation solution, amplification solution, and wash buffers)

  • Fluorescence microscope

Procedure:

  • Cell Preparation:

    • Grow cells on coverslips.

    • Fix with 4% formaldehyde for 15 minutes.

    • Permeabilize with 0.2% Triton X-100 for 10 minutes.

  • Blocking: Block with the blocking solution provided in the kit for 1 hour at 37°C.

  • Primary Antibody Incubation: Incubate with a mixture of anti-MAP2K9 and anti-JNK primary antibodies overnight at 4°C.

  • PLA Probe Incubation:

    • Wash the coverslips.

    • Incubate with the PLA probes (anti-rabbit PLUS and anti-mouse MINUS) for 1 hour at 37°C.

  • Ligation:

    • Wash the coverslips.

    • Incubate with the ligation solution for 30 minutes at 37°C.

  • Amplification:

    • Wash the coverslips.

    • Incubate with the amplification solution containing fluorescently labeled oligonucleotides for 100 minutes at 37°C.

  • Imaging and Quantification:

    • Wash the coverslips and mount with a DAPI-containing mounting medium.

    • Image using a fluorescence microscope.

    • Quantify the number of fluorescent spots (PLA signals) per cell.[12] An increase in the number of spots indicates a higher level of interaction.

Note on In Vivo Cross-linking Mass Spectrometry

For a global and unbiased discovery of MAP2K9 interacting partners, in vivo cross-linking coupled with mass spectrometry (XL-MS) is a powerful approach.[13][14][15] This technique uses membrane-permeable cross-linkers to covalently link interacting proteins within living cells.[15] Following cell lysis, the protein complexes containing the cross-linked partners can be purified (e.g., via immunoprecipitation of MAP2K9) and analyzed by mass spectrometry to identify the interacting proteins and the specific cross-linked residues, providing insights into the interaction interface.[14][16] This method is particularly useful for capturing transient or weak interactions that may be lost during standard Co-IP procedures.[16]

Conclusion

The methods detailed in this document provide a robust toolkit for investigating the in vivo protein-protein interactions of MAP2K9 and related kinases. The choice of technique will depend on the specific research question, with Co-IP being a standard for validation, FRET offering real-time dynamics in living cells, and PLA providing sensitive in situ detection and quantification. For novel interactome discovery, in vivo cross-linking mass spectrometry is an invaluable tool. A combination of these approaches will yield a comprehensive understanding of the MAP2K9 interactome, paving the way for novel therapeutic strategies targeting this critical signaling pathway.

References

Application Note: A Guide to Designing and Validating siRNA for Efficient LOC110019781 Gene Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Principles of Effective siRNA Design

Target Sequence Selection for LOC110019781

The first step is to obtain the mRNA sequence of LOC110019781 from a public database such as NCBI. Once the sequence is obtained, potential 21-nucleotide target sites should be identified based on established design guidelines.

Table 1: Key Parameters for siRNA Target Site Selection

ParameterRecommendationRationaleCitation
Target Region Coding Sequence (CDS), 50-100 nt downstream of the start codon (AUG).Untranslated regions (UTRs) may be bound by regulatory proteins, impeding RISC access.[7]
GC Content 30-52%Ensures appropriate thermodynamic stability for RISC unwinding and target binding.[2][7]
Sequence Motifs Avoid runs of 4 or more identical nucleotides (e.g., AAAA) or GC-stretches >9 nt.Reduces risk of off-target effects and synthesis/stability issues.[5][8]
Secondary Structure Target regions should ideally be devoid of strong secondary structures.Improves accessibility of the target mRNA to the siRNA-RISC complex.[7]
Specificity BLAST search against the appropriate genome database.Ensures the siRNA sequence does not have significant homology with other genes, minimizing off-target effects.[9]
Nucleotide Preference A/U at the 5' end of the antisense strand; G/C at the 5' end of the sense strand.Promotes preferential loading of the antisense (guide) strand into the RISC complex.[8]

Various online software tools and algorithms are available to automate the process of identifying optimal target sequences based on these rules.[10][11][12]

siRNA_Design_Workflow seq Obtain LOC110019781 mRNA Sequence (NCBI) scan Scan for Potential 21-nt Target Sites seq->scan filter Apply Design Filters (GC Content, Repeats, etc.) scan->filter blast BLAST Search for Specificity filter->blast select Select 2-4 Candidate siRNA Sequences blast->select synthesis Synthesize siRNA and Controls select->synthesis

Caption: Workflow for designing candidate siRNAs.

Experimental Design: The Importance of Controls

Table 2: Essential Controls for siRNA Experiments

Control TypePurposeExpected OutcomeCitation
Positive Control siRNA To validate transfection efficiency and the cell's RNAi machinery. Targets a well-characterized housekeeping gene (e.g., GAPDH, UBB).Significant knockdown (>70%) of the housekeeping gene's mRNA and protein.[14][15][16]
Negative Control siRNA To measure non-specific effects caused by the introduction of an siRNA duplex. A non-targeting or scrambled sequence with no homology to the target genome.No significant change in LOC110019781 expression levels. Establishes a baseline for comparison.[5][13][15]
Mock Transfection To assess the effects of the transfection reagent alone on the cells. Cells are treated with the transfection reagent without any siRNA.No change in LOC110019781 expression. Helps identify any cytotoxicity or non-specific gene expression changes caused by the delivery agent.[13]
Untreated Cells To provide a baseline of normal gene and protein expression.Represents the normal physiological level of LOC110019781 mRNA and protein.[17]

Experimental Protocols

The following protocols provide a framework for transfecting cells with designed siRNAs and subsequently validating the knockdown of LOC110019781.

Protocol: siRNA Transfection (24-Well Plate Format)

Materials:

  • Adherent cells in culture

  • Complete culture medium, with and without serum/antibiotics

  • Opti-MEM™ I Reduced Serum Medium

  • Lipofectamine™ RNAiMAX or similar siRNA transfection reagent

  • 10 µM stocks of experimental and control siRNAs

  • Sterile 1.5 mL microcentrifuge tubes

  • 24-well tissue culture plates

Procedure:

  • Complex Preparation: On the day of transfection, for each well to be transfected: a. Tube A: Dilute the required amount of siRNA stock (e.g., 3 µL of 10 µM stock for a final concentration of ~50 nM, adjust as needed) into 50 µL of Opti-MEM™. Mix gently.[19] b. Tube B: Dilute 1.5 µL of Lipofectamine™ RNAiMAX into 50 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature. c. Combine the contents of Tube A and Tube B. Mix gently and incubate for 15-20 minutes at room temperature to allow siRNA-lipid complexes to form.[21]

  • Transfection: Add 100 µL of the siRNA-lipid complex mixture drop-wise to the appropriate well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time depends on the stability of the target mRNA and protein and should be determined empirically.

  • Harvesting: After incubation, harvest the cells for analysis of gene knockdown at the mRNA (Section 4.2) and protein (Section 4.3) levels.

RNAi_Mechanism siRNA ds siRNA RISC_loading RISC Loading siRNA->RISC_loading Enters Cytoplasm RISC_active Activated RISC (Guide Strand) RISC_loading->RISC_active Passenger Strand Discarded binding Target Recognition & Binding RISC_active->binding mRNA LOC110019781 mRNA mRNA->binding cleavage mRNA Cleavage binding->cleavage degradation mRNA Degradation cleavage->degradation no_protein No Protein Translation degradation->no_protein

Caption: The RNA interference (RNAi) pathway.
Protocol: Validation of mRNA Knockdown by qRT-PCR

Materials:

  • RNA purification kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for LOC110019781 and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Isolation: Harvest cells 24-48 hours post-transfection. Isolate total RNA using a commercial kit according to the manufacturer’s instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction for each sample in triplicate:

    • 10 µL 2x SYBR Green Master Mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL Diluted cDNA

    • 6 µL Nuclease-free water

  • qPCR Run: Perform the qPCR on a real-time PCR detection system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analysis: Determine the cycle threshold (Ct) values. Calculate the relative expression of LOC110019781 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control-treated sample.[17]

Protocol: Validation of Protein Knockdown by Western Blot

Western blotting confirms that the reduction in mRNA levels translates to a decrease in the target protein.[23][24]

Materials:

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to LOC110019781 protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Harvest cells 48-72 hours post-transfection. Lyse cells in ice-cold RIPA buffer.[25]

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.[23]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate by electrophoresis.[24]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[25]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: a. Incubate the membrane with the primary antibody for LOC110019781 (at the manufacturer's recommended dilution) overnight at 4°C. b. Wash the membrane three times with TBST. c. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again three times with TBST.

  • Detection: Apply the ECL substrate to the membrane and capture the signal using a digital imager.[23]

  • Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with a loading control antibody to confirm equal protein loading across all lanes.

Validation_Workflow cluster_0 mRNA Level Validation cluster_1 Protein Level Validation rna_extraction 1. Total RNA Extraction cdna_synthesis 2. cDNA Synthesis rna_extraction->cdna_synthesis qpcr 3. qRT-PCR Analysis cdna_synthesis->qpcr mrna_result mRNA Knockdown (%) qpcr->mrna_result lysis 1. Cell Lysis & Protein Extraction sds_page 2. SDS-PAGE & Transfer lysis->sds_page western 3. Western Blot sds_page->western protein_result Protein Knockdown (Band Intensity) western->protein_result start Transfected Cells (24-72h) start->rna_extraction start->lysis

Caption: Experimental workflow for validating gene knockdown.

Data Presentation and Interpretation

Quantitative data from validation experiments should be summarized clearly to compare the efficacy of different siRNA candidates.

Table 3: Example qRT-PCR Results for LOC110019781 Knockdown

TreatmentNormalized LOC110019781 mRNA Level (Relative to Negative Control)% Knockdown
Negative Control siRNA 1.00 ± 0.080%
LOC110019781 siRNA #1 0.18 ± 0.0382%
LOC110019781 siRNA #2 0.89 ± 0.1111%
LOC110019781 siRNA #3 0.12 ± 0.0288%
Positive Control (GAPDH siRNA) 0.21 ± 0.04 (for GAPDH gene)79%

Data are represented as mean ± standard deviation from three biological replicates. A knockdown of 70% or greater is generally considered effective.[17]

Western blot results provide a qualitative or semi-quantitative confirmation of protein reduction. The intensity of the band corresponding to the LOC110019781 protein should be visibly reduced in lanes from cells treated with effective siRNAs compared to the negative control lane. The loading control band should remain consistent across all lanes.

References

Application Notes and Protocols for Generating a Conditional Knockout Mouse Model for LOC110019781 (Mapk9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the generation of a conditional knockout (cKO) mouse model for the gene LOC110019781, with its likely mouse ortholog being Mitogen-activated protein kinase 9 (Mapk9), also known as c-Jun N-terminal kinase 2 (JNK2). This protocol outlines a CRISPR/Cas9-based strategy to create a "floxed" allele of Mapk9, enabling tissue-specific or inducible gene inactivation. Such a model is an invaluable tool for dissecting the spatio-temporal functions of Mapk9 in various physiological and pathological processes, thereby aiding in target validation for drug development.

Introduction

Mitogen-activated protein kinases (MAPKs) are crucial mediators of signal transduction, involved in a wide array of cellular processes including proliferation, differentiation, and apoptosis.[1][2] Mapk9 (JNK2) is a member of this family and has been implicated in inflammatory responses, metabolic regulation, and neuronal function.[3] Studies in knockout mice have revealed its role in T-cell differentiation, insulin (B600854) resistance, and susceptibility to autoimmune diseases like type 1 diabetes.[1][4] However, global knockout of Mapk9 can lead to complex phenotypes or embryonic lethality, obscuring its tissue-specific roles. A conditional knockout approach allows for the precise deletion of the gene in specific cell types or at particular developmental stages, providing a more nuanced understanding of its function.

This protocol will focus on the generation of a Mapk9 floxed mouse line using the CRISPR/Cas9 system, which offers a rapid and efficient alternative to traditional embryonic stem (ES) cell-based gene targeting.

Gene Information and Targeting Strategy

Gene of Interest: Mapk9
FeatureDescription
Human Gene LOC110019781 (mitogen-activated protein kinase kinase 9-like)
Mouse Ortholog Mapk9 (mitogen-activated protein kinase 9)
Synonyms JNK2, Prkm9, c-Jun N-terminal kinase 2
Genomic Location Chromosome 11: 49,737,578-49,777,248 (GRCm39)[5]
Function Enables JUN kinase activity; involved in inflammatory response, apoptosis, and regulation of metabolic processes.[3]
Targeting Strategy

The strategy involves the insertion of two LoxP sites flanking a critical exon of the Mapk9 gene. The removal of this exon upon Cre recombinase expression will induce a frameshift mutation, leading to a non-functional protein. Based on the genomic structure of the mouse Mapk9 gene, Exon 2 is a suitable target as its deletion will disrupt the reading frame of all major protein-coding transcripts.

The generation of the floxed allele will be achieved using CRISPR/Cas9-mediated homology-directed repair (HDR) in mouse zygotes. This will involve the co-injection of Cas9 protein, two guide RNAs (gRNAs) targeting the introns flanking Exon 2, and a single-stranded oligodeoxynucleotide (ssODN) donor template containing the LoxP sites and homology arms.

Targeting_Strategy cluster_gene Mouse Mapk9 Gene cluster_targeting Targeting Vector (ssODN) Intron 1 Intron 1 Exon 2 Exon 2 Intron 1->Exon 2 LoxP1 LoxP1 Intron 1->LoxP1 Intron 2 Intron 2 Exon 2->Intron 2 LoxP2 LoxP2 Exon 2->LoxP2 Exon 2->LoxP2 LoxP1->Exon 2 LoxP1->Exon 2 LoxP2->Intron 2 Homology Arm 2 Homology Arm 2 LoxP2->Homology Arm 2 Homology Arm 1 Homology Arm 1 Homology Arm 1->LoxP1 gRNA1 gRNA1 gRNA1->Intron 1 gRNA2 gRNA2 gRNA2->Intron 2 Cas9 Cas9 Cas9->gRNA1 Cas9->gRNA2 Targeting Vector (ssODN) Targeting Vector (ssODN) Homology-Directed Repair Homology-Directed Repair Targeting Vector (ssODN)->Homology-Directed Repair Floxed Allele Floxed Allele Homology-Directed Repair->Floxed Allele

Experimental Protocols

Design of CRISPR/Cas9 Components
  • gRNA Design:

    • Design two gRNAs targeting the intronic regions flanking Exon 2 of the mouse Mapk9 gene.

    • Utilize online design tools (e.g., CHOPCHOP, CRISPOR) to identify gRNAs with high on-target scores and low off-target potential.

    • Order synthetic single-guide RNAs (sgRNAs) for optimal activity.

  • Donor Template (ssODN) Design:

    • Synthesize a single-stranded oligodeoxynucleotide (ssODN) of approximately 200-400 nucleotides.

    • The ssODN should contain:

      • A LoxP site (ATAACTTCGTATA ATGTATGC TATACGAAGTTAT) inserted in the 5' intron.

      • A second LoxP site inserted in the 3' intron.

      • Homology arms of 50-100 nucleotides on each side, matching the genomic sequence immediately flanking the gRNA cut sites.

Preparation of Injection Mix
ComponentFinal Concentration
Cas9 Protein100 ng/µl
sgRNA150 ng/µl
sgRNA250 ng/µl
ssODN Donor100 ng/µl
Injection Buffer (e.g., TE)to final volume
Microinjection into Mouse Zygotes
  • Superovulation and Mating:

    • Superovulate female mice (e.g., C57BL/6J strain) by intraperitoneal injection of pregnant mare serum gonadotropin (PMSG), followed by human chorionic gonadotropin (hCG) 48 hours later.

    • Mate superovulated females with stud males.

  • Zygote Collection:

    • Collect fertilized zygotes from the oviducts of successfully mated females.

  • Microinjection:

    • Perform pronuclear injection of the CRISPR/Cas9 mix into the collected zygotes.

  • Embryo Transfer:

    • Transfer the microinjected zygotes into the oviducts of pseudopregnant recipient female mice.

Generation and Screening of Founder Mice
  • Birth and Weaning:

    • Pups are typically born 19-21 days after embryo transfer.

    • Wean the pups at 3-4 weeks of age.

  • Genotyping of Founder (F0) Mice:

    • Collect tail biopsies from weaned pups for DNA extraction.

    • Perform PCR analysis to screen for the presence of the floxed allele. Design primers that flank the targeted region to differentiate between wild-type and floxed alleles based on the size difference introduced by the LoxP sites.

    • Confirm the correct insertion of LoxP sites and the absence of unintended mutations by Sanger sequencing of the PCR products.

Experimental_Workflow Design gRNAs & ssODN Design gRNAs & ssODN Prepare Injection Mix Prepare Injection Mix Design gRNAs & ssODN->Prepare Injection Mix Microinjection into Zygotes Microinjection into Zygotes Prepare Injection Mix->Microinjection into Zygotes Embryo Transfer Embryo Transfer Microinjection into Zygotes->Embryo Transfer Superovulation & Mating Superovulation & Mating Zygote Collection Zygote Collection Superovulation & Mating->Zygote Collection Zygote Collection->Microinjection into Zygotes Birth of F0 Pups Birth of F0 Pups Embryo Transfer->Birth of F0 Pups Genotyping of F0 Founders Genotyping of F0 Founders Birth of F0 Pups->Genotyping of F0 Founders Identify Floxed Founders Identify Floxed Founders Genotyping of F0 Founders->Identify Floxed Founders Breeding to Establish Floxed Line Breeding to Establish Floxed Line Identify Floxed Founders->Breeding to Establish Floxed Line Cross with Cre-driver Line Cross with Cre-driver Line Breeding to Establish Floxed Line->Cross with Cre-driver Line Generate Conditional Knockout Mice Generate Conditional Knockout Mice Cross with Cre-driver Line->Generate Conditional Knockout Mice

Breeding Strategy to Generate Conditional Knockout Mice
  • Establishment of the Floxed Line:

    • Breed the identified F0 founder mice carrying the floxed Mapk9 allele (Mapk9fl/+) with wild-type mice to establish a stable germline-transmitted floxed mouse line.

  • Generation of Homozygous Floxed Mice:

    • Intercross the heterozygous floxed mice (Mapk9fl/+) to obtain homozygous floxed mice (Mapk9fl/fl).

  • Generation of Conditional Knockout Mice:

    • Cross the homozygous floxed mice (Mapk9fl/fl) with a tissue-specific or inducible Cre-driver mouse line (e.g., Alb-Cre for liver-specific knockout, Nestin-Cre for neuronal-specific knockout).

    • The resulting offspring will have the following genotypes: Mapk9fl/+; Cre+.

    • Intercross these mice to generate the experimental cohort: Mapk9fl/fl; Cre+ (conditional knockout) and littermate controls (Mapk9fl/fl; Cre-, Mapk9fl/+; Cre-).

Genotyping Protocols

Primer Design:

  • Forward Primer (F1): Binds upstream of the 5' LoxP site.

  • Reverse Primer (R1): Binds downstream of the 3' LoxP site.

  • Reverse Primer (R2): Binds within the inserted LoxP sequence.

PCR for Floxed Allele Detection:

AllelePrimer PairExpected Band Size
Wild-typeF1 + R1X bp
FloxedF1 + R1X + 34 bp

PCR for Cre Allele Detection:

  • Use established primers for the specific Cre transgene.

Data Presentation

Table 1: Summary of Genotyping PCR Results

GenotypeF1/R1 PCR ProductF1/R2 PCR ProductCre PCR Product
Wild-type (Mapk9+/+)X bpNo productNegative
Heterozygous Floxed (Mapk9fl/+)X bp and X + 34 bpY bpNegative
Homozygous Floxed (Mapk9fl/fl)X + 34 bpY bpNegative
Conditional Knockout (Mapk9fl/fl; Cre+)X + 34 bpY bpPositive

Signaling Pathway

MAPK_Signaling_Pathway Stress Stimuli Stress Stimuli MAP3K MAP3K Stress Stimuli->MAP3K Growth Factors Growth Factors Growth Factors->MAP3K Cytokines Cytokines Cytokines->MAP3K MAP2K MAP2K MAP3K->MAP2K Mapk9 (JNK2) Mapk9 (JNK2) MAP2K->Mapk9 (JNK2) Transcription Factors (c-Jun, etc.) Transcription Factors (c-Jun, etc.) Mapk9 (JNK2)->Transcription Factors (c-Jun, etc.) Cellular Responses Cellular Responses Transcription Factors (c-Jun, etc.)->Cellular Responses

Conclusion

The generation of a conditional knockout mouse model for Mapk9 provides a powerful system to investigate its role in a cell-type and time-dependent manner. This detailed protocol, utilizing the efficiency of the CRISPR/Cas9 system, offers a streamlined approach for researchers to create this valuable tool for advancing our understanding of MAPK signaling in health and disease, and for the development of novel therapeutic strategies.

References

Application Notes and Protocols for Quantitative Real-Time PCR (qPCR) Expression Analysis of LOC110019781 (mitogen-activated protein kinase kinase 9-like)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative expression analysis of the gene LOC110019781, identified as mitogen-activated protein kinase kinase 9-like (MAP2K9-like), using real-time polymerase chain reaction (qPCR). The protocols outlined below cover primer design, experimental procedures, and data analysis for accurate and reproducible quantification of LOC110019781 transcripts.

Gene Information

Gene IdentifierDescriptionOrganism
LOC110019781 mitogen-activated protein kinase kinase 9-likeLates calcarifer (barramundi perch)

Introduction

LOC110019781 is a gene predicted to encode a protein similar to mitogen-activated protein kinase kinase 9 (MAP2K9), also known as MEK9. MAP2K9 is a member of the MAPK signaling pathway, which is a crucial cascade of protein kinases that regulates a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and stress responses. The expression level of MAP2K9-like may therefore be relevant in various biological contexts, including developmental biology, immunology, and toxicology in Lates calcarifer. Quantitative real-time PCR is a highly sensitive and specific method for measuring the expression levels of target genes like LOC110019781.

Signaling Pathway Context: Mitogen-Activated Protein Kinase (MAPK) Cascade

The protein encoded by LOC110019781 is predicted to function within the MAPK signaling pathway. This pathway typically consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK, such as the predicted product of LOC110019781), and a MAP kinase (MAPK). External stimuli activate a MAPKKK, which in turn phosphorylates and activates a specific MAPKK. The activated MAPKK then phosphorylates and activates a downstream MAPK, which can then phosphorylate various substrate proteins, including transcription factors, leading to changes in gene expression and cellular responses.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal Receptor Receptor Signal->Receptor Binding MAPKKK MAPKKK Receptor->MAPKKK Activation LOC110019781 (MAPKK-like) LOC110019781 (MAPKK-like) MAPKKK->LOC110019781 (MAPKK-like) Phosphorylation MAPK MAPK LOC110019781 (MAPKK-like)->MAPK Phosphorylation Transcription_Factors Transcription_Factors MAPK->Transcription_Factors Activation Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulation qPCR_Workflow cluster_sample_prep Sample Preparation cluster_cDNA_synthesis cDNA Synthesis cluster_qPCR qPCR cluster_data_analysis Data Analysis RNA_Isolation Total RNA Isolation from L. calcarifer tissue DNase_Treatment DNase I Treatment RNA_Isolation->DNase_Treatment RNA_QC RNA Quality Control (Spectrophotometry, Gel) DNase_Treatment->RNA_QC Reverse_Transcription Reverse Transcription (cDNA Synthesis) RNA_QC->Reverse_Transcription qPCR_Setup qPCR Reaction Setup (SYBR Green) Reverse_Transcription->qPCR_Setup qPCR_Run Real-Time PCR Amplification qPCR_Setup->qPCR_Run Cq_Determination Cq Value Determination qPCR_Run->Cq_Determination Relative_Quantification Relative Quantification (ΔΔCq Method) Cq_Determination->Relative_Quantification Results Results Relative_Quantification->Results

Application Notes and Protocols for Analyzing the Phosphorylation Status of MAP2K9-Like Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitogen-activated protein kinase kinase 9 (MAP2K9), also known as MKK9, is a key component of the MAPK signaling cascades, which are highly conserved signaling modules in eukaryotes. These cascades regulate a wide array of cellular processes, including growth, differentiation, stress responses, and apoptosis. The activation of MAP2K9-like proteins is critically dependent on their phosphorylation by upstream kinases (MAPKKKs). Therefore, the analysis of the phosphorylation status of MAP2K9-like proteins is essential for understanding their regulation and downstream signaling events.

These application notes provide a detailed overview of various techniques to analyze the phosphorylation status of MAP2K9-like proteins, complete with experimental protocols and data presentation guidelines.

Key Techniques for Analyzing MAP2K9-Like Phosphorylation

Several robust methods can be employed to investigate the phosphorylation of MAP2K9-like proteins. The choice of technique often depends on the specific research question, available resources, and the desired level of detail (e.g., site-specific phosphorylation vs. overall phosphorylation level).

1. Immunoblotting (Western Blotting) with Phospho-Specific Antibodies: This is a widely used technique to detect the phosphorylation of a specific protein at a particular site.[1] It relies on antibodies that specifically recognize the phosphorylated form of the target protein.

2. Phos-tag™ SDS-PAGE: This method allows for the separation of phosphorylated and non-phosphorylated forms of a protein based on their phosphorylation levels.[2] Phos-tag™ is a functional molecule that captures phosphorylated ions, leading to a mobility shift of phosphorylated proteins in the polyacrylamide gel.[3]

3. Mass Spectrometry (MS): A powerful and highly sensitive technique for identifying and quantifying protein phosphorylation.[4] MS-based approaches can pinpoint the exact sites of phosphorylation and determine the stoichiometry of phosphorylation.[5]

4. Immunoprecipitation (IP) followed by Analysis: MAP2K9-like proteins can be enriched from cell or tissue lysates using specific antibodies. The immunoprecipitated protein can then be analyzed by Western blotting, mass spectrometry, or in vitro kinase assays to assess its phosphorylation status.

5. In Vitro Kinase Assay: This assay is used to determine if a specific upstream kinase can directly phosphorylate a MAP2K9-like protein.[6][7] It involves incubating the purified kinase and substrate with ATP, followed by detection of substrate phosphorylation.

Data Presentation

Quantitative data from phosphorylation analyses should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Illustrative Quantitative Analysis of MAP2K9 Phosphorylation by Western Blot

TreatmentFold Change in p-MAP2K9 / Total MAP2K9 (Mean ± SD)p-value
Control1.00 ± 0.12-
Stimulus A (15 min)3.5 ± 0.45< 0.01
Stimulus B (15 min)1.2 ± 0.21> 0.05
Inhibitor + Stimulus A1.5 ± 0.33< 0.05

This table presents hypothetical data demonstrating how to quantify changes in MAP2K9 phosphorylation in response to different stimuli, as determined by densitometry of Western blot bands. Normalization to total MAP2K9 levels is crucial.

Table 2: Example of Mass Spectrometry Data for MAP2K9 Phosphorylation Sites

Phosphorylation SitePeptide SequenceFold Change (Treated/Control)Confidence Score
Ser-218GSLpSVASTPER4.299%
Thr-222VGTpYVAPEVLR3.898%
Ser-153KRLpSDEGLGR1.185%

This table illustrates how quantitative mass spectrometry data can pinpoint specific phosphorylation sites on MAP2K9 and quantify their changes upon treatment. The confidence score indicates the certainty of phosphorylation site localization.

Experimental Protocols

Protocol 1: Western Blotting for Phospho-MAP2K9-Like Proteins

This protocol outlines the steps for detecting phosphorylated MAP2K9-like proteins using phospho-specific antibodies.[8]

1. Sample Preparation:

  • Culture cells to the desired confluency and treat with stimuli or inhibitors as required.

  • Place culture dishes on ice and wash cells twice with ice-cold PBS.

  • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

2. Gel Electrophoresis and Transfer:

  • Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Load the samples onto a polyacrylamide gel (e.g., 4-20% precast gel).

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated MAP2K9 (e.g., anti-phospho-MAP2K1/2 (Ser218)) diluted in 5% BSA/TBST overnight at 4°C.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Wash the membrane again three times for 5 minutes each with TBST.

4. Detection and Analysis:

  • Prepare an enhanced chemiluminescent (ECL) substrate and apply it to the membrane.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify band intensities using image analysis software. Normalize the phospho-MAP2K9 signal to the total MAP2K9 signal from a separate blot or after stripping and re-probing the same membrane.

Protocol 2: Phos-tag™ SDS-PAGE for MAP2K9-Like Proteins

This protocol describes the separation of phosphorylated MAP2K9-like protein isoforms.[3][9]

1. Gel Preparation:

  • Prepare a separating gel solution containing acrylamide, a suitable buffer (e.g., Tris-HCl), SDS, and the desired concentration of Phos-tag™ Acrylamide and MnCl₂ or ZnCl₂.

  • Pour the separating gel and overlay with water or isopropanol.

  • After polymerization, pour the stacking gel.

2. Sample Preparation and Electrophoresis:

  • Prepare protein lysates as described in Protocol 1.

  • Mix samples with sample buffer and load onto the Phos-tag™ gel. It is recommended to run a standard SDS-PAGE in parallel as a control.

  • Run the electrophoresis at a constant voltage. The migration of phosphorylated proteins will be retarded.

3. Transfer and Detection:

  • Before transferring, equilibrate the gel in transfer buffer containing EDTA for 10-20 minutes to improve transfer efficiency.

  • Transfer proteins to a membrane as in a standard Western blot.

  • Proceed with immunoblotting using an antibody against total MAP2K9-like protein to visualize the different phosphorylated forms.

Protocol 3: Immunoprecipitation of MAP2K9-Like Proteins

This protocol details the enrichment of MAP2K9-like proteins for downstream analysis.[10][11]

1. Lysate Preparation:

  • Prepare cell lysates under non-denaturing conditions as described in Protocol 1, ensuring the presence of phosphatase inhibitors.

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G agarose (B213101) or magnetic beads for 30-60 minutes at 4°C.

  • Centrifuge and transfer the supernatant to a new tube.

  • Add the primary antibody against the MAP2K9-like protein to the pre-cleared lysate and incubate with gentle rotation for 2-4 hours or overnight at 4°C.

  • Add protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.

3. Elution and Analysis:

  • Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting with phospho-specific antibodies or by mass spectrometry.

Protocol 4: In Vitro Kinase Assay for MAP2K9-Like Proteins

This protocol is for determining the direct phosphorylation of a MAP2K9-like protein by an upstream kinase.[12][13]

1. Reaction Setup:

  • In a microcentrifuge tube, combine the purified recombinant upstream kinase and the MAP2K9-like substrate protein in a kinase assay buffer (e.g., containing HEPES, MgCl₂, and DTT).

  • Prepare a negative control reaction without the kinase or with a kinase-dead mutant.

2. Kinase Reaction:

  • Initiate the reaction by adding ATP to a final concentration of 100-200 µM.

  • Incubate the reaction mixture at 30°C for 30 minutes.

3. Termination and Analysis:

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Boil the samples for 5 minutes.

  • Analyze the samples by SDS-PAGE followed by Western blotting with a phospho-specific antibody for the MAP2K9-like protein or by autoradiography if using radiolabeled [γ-³²P]ATP.

Visualizations

Signaling Pathway

MAP2K9_Signaling_Pathway Stimuli Stress / Hormones (e.g., Ethylene) MAPKKK MAPKKK (e.g., CTR1 in plants) Stimuli->MAPKKK MAP2K9 MAP2K9-like (MKK9) MAPKKK->MAP2K9 P pMAP2K9 p-MAP2K9-like (Active) MAP2K9->pMAP2K9 MAPK MAPK (e.g., MPK3/MPK6 in plants) pMAP2K9->MAPK P pMAPK p-MAPK (Active) MAPK->pMAPK Downstream Downstream Targets (e.g., Transcription Factors like EIN3) pMAPK->Downstream P Response Cellular Response (e.g., Gene Expression, Senescence) Downstream->Response

Caption: A simplified MAP2K9-like signaling cascade.

Experimental Workflow: Phosphorylation Analysis

Phosphorylation_Analysis_Workflow Start Cell/Tissue Lysate (with phosphatase inhibitors) IP Immunoprecipitation (anti-MAP2K9) Start->IP WB Western Blot (anti-phospho-MAP2K9) Start->WB PhosTag Phos-tag™ SDS-PAGE + Western Blot (anti-total-MAP2K9) Start->PhosTag MS Mass Spectrometry (Phosphopeptide analysis) IP->MS KinaseAssay In Vitro Kinase Assay IP->KinaseAssay Data Data Analysis & Quantification WB->Data PhosTag->Data MS->Data KinaseAssay->Data

Caption: Workflow for analyzing MAP2K9-like phosphorylation.

References

Application Notes and Protocols for Creating Stable Cell Lines Overexpressing a MAP2K9-Like Protein

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Mitogen-activated protein kinase kinase 9 (MAP2K9), also known as MKK9 or c-Jun N-terminal kinase kinase 2 (JNKK2), is a key component of the c-Jun N-terminal kinase (JNK) signaling pathway. This pathway is involved in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammatory responses.[1][2][3][4] The generation of stable cell lines that consistently overexpress a MAP2K9-like protein is a critical tool for studying its function, identifying downstream targets, and for screening potential therapeutic modulators of the JNK pathway.

These application notes provide a comprehensive guide to creating and validating stable mammalian cell lines overexpressing a MAP2K9-like protein. The protocols detailed below cover plasmid-based transfection and lentiviral-based transduction, followed by antibiotic selection and thorough validation of protein overexpression.

Data Presentation

The following tables summarize representative quantitative data expected during the generation of a stable cell line overexpressing a MAP2K9-like protein in a common cell line such as HEK293T. These values are illustrative and can vary depending on the specific cell line, transfection/transduction efficiency, and the nature of the expressed protein.

Table 1: Transfection/Transduction Efficiency

MethodReagent/VirusCell LineTransfection/Transduction Efficiency (%)
Plasmid TransfectionLipid-based Reagent (e.g., Lipofectamine™ 3000)HEK293T70-90%
Lentiviral TransductionVSV-G Pseudotyped LentivirusHEK293T>90%

Table 2: Antibiotic Selection and Clonal Expansion

Selection MarkerAntibioticConcentration Range (µg/mL)Selection Duration (days)Percentage of Resistant Clones with High Expression
Puromycin (B1679871) N-acetyl-transferasePuromycin1-107-1420-40%
Neomycin phosphotransferase IIGeneticin (G418)400-100010-2115-35%

Table 3: Validation of MAP2K9-Like Protein Overexpression

Validation MethodMetricParental Cell LineStable Cell Line (Polyclonal Pool)Stable Cell Line (High-Expressing Clone)
qRT-PCR Relative MAP2K9 mRNA Expression (Fold Change)150-150>500
Western Blot Relative MAP2K9 Protein Expression (Fold Change)120-80>200
Protein Yield Purified Protein (mg/L from 10^9 cells)Not Applicable1-510-25

Signaling Pathway

The following diagram illustrates the canonical JNK signaling pathway, where MAP2K9 (MKK7) plays a central role.

MAP2K9_Signaling_Pathway cluster_nucleus Nucleus Stress Stress Stimuli (UV, Cytokines, etc.) Receptor Receptor Stress->Receptor MAPKKK MAPKKK (e.g., MEKK1, ASK1) Receptor->MAPKKK MAP2K9 MAP2K9 (MKK7) / MAP2K4 (MKK4) MAPKKK->MAP2K9 P JNK JNK (c-Jun N-terminal Kinase) MAP2K9->JNK P cJun c-Jun JNK->cJun P Transcription Gene Transcription (Apoptosis, Proliferation, etc.) cJun->Transcription Nucleus Nucleus

MAP2K9 (JNK) Signaling Pathway

Experimental Workflow

The overall workflow for generating a stable cell line overexpressing a MAP2K9-like protein is depicted below.

Stable_Cell_Line_Workflow start Start vector Vector Construction (Plasmid or Lentiviral) start->vector transfection Transfection / Transduction of Host Cell Line vector->transfection selection Antibiotic Selection transfection->selection pool Polyclonal Pool Expansion selection->pool cloning Single Cell Cloning (Limiting Dilution) pool->cloning validation Validation of Overexpression (qPCR, Western Blot) pool->validation Validate Pool expansion Clonal Expansion cloning->expansion expansion->validation Validate Clones banking Cell Banking validation->banking end End banking->end

Stable Cell Line Generation Workflow

Experimental Protocols

Protocol 1: Plasmid-Based Transfection and Selection

This protocol is suitable for cell lines that are readily transfected, such as HEK293T.

1.1. Vector Preparation:

  • Clone the cDNA of the MAP2K9-like protein into a mammalian expression vector containing a strong constitutive promoter (e.g., CMV) and a selectable marker (e.g., puromycin or neomycin resistance).

  • Ensure high purity of the plasmid DNA (A260/A280 ratio of 1.8-2.0).

1.2. Determination of Antibiotic Concentration (Kill Curve):

  • Plate the parental host cells at a low density in a multi-well plate.

  • The following day, replace the medium with fresh medium containing a range of antibiotic concentrations (e.g., 0.5-10 µg/mL for puromycin).

  • Incubate for 7-10 days, refreshing the antibiotic-containing medium every 2-3 days.

  • Determine the lowest antibiotic concentration that results in complete cell death. This concentration will be used for selection.[5]

1.3. Transfection:

  • Plate the host cells to be 70-90% confluent on the day of transfection.

  • Transfect the cells with the MAP2K9-like protein expression plasmid using a suitable transfection reagent (e.g., lipid-based) according to the manufacturer's protocol.[6][7][8]

  • Include a negative control (mock transfection) and a positive control (e.g., GFP-expressing plasmid).

1.4. Selection of Stable Transfectants:

  • 48 hours post-transfection, passage the cells into a larger culture vessel with fresh medium containing the predetermined selection antibiotic concentration.[9][10]

  • Continue to culture the cells in the selection medium, replacing it every 2-3 days, until distinct antibiotic-resistant colonies appear (typically 1-3 weeks).[9]

  • Collect the surviving cells as a polyclonal population or proceed to single-cell cloning.

1.5. Single-Cell Cloning (Limiting Dilution):

  • Trypsinize the polyclonal population and perform a serial dilution to a concentration of approximately 1 cell per 100 µL.

  • Seed 100 µL per well in a 96-well plate.

  • Visually inspect the wells to identify those containing a single colony.

  • Expand the single-cell-derived colonies for further analysis.

Protocol 2: Lentiviral-Based Transduction and Selection

This method is highly efficient for a wide range of cell types, including those that are difficult to transfect.

2.1. Lentiviral Vector Production:

  • Co-transfect HEK293T cells with the lentiviral vector carrying the MAP2K9-like gene, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).

  • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Concentrate the viral particles if necessary.

2.2. Transduction:

  • Plate the target cells at a low density.

  • The following day, infect the cells with the lentiviral particles in the presence of polybrene (e.g., 8 µg/mL) to enhance transduction efficiency.

  • Incubate for 24 hours.

2.3. Selection:

  • 48-72 hours post-transduction, begin selection with the appropriate antibiotic as determined by a kill curve (Protocol 1.2).

  • Follow the selection procedure as described in Protocol 1.4.

Protocol 3: Validation of Overexpression

3.1. Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression:

  • RNA Extraction: Isolate total RNA from the parental cell line, the polyclonal population, and individual clones using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using primers specific for the MAP2K9-like gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. The reaction mixture typically includes cDNA template, forward and reverse primers, and a SYBR Green master mix.

  • Data Analysis: Calculate the relative expression of the MAP2K9-like gene using the 2-ΔΔCt method.[11][12]

3.2. Western Blot for Protein Expression:

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the MAP2K9-like protein, followed by an HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the relative protein expression levels.

3.3. Functional Assays (Optional):

  • To confirm the activity of the overexpressed MAP2K9-like protein, perform a downstream functional assay, such as measuring the phosphorylation of its substrate, JNK, by Western blot using a phospho-specific JNK antibody.

Troubleshooting

IssuePossible CauseRecommendation
Low Transfection/Transduction Efficiency Suboptimal cell health or confluencyEnsure cells are healthy, in a logarithmic growth phase, and at the recommended confluency.
Poor quality plasmid DNA or viral prepUse high-purity plasmid DNA. Titer the viral stock before transduction.
Massive Cell Death During Selection Antibiotic concentration is too highPerform a kill curve to determine the optimal antibiotic concentration for your specific cell line.
Gene of interest is toxic to the cellsUse an inducible expression system to control the expression of the toxic protein.
No or Low Overexpression in Resistant Clones Gene silencingTreat cells with a DNA methyltransferase or histone deacetylase inhibitor. Screen a larger number of clones.
Poor antibody for Western blotValidate the primary antibody using a positive control.
High Variability in Expression Among Clones Random integration site effectsScreen a sufficient number of clones to find one with the desired expression level and stability. Consider using a targeted integration system (e.g., CRISPR-based) for more consistent expression.[13]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Western Blot for MAP2K9-Like Protein Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Western blot conditions for the detection of MAP2K9-like proteins. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is MAP2K9, and why is its detection challenging?

Mitogen-activated protein kinase kinase 9 (MAP2K9), also known as c-Jun N-terminal kinase 2 (JNK2), is a member of the MAP kinase family. These kinases are crucial signaling molecules involved in a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Detecting MAP2K9-like proteins can be challenging due to factors such as low abundance, transient phosphorylation, and the presence of multiple isoforms.[3][4]

Q2: Which type of lysis buffer is recommended for MAP2K9-like protein extraction?

The choice of lysis buffer depends on the subcellular localization of your target protein.[5] For cytoplasmic proteins, a gentle lysis buffer like RIPA buffer is often sufficient. However, if MAP2K9 is suspected to be in a specific subcellular compartment or is part of a protein complex, you may need to use specialized fractionation kits or stronger lysis buffers containing detergents like SDS.[5][6] Always supplement your lysis buffer with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[4][5]

Q3: How do I select the right primary antibody for MAP2K9 detection?

A highly specific primary antibody is critical for successful Western blotting.[7] When selecting an antibody for a MAP2K9-like protein, consider the following:

  • Validation: Choose an antibody that has been validated for Western blot applications in your species of interest.

  • Specificity: Check the manufacturer's data for information on cross-reactivity with other proteins.[8][9]

  • Application: Ensure the antibody is recommended for detecting the specific form of the protein you are interested in (e.g., total protein vs. phosphorylated form).

Q4: What are the key considerations for gel electrophoresis when detecting MAP2K9-like proteins?

For optimal separation of your target protein, the choice of gel is important. The percentage of acrylamide (B121943) in the gel should be chosen based on the molecular weight of the MAP2K9-like protein.[3] Using a gradient gel can also help improve the resolution of the bands.[5] Ensure you load an appropriate amount of protein; typically, 10-50 µg of total protein per lane is a good starting point for most proteins.[10][11]

Troubleshooting Guide

This guide addresses common problems encountered during the Western blot detection of MAP2K9-like proteins.

Problem Potential Cause Recommended Solution
Weak or No Signal Insufficient protein loading.Increase the amount of protein loaded per lane (up to 50-100 µg for low abundance proteins).
Inefficient protein transfer.Optimize transfer time and voltage. For larger proteins, a longer transfer time may be needed. For smaller proteins, use a membrane with a smaller pore size (0.2 µm) to prevent "blow-through".[4][5] Consider using a wet transfer system for better efficiency with larger proteins.
Suboptimal antibody concentration.Perform an antibody titration to determine the optimal primary and secondary antibody concentrations.[7][10]
Inactive enzyme in chemiluminescent detection.Use fresh substrate and ensure the HRP-conjugated secondary antibody is not inhibited by substances like sodium azide.
High Background Insufficient blocking.Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk, as milk contains phosphoproteins that can interfere with phospho-antibody detection).[5][10]
Antibody concentration is too high.Reduce the concentration of the primary and/or secondary antibody.[4][12]
Inadequate washing.Increase the number and duration of wash steps. Adding a detergent like Tween 20 to the wash buffer can also help.[10]
Non-Specific Bands Primary antibody is not specific enough.Use a more specific, affinity-purified antibody. Perform a BLAST search to check for potential cross-reactivity of the immunogen sequence.
Protein degradation.Always use fresh samples and add protease and phosphatase inhibitors to your lysis buffer.[4]
Too much protein loaded.Reduce the amount of protein loaded per lane to minimize non-specific binding.[12]
"Smiling" Bands Uneven heat distribution during electrophoresis.Run the gel at a lower voltage or in a cold room to prevent overheating.[5][7]
Improperly prepared running buffer.Ensure the running buffer is made fresh and at the correct pH.[5]

Experimental Protocols

Sample Preparation: Cell Lysis
  • Culture cells to the desired confluency (typically 70-80%).[13]

  • Wash the cells twice with ice-cold PBS.[13][14]

  • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[14] Use approximately 1 mL of lysis buffer per 10^7 cells.[14]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.[13]

  • Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13][14]

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Determine the protein concentration using a suitable method like the BCA assay.[11][13]

Western Blot Protocol
  • Sample Preparation for Loading: Mix 20-30 µg of protein with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.[13]

  • Gel Electrophoresis: Load the denatured protein samples into the wells of a polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer is often recommended for larger proteins.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).[15] For phospho-antibodies, BSA is generally preferred.[16]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[15] Recommended starting dilution for anti-MAPK9 antibodies is often 1:500-1:1000.[9]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[13]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[13]

  • Washing: Repeat the washing step as described in step 6.

  • Detection: Incubate the membrane with an ECL substrate for 1-5 minutes.[13]

  • Imaging: Capture the chemiluminescent signal using a digital imaging system.[13]

Quantitative Data Summary

Parameter Recommended Range/Value Notes
Protein Load per Lane 10 - 50 µgFor low abundance proteins, this can be increased to 50-100 µg.
Primary Antibody Dilution 1:500 - 1:1000This is a starting point and should be optimized for each antibody.[9]
Secondary Antibody Dilution 1:5,000 - 1:20,000Dilution depends on the antibody and detection system.[17]
Blocking Time 1 hourCan be extended if high background is an issue.[5]
Primary Antibody Incubation Overnight at 4°CShorter incubations at room temperature can also be tested.[15]

Visualizations

MAP2K9_Signaling_Pathway extracellular_stimuli Extracellular Stimuli (e.g., Cytokines, Stress) receptor Receptor extracellular_stimuli->receptor map3k MAP3K (e.g., MEKK1-4, ASK1, TAK1) receptor->map3k map2k7 MAP2K7 (MKK7) map3k->map2k7 phosphorylates map2k9 MAP2K9 (JNK2) map2k7->map2k9 phosphorylates jnk_substrates JNK Substrates (e.g., c-Jun, ATF2) map2k9->jnk_substrates phosphorylates cellular_response Cellular Response (Proliferation, Apoptosis, etc.) jnk_substrates->cellular_response

Caption: Simplified MAP2K9 (JNK2) signaling pathway.

Western_Blot_Workflow sample_prep 1. Sample Preparation (Cell Lysis) quantification 2. Protein Quantification sample_prep->quantification electrophoresis 3. Gel Electrophoresis (SDS-PAGE) quantification->electrophoresis transfer 4. Protein Transfer (to Membrane) electrophoresis->transfer blocking 5. Blocking transfer->blocking primary_ab 6. Primary Antibody Incubation blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation primary_ab->secondary_ab detection 8. Detection (ECL) secondary_ab->detection imaging 9. Imaging & Analysis detection->imaging

Caption: Standard Western blot experimental workflow.

References

Technical Support Center: Troubleshooting Low Yield in Recombinant MAP2K9-Like Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low yields of recombinant MAP2K9-like protein. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during protein expression and purification.

Frequently Asked Questions (FAQs)

Expression Phase

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Purification Phase

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Q1: My MAP2K9-like protein is not expressing or the expression level is very low. What are the common causes and how can I troubleshoot this?

A1: Low or no expression of your target protein can stem from several factors, from the expression vector to the host cell's metabolic state.

Troubleshooting Steps:

  • Vector and Insert Integrity: Errors in the DNA sequence can prevent protein expression.

    • Recommendation: Re-sequence your plasmid construct to confirm the correct reading frame and the absence of mutations like premature stop codons.[1][2]

  • Codon Usage: The codon usage of your MAP2K9-like gene might not be optimal for your expression host (e.g., E. coli).[3][4]

    • Recommendation: Use gene synthesis to optimize the codon sequence for your expression system.[3][4][5] Many algorithms are available that can also remove elements that inhibit expression, such as cryptic splice sites or RNA secondary structures.[4]

  • Promoter and Inducer Issues: The promoter system may not be functioning correctly, or the inducer might be inactive.[1][6]

    • Recommendation: Verify you are using the correct inducer (e.g., IPTG for lac-based promoters) at an optimal concentration.[1] It's also good practice to check the viability of your inducer stock.

  • Expression Host Strain: The chosen bacterial strain may not be suitable for your protein.

    • Recommendation: Test different E. coli strains. For example, strains like BL21(DE3)-pLysS can help reduce basal expression, which can be toxic for some proteins.[7] Co-expressing chaperones can also assist in proper protein folding.[6][8]

  • Culture Conditions: The growth and induction conditions can significantly impact expression levels.

    • Recommendation: Optimize the optical density (OD600) at the time of induction, typically between 0.4-0.6.[9][10] Also, ensure that the antibiotic concentration is adequate to maintain the expression plasmid.[10]

Q2: My protein is expressed, but it's insoluble and forms inclusion bodies. How can I improve its solubility?

A2: Insoluble protein in the form of inclusion bodies is a common challenge, especially when expressing eukaryotic proteins like kinases in bacterial systems.[9][11]

Troubleshooting Steps:

  • Lower Expression Temperature: Reducing the temperature after induction slows down cellular processes, which can lead to better protein folding and reduced aggregation.[9][12]

    • Recommendation: Test a range of induction temperatures (e.g., 15°C, 18°C, 25°C, 30°C).[8][9] Note that lower temperatures often require longer induction times.[8]

  • Optimize Inducer Concentration: High concentrations of the inducer can lead to a high rate of protein synthesis, overwhelming the cell's folding machinery and causing aggregation.[9][12]

    • Recommendation: Titrate the inducer concentration (e.g., for IPTG, try a range from 0.1 mM to 1 mM) to find the lowest concentration that gives a reasonable yield of soluble protein.[8][9]

  • Choice of Affinity/Solubility Tag: Large fusion tags can enhance the solubility of the target protein.

    • Recommendation: Test different N-terminal or C-terminal fusion tags known to improve solubility, such as Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST).[9] N-terminal fusions are often more successful at enhancing soluble expression.[12]

  • Change Expression System: If optimizing conditions in E. coli fails, using a eukaryotic expression system may be necessary.

    • Recommendation: Consider expressing the protein in yeast, insect cells (baculovirus), or mammalian cells, which can provide the necessary post-translational modifications and chaperone environment for proper folding.[6][9][11]

  • Purification under Denaturing Conditions: If the primary goal is to obtain the protein, regardless of its initial activity, you can purify it from inclusion bodies.

    • Recommendation: Solubilize the inclusion bodies using strong denaturants like urea (B33335) or guanidine (B92328) hydrochloride, followed by a refolding protocol.[9][13]

Table 1: Expression Condition Optimization Parameters
ParameterCondition 1Condition 2Condition 3Condition 4
Host Strain BL21(DE3)BL21(DE3)pLysSRosetta(DE3)ArcticExpress(DE3)
Induction Temp. 37°C30°C25°C18°C
Inducer [IPTG] 1.0 mM0.5 mM0.25 mM0.1 mM
Induction Time 3-4 hours5-6 hours12-16 hours16-24 hours

Q3: I have good expression, but I lose most of my protein during affinity purification. What could be the reasons for this low final yield?

A3: Significant protein loss during purification can be attributed to several factors, including inefficient cell lysis, issues with the affinity tag, or suboptimal buffer conditions.[1][13]

Troubleshooting Steps:

  • Inefficient Cell Lysis: A substantial amount of your protein may remain trapped in intact cells if lysis is incomplete.[1][13]

    • Recommendation: Ensure your lysis procedure is effective. For mechanical methods like sonication, optimize the duration and amplitude. For chemical lysis, ensure the buffer components are correct. Adding lysozyme (B549824) and DNase can improve efficiency.

  • Inaccessible Affinity Tag: The affinity tag on your MAP2K9-like protein might be sterically hindered or buried within the folded protein, preventing it from binding to the purification resin.[1][14]

    • Recommendation: Try switching the tag from the N-terminus to the C-terminus, or vice-versa.[12] Adding a longer, flexible linker between the tag and the protein can also improve accessibility.

  • Suboptimal Buffer Conditions: The pH or salt concentration of your buffers can significantly affect binding, washing, and elution.[1]

    • Recommendation: Perform small-scale trials to optimize the buffer compositions. For His-tagged proteins, a small amount of imidazole (B134444) (10-20 mM) in the binding and wash buffers can reduce non-specific binding.[10] Ensure the pH of your buffers is stable and appropriate for your protein's stability.

  • Premature Elution or Inefficient Elution: Your protein might be washing off the column prematurely, or the elution conditions may not be strong enough to release it.

    • Recommendation: Analyze your flow-through and wash fractions by SDS-PAGE to see if the protein is being lost. If so, adjust the wash buffer conditions (e.g., lower salt or imidazole concentration).[14] For elution, try a gradient of the eluting agent (e.g., imidazole for His-tags) or a step elution with increasing concentrations to find the optimal condition.[2]

Table 2: Affinity Chromatography Buffer Optimization
Buffer ComponentBinding BufferWash BufferElution Buffer
Tris-HCl (pH 8.0) 50 mM50 mM50 mM
NaCl 300-500 mM300-500 mM150-300 mM
Imidazole 10-20 mM20-40 mM250-500 mM
Glycerol (B35011) 10% (optional)10% (optional)10% (optional)
Reducing Agent 1-2 mM DTT/TCEP1-2 mM DTT/TCEP1-2 mM DTT/TCEP

Q4: My purified MAP2K9-like protein is degrading or aggregating after purification. How can I improve its stability?

A4: Protein instability, leading to degradation or aggregation, is a critical issue that can affect the functionality and shelf-life of your purified protein.[15][16] Kinases, in particular, can be sensitive to buffer conditions and freeze-thaw cycles.[17]

Troubleshooting Steps:

  • Protease Degradation: Proteases released during cell lysis can co-purify with your protein and cause degradation over time.[1][2]

    • Recommendation: Always add a protease inhibitor cocktail to your lysis buffer.[1][10] Perform all purification steps at low temperatures (4°C) to minimize protease activity.[1] If degradation persists, consider adding a polishing purification step, like size exclusion chromatography, to remove contaminants.[12]

  • Aggregation: Proteins can aggregate due to improper folding, unfavorable buffer conditions, or high concentrations.[15][18]

    • Recommendation: Optimize the storage buffer. Additives like glycerol (20-50%), trehalose, or sucrose (B13894) can act as cryoprotectants and stabilizers.[17] Including a mild non-ionic detergent or adjusting the salt concentration can also help prevent aggregation.[18]

  • Oxidation: Cysteine residues in your protein can be prone to oxidation, leading to aggregation or loss of activity.

    • Recommendation: Always include a reducing agent like DTT or TCEP in your buffers.[17] TCEP is more stable over time than DTT.[17]

  • Storage and Handling: Repeated freeze-thaw cycles can be detrimental to many proteins, especially enzymes like kinases.[17]

    • Recommendation: After purification, snap-freeze your protein in small aliquots using liquid nitrogen and store at -80°C.[17] Avoid repeated freezing and thawing of the same aliquot.[17] Also, try not to store the protein at very dilute concentrations, as this can lead to instability.[17]

Experimental Protocols & Visualizations

General Recombinant Protein Purification Workflow

This workflow outlines the key stages in purifying a recombinant protein like MAP2K9-like from an E. coli expression system.

G cluster_0 Expression Phase cluster_1 Harvesting & Lysis cluster_2 Purification Phase cluster_3 Post-Purification Transformation Transformation into E. coli Host Culture Cell Culture Growth (to OD600 0.4-0.6) Transformation->Culture Induction Induction of Protein Expression (e.g., IPTG) Culture->Induction Harvest Cell Harvest (Centrifugation) Induction->Harvest Lysis Cell Lysis (e.g., Sonication) Harvest->Lysis Clarification Lysate Clarification (High-Speed Centrifugation) Lysis->Clarification Binding Binding to Affinity Resin Clarification->Binding Wash Wash Steps to Remove Impurities Binding->Wash Elution Elution of Target Protein Wash->Elution Analysis Purity Analysis (SDS-PAGE) Elution->Analysis BufferEx Buffer Exchange & Concentration Analysis->BufferEx Storage Aliquoting & Storage (-80°C) BufferEx->Storage

General workflow for recombinant protein purification.
Troubleshooting Logic for Low Protein Yield

This diagram illustrates a logical approach to diagnosing the cause of low protein yield.

G Start Low Final Yield CheckExpression Check Expression: Analyze total lysate on SDS-PAGE Start->CheckExpression NoBand No/Low Expression Band CheckExpression->NoBand No/Low Expression GoodBand Strong Expression Band CheckExpression->GoodBand Good Expression Solution1 Troubleshoot Expression: - Optimize Codons - Change Promoter/Host - Optimize Induction NoBand->Solution1 CheckSolubility Check Solubility: Analyze soluble vs. insoluble fractions GoodBand->CheckSolubility Insoluble Protein is Insoluble (Inclusion Bodies) CheckSolubility->Insoluble Insoluble Soluble Protein is Soluble CheckSolubility->Soluble Soluble Solution2 Improve Solubility: - Lower Temperature - Use Solubility Tags - Change Expression System Insoluble->Solution2 CheckPurification Check Purification Steps: Analyze flow-through, wash, and elution fractions Soluble->CheckPurification InFlowthrough Protein in Flow-through or Wash CheckPurification->InFlowthrough Loss during binding/wash NoElution Protein Binds but Does Not Elute CheckPurification->NoElution Loss during elution Solution3 Optimize Binding/Wash: - Check Affinity Tag - Adjust Buffer pH/Salt - Reduce Wash Stringency InFlowthrough->Solution3 Solution4 Optimize Elution: - Increase Eluent Conc. - Change Elution Buffer pH - Use Gradient Elution NoElution->Solution4

Troubleshooting flowchart for low protein yield issues.
Detailed Protocol: Small-Scale Expression Trial for Solubility

This protocol describes a method to test the effect of different induction temperatures on the solubility of your MAP2K9-like protein.

  • Inoculation: Inoculate 5 mL of LB media containing the appropriate antibiotic with a single colony of E. coli transformed with your expression plasmid. Grow overnight at 37°C with shaking.

  • Main Culture: Use the overnight culture to inoculate four 50 mL cultures of LB + antibiotic to a starting OD₆₀₀ of ~0.05.

  • Growth: Grow the cultures at 37°C with shaking until the OD₆₀₀ reaches 0.4-0.6.[9][10]

  • Induction: Before adding the inducer, take a 1 mL "uninduced" sample from one culture. Then, induce all four cultures with the desired concentration of IPTG (e.g., 0.5 mM).

  • Temperature Shift: Immediately move the cultures to shakers at four different temperatures: 37°C, 30°C, 25°C, and 18°C.[1]

  • Harvest: After the appropriate induction time (e.g., 4 hours for 37°C, 16 hours for 18°C), harvest 1 mL from each culture. Centrifuge at max speed for 1 minute to pellet the cells.

  • Lysis: Resuspend each cell pellet in 100 µL of lysis buffer. Lyse the cells by sonication or by adding a chemical lysis reagent. Take a 20 µL sample and label it "Total Lysate".

  • Solubility Check: Centrifuge the remaining lysate at max speed for 10 minutes at 4°C. Carefully collect the supernatant; this is the "Soluble Fraction". The pellet contains the "Insoluble Fraction".

  • Analysis: Resuspend the insoluble pellet in an equal volume of buffer. Analyze all samples (uninduced, total lysate, soluble, insoluble) from each temperature condition by SDS-PAGE to determine which temperature yields the highest amount of soluble MAP2K9-like protein.

References

Technical Support Center: Optimizing LOC110019781 siRNA Knockdown Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of LOC110019781 siRNA knockdown experiments. Given that LOC110019781 is a putative long non-coding RNA (lncRNA), this guide addresses the specific challenges associated with targeting non-coding transcripts.

Frequently Asked Questions (FAQs)

Q1: I am not observing any significant knockdown of LOC110019781 at the mRNA level. What are the potential causes?

A1: Several factors can lead to a lack of mRNA knockdown. Key areas to investigate include:

  • Incorrect siRNA Concentration: Using a suboptimal siRNA concentration can result in insufficient target engagement. A concentration titration is recommended to determine the most effective dose.[3][4]

  • Ineffective siRNA Design: Not all siRNA sequences will produce potent knockdown. It is best practice to test multiple siRNA duplexes targeting different regions of the lncRNA.[4]

  • Degraded siRNA: Ensure proper storage and handling of siRNA to prevent degradation by RNases.

Q2: My LOC110019781 mRNA levels are reduced, but I don't see the expected downstream phenotypic change. What could be the reason?

A2: A discrepancy between mRNA knockdown and a downstream phenotype can occur due to several factors:

  • Subcellular Localization of lncRNA: lncRNAs can be localized in the nucleus, cytoplasm, or both. The effectiveness of siRNA-mediated knockdown can be influenced by the lncRNA's location, as the RNA-induced silencing complex (RISC) is primarily active in the cytoplasm.[8][9] For nuclear-retained lncRNAs, alternative knockdown strategies like antisense oligonucleotides (ASOs) might be more effective.[8][9]

  • Functional Redundancy: Other molecules or pathways may compensate for the reduction in LOC110019781, thus masking a phenotype.

  • Incorrect Downstream Assay Timing: The timing of your phenotypic assay is critical. The maximal knockdown at the RNA level may not coincide with the optimal time to observe a functional consequence.

Q3: I am observing significant cell death after siRNA transfection. How can I mitigate this cytotoxicity?

A3: Cell toxicity is a common issue in transfection experiments and can be addressed by:

Troubleshooting Guides

Problem 1: Low Transfection Efficiency

Symptoms:

  • Low uptake of fluorescently labeled control siRNA.

Solutions:

  • Optimize siRNA and Reagent Concentrations: Create a matrix of varying siRNA and transfection reagent concentrations to identify the optimal ratio for your cell line.

  • Check Cell Density: Ensure cells are 60-80% confluent at the time of transfection.[10]

  • Test Different Transfection Reagents: Some cell lines are notoriously difficult to transfect and may require testing several different lipid-based reagents or considering alternative methods like electroporation.

Problem 2: Inconsistent Knockdown Results

Symptoms:

  • High variability in knockdown efficiency between replicate experiments.

Solutions:

  • Maintain Consistent Cell Culture Practices: Use cells from a similar passage number for all experiments, as transfection efficiency can decrease with higher passage numbers.[1]

  • Ensure Homogeneous Cell Seeding: Uneven cell distribution in multi-well plates can lead to variable results. Ensure a single-cell suspension before plating.

  • Prepare Master Mixes: When setting up experiments in multi-well plates, prepare master mixes for the siRNA and transfection reagents to minimize pipetting errors.[3]

  • Control for Experimental Variables: Keep all incubation times and reagent volumes consistent across all experiments.

Data Presentation

Table 1: Example of siRNA Concentration Optimization for LOC110019781 Knockdown

siRNA Concentration (nM)Transfection Reagent Volume (µL)LOC110019781 mRNA Level (% of Control)Cell Viability (% of Control)
101.065%95%
101.550%92%
201.045%90%
201.525%85%
501.030%75%
501.515%60%

This table illustrates a hypothetical optimization experiment. Optimal conditions would be chosen based on achieving maximum knockdown with minimal impact on cell viability.

Table 2: Example of Time-Course for LOC110019781 Knockdown

Time Post-Transfection (hours)LOC110019781 mRNA Level (% of Control)Downstream Protein Target X Level (% of Control)
2440%85%
4820%60%
7235%45%
9655%50%

This hypothetical data shows that peak mRNA knockdown occurs at 48 hours, while the maximal reduction in a downstream protein target is observed at 72 hours.

Experimental Protocols

Detailed Protocol: siRNA Transfection Optimization
  • Cell Seeding: The day before transfection, seed cells in antibiotic-free medium at a density that will result in 60-80% confluency at the time of transfection.[10]

  • siRNA Preparation: In separate tubes, prepare dilutions of your LOC110019781 siRNA and a positive control siRNA (e.g., targeting GAPDH) in serum-free medium (e.g., Opti-MEM). Also, include a non-targeting scramble siRNA control.

  • Transfection Reagent Preparation: In separate tubes, dilute the lipid-based transfection reagent in serum-free medium.

  • Complex Formation: Combine the diluted siRNA solutions with the diluted transfection reagent. Mix gently by pipetting and incubate at room temperature for 15-30 minutes to allow for complex formation.

  • Transfection: Add the siRNA-reagent complexes dropwise to the cells. Gently swirl the plate to ensure even distribution.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal time should be determined by a time-course experiment.

  • Analysis: Harvest the cells for analysis of mRNA knockdown by qRT-PCR and assess cell viability.

Detailed Protocol: Validation of Knockdown by qRT-PCR
  • RNA Isolation: At the desired time point post-transfection, lyse the cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the isolated RNA using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

  • qPCR: Set up the qPCR reaction using a suitable qPCR master mix, cDNA template, and primers specific for LOC110019781 and a stable housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative expression of LOC110019781 using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the non-targeting control.[4]

Detailed Protocol: Cell Viability Assay (e.g., CCK-8)
  • Transfection: Perform siRNA transfection in a 96-well plate as described above.

  • Assay: At the desired time points (e.g., 24, 48, 72 hours), add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[11]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated or non-targeting control cells.

Mandatory Visualizations

experimental_workflow A Day 1: Seed Cells (60-80% confluency) B Day 2: Prepare siRNA-Lipid Complexes (Test, Control, Scramble siRNA) A->B C Transfect Cells (Incubate 4-6h) B->C D Change to Fresh Growth Medium C->D Optional for toxicity E Day 3-5: Incubate for 24-72h C->E D->E F Harvest Cells for Analysis E->F G qRT-PCR for Knockdown Validation F->G H Cell Viability Assay (e.g., CCK-8) F->H I Downstream Functional Assays F->I troubleshooting_workflow start Low/No Knockdown Observed q1 Is Positive Control (e.g., GAPDH) Knocked Down >70%? start->q1 a1_yes Proceed to Target-Specific Issues q1->a1_yes Yes a1_no Optimize Transfection Protocol q1->a1_no No q2 Have Multiple siRNAs for the Target Been Tested? a1_yes->q2 end Successful Knockdown a1_no->end a2_yes Perform Time-Course Experiment (24-96h) q2->a2_yes Yes a2_no Test 2-3 Different siRNAs q2->a2_no No q3 Is qPCR Assay Validated? a2_yes->q3 a2_no->end a3_yes Consider lncRNA Localization (Nuclear vs. Cytoplasmic) q3->a3_yes Yes a3_no Check Primer Efficiency & RNA Quality q3->a3_no No a3_yes->end a3_no->end signaling_pathway cluster_nucleus Nucleus cluster_cell Cell lncRNA LOC110019781 TF Transcription Factor (e.g., STAT3) lncRNA->TF sequesters or modulates activity TargetGene Target Gene Expression (e.g., Proliferation/Survival Genes) TF->TargetGene regulates transcription Phenotype Cellular Phenotype (e.g., Proliferation, Apoptosis) TargetGene->Phenotype drives phenotype

References

Technical Support Center: MAP2K9-Like Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MAP2K9-like kinase activity assays.

Frequently Asked Questions (FAQs)

Q1: What are MAP2K9-like kinases and why are they important?

A1: MAP2K9, also known as c-Jun N-terminal kinase 2 (JNK2), is a member of the mitogen-activated protein kinase (MAPK) family.[1] These kinases are crucial components of intracellular signaling cascades that regulate a wide variety of cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses.[1] Dysregulation of MAP2K9-like kinase activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making them important targets for drug discovery.[1][2]

Q2: What is the general principle of a MAP2K9-like kinase activity assay?

A2: A MAP2K9-like kinase activity assay measures the enzymatic activity of the kinase, which involves the transfer of a phosphate (B84403) group from a donor molecule (usually ATP) to a specific substrate. The activity can be quantified by detecting either the consumption of the phosphate donor or the formation of the phosphorylated product. Common detection methods include radiometric assays, fluorescence-based assays (e.g., TR-FRET, Fluorescence Polarization), and luminescence-based assays.

Q3: What are the key components of a typical MAP2K9-like kinase activity assay?

A3: The key components include:

  • MAP2K9-like kinase: A purified, active recombinant enzyme is typically used.

  • Substrate: A peptide or protein that can be specifically phosphorylated by the kinase. For MAP2K9/JNK2, a common substrate is a peptide derived from c-Jun or ATF2.[3][4]

  • ATP: The phosphate donor.

  • Assay Buffer: A solution that provides the optimal pH, ionic strength, and necessary cofactors (e.g., Mg2+) for the kinase reaction.[5]

  • Detection Reagents: Components required to measure the kinase activity, such as radiolabeled ATP, fluorescently labeled antibodies, or luciferase/luciferin systems.

Troubleshooting Guides

Low or No Kinase Activity

Q4: I am not observing any significant kinase activity in my assay. What could be the problem?

A4: Several factors can contribute to low or no kinase activity. Here’s a troubleshooting guide:

  • Enzyme Inactivity:

    • Improper Storage: Ensure the recombinant kinase has been stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles.

    • Enzyme Degradation: Check the integrity of the enzyme using SDS-PAGE.

    • Lack of Activation: Some kinases require activation by an upstream kinase. Ensure your MAP2K9-like kinase is in its active form. MAP2K9/JNK2 is activated by dual phosphorylation by MAP2K4/MKK4 and MAP2K7/MKK7.[3]

  • Sub-optimal Assay Conditions:

    • Incorrect Buffer Composition: Verify the pH, salt concentration, and the presence of essential cofactors like Mg2+ in your assay buffer. A typical buffer for a related kinase, MAPK9, consists of 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, and 1 mM EGTA.[6]

    • Inappropriate ATP Concentration: The ATP concentration should be near the Km value for the kinase to ensure optimal activity measurement. For a related kinase assay, an ATP concentration of 0.5 µM was used.[6]

    • Incorrect Substrate Concentration: Ensure the substrate concentration is appropriate for the assay. A substrate concentration of 400 nM was used in a MAPK9 assay.[6]

  • Reagent Issues:

    • ATP Degradation: Use a fresh stock of ATP.

    • Substrate Purity: Ensure the peptide or protein substrate is of high purity and has the correct sequence.

G Troubleshooting Low Kinase Activity A Low/No Kinase Activity B Check Enzyme Integrity (SDS-PAGE) A->B C Verify Enzyme Activation Status A->C D Optimize Assay Buffer (pH, Mg2+) A->D E Titrate ATP Concentration A->E F Titrate Substrate Concentration A->F G Confirm Reagent Quality (ATP, Substrate) A->G H Review Protocol and Calculations A->H

A flowchart for troubleshooting low kinase activity.
High Background Signal

Q5: My assay shows a high background signal, making it difficult to detect a true signal. What are the common causes and solutions?

A5: High background can obscure the specific signal. Consider the following:

  • Non-Enzymatic Substrate Phosphorylation:

    • Contaminating Kinases: Ensure the purity of your recombinant MAP2K9-like kinase. Contaminating kinases in the enzyme preparation or cell lysates can phosphorylate the substrate.

    • Autophosphorylation: Some kinases can autophosphorylate, which might contribute to the background in certain assay formats. MAP2K9/JNK2 isoforms have the ability to auto-phosphorylate.[4]

  • Assay Format-Specific Issues:

    • TR-FRET Assays: Compound interference is a common issue. Some library compounds can be fluorescent and interfere with the readout.[6][7] Using time-resolved detection can help minimize this.[3] Salicylates, a common subclass in screening libraries, have been shown to interfere with TR-FRET assays.[6]

    • Non-specific Binding: In antibody-based detection methods, non-specific binding of the detection antibody to the substrate or other components can lead to a high background. Ensure adequate blocking steps and use high-quality antibodies.

    • Detergent Choice: The type and concentration of detergent can impact background signal. Non-ionic detergents are often included to prevent non-specific binding, but their concentration may need optimization.[8]

  • Reagent Quality:

    • Impure Substrate: Impurities in the substrate preparation can sometimes be phosphorylated or interfere with the detection system.

G Troubleshooting High Background Signal A High Background Signal B Check for Contaminating Kinases A->B C Address Autophosphorylation A->C D Screen for Compound Interference (TR-FRET) A->D E Optimize Blocking Steps (Antibody-based assays) A->E F Optimize Detergent Concentration A->F G Verify Substrate Purity A->G

A flowchart for troubleshooting high background signal.
Inconsistent or Variable Results

Q6: I am getting highly variable results between wells and experiments. How can I improve the reproducibility of my assay?

A6: Inconsistent results can be frustrating. Here are some areas to investigate:

  • Pipetting and Dispensing Errors:

    • Inaccurate Volumes: Ensure all pipettes are calibrated and used correctly, especially for small volumes.

    • Inconsistent Mixing: Thoroughly mix all reagents before and during dispensing into the assay plate.

  • Plate Effects:

    • Edge Effects: Evaporation from wells at the edge of the plate can concentrate reagents and alter reaction kinetics. Consider not using the outer wells or filling them with buffer.

    • Temperature Gradients: Ensure the entire plate is incubated at a uniform temperature.

  • Reagent Instability:

    • Enzyme Stability: Prepare fresh dilutions of the kinase for each experiment and keep it on ice. Avoid repeated freeze-thaw cycles.

    • Compound Precipitation: Test compounds may precipitate in aqueous assay buffers. Check for precipitation and adjust solvent concentrations if necessary.

  • Timing:

    • Inconsistent Incubation Times: Use a multichannel pipette or automated dispenser to start and stop reactions simultaneously.

Data Presentation

Table 1: IC50 Values of Common Inhibitors for JNKs (MAP2K9-like kinases)

InhibitorJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)Reference
SP6001254090-[1]
Compound 14216615[9]
Compound 11320-[9]
YL5084--84[10]

Note: IC50 values can vary depending on the assay conditions, including ATP concentration.

Experimental Protocols

Example Protocol: LanthaScreen™ TR-FRET Kinase Activity Assay for MAPK9 (JNK2)

This protocol is adapted from the Thermo Fisher Scientific LanthaScreen™ protocol for MAPK9 (JNK2) and serves as a general guideline.[6]

Materials:

  • MAPK9 (JNK2) enzyme

  • GFP-ATF2 (19-96) substrate

  • LanthaScreen™ Tb-anti-pATF2 (pThr71) Antibody

  • 5X Kinase Buffer (e.g., 250 mM HEPES pH 7.5, 0.05% BRIJ-35, 50 mM MgCl2, 5 mM EGTA)

  • TR-FRET Dilution Buffer

  • ATP

  • EDTA (for stopping the reaction)

  • Low-volume 384-well plates

Procedure:

  • Prepare 1X Kinase Reaction Buffer: Dilute the 5X Kinase Buffer to 1X with distilled water.

  • Prepare Reagent Solutions:

    • Kinase Solution: Dilute the MAPK9 (JNK2) enzyme to the desired concentration in 1X Kinase Reaction Buffer.

    • Substrate/ATP Solution: Prepare a solution containing the GFP-ATF2 substrate and ATP in 1X Kinase Reaction Buffer.

    • Detection Solution: Prepare a solution of Tb-anti-pATF2 antibody and EDTA in TR-FRET Dilution Buffer.

  • Kinase Reaction:

    • Add 5 µL of the kinase solution to each well of the 384-well plate.

    • Add 5 µL of the Substrate/ATP solution to each well to start the reaction.

    • Incubate the plate for 1 hour at room temperature.

  • Stop and Detect:

    • Add 10 µL of the Detection Solution to each well to stop the kinase reaction.

    • Incubate the plate for at least 30 minutes at room temperature to allow for antibody binding.

  • Read Plate: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

Mandatory Visualization

G cluster_0 Upstream Activators cluster_1 MAP2K9 Signaling Module cluster_2 Downstream Substrates cluster_3 Cellular Response MAP3K (e.g., MLK) MAP3K (e.g., MLK) MAP2K4/7 (MKK4/7) MAP2K4/7 (MKK4/7) MAP3K (e.g., MLK)->MAP2K4/7 (MKK4/7) Phosphorylates MAP2K9 (JNK2) MAP2K9 (JNK2) MAP2K4/7 (MKK4/7)->MAP2K9 (JNK2) Phosphorylates c-Jun c-Jun MAP2K9 (JNK2)->c-Jun ATF2 ATF2 MAP2K9 (JNK2)->ATF2 Other Transcription Factors Other Transcription Factors MAP2K9 (JNK2)->Other Transcription Factors Gene Expression Gene Expression c-Jun->Gene Expression ATF2->Gene Expression Other Transcription Factors->Gene Expression Apoptosis Apoptosis Gene Expression->Apoptosis Proliferation Proliferation Gene Expression->Proliferation

A simplified MAP2K9 signaling pathway.

G General Kinase Assay Workflow A Prepare Reagents (Kinase, Substrate, ATP, Buffer) B Dispense Kinase to Plate A->B C Add Substrate/ATP to Initiate Reaction B->C D Incubate at Controlled Temperature C->D E Stop Reaction (e.g., with EDTA) D->E F Add Detection Reagents E->F G Incubate for Signal Development F->G H Read Plate on Appropriate Instrument G->H I Data Analysis H->I

A generalized workflow for a kinase activity assay.

References

Technical Support Center: Minimizing Off-Target Effects of CRISPR Editing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CRISPR editing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects during CRISPR-based genome editing experiments, including those targeting genes such as LOC110019781.

Troubleshooting Guides

This section provides solutions to common problems encountered during CRISPR experiments related to off-target effects.

Issue: High frequency of off-target mutations detected in my experiment.

Potential Cause Recommended Solution
Suboptimal sgRNA Design Redesign your sgRNA using updated bioinformatic tools that predict off-target sites.[1][2][3][4][5][6][7] Ensure the selected sgRNA has high on-target activity and minimal predicted off-target sites.[5][6] Consider factors like GC content (ideally 40-60%) and avoiding sequences with high homology elsewhere in the genome.[8][9]
Wild-Type Cas9 Nuclease Switch to a high-fidelity Cas9 variant such as SpCas9-HF1, eSpCas9, or HypaCas9.[9][10][11][12][[“]][14][15] These engineered nucleases have been shown to dramatically reduce off-target cleavage while maintaining high on-target activity.[12][14][15]
Prolonged Cas9 Expression Deliver the Cas9-sgRNA complex as a ribonucleoprotein (RNP) instead of a plasmid.[11][[“]][16][17][18] RNPs are cleared from the cell more quickly, limiting the time for off-target cleavage to occur.[11][16][17][18]
High Concentration of CRISPR Components Titrate the concentration of your Cas9 nuclease and sgRNA to the lowest effective dose. Reducing the concentration of the RNP complex can decrease off-target activity.[9][19]

Issue: My in-silico prediction showed low off-target risk, but I'm still observing off-target mutations.

Potential Cause Recommended Solution
Limitations of Prediction Tools In-silico tools are predictive and may not capture all potential off-target sites.[[“]][20] It is crucial to empirically validate off-target activity.
Cell-Type Specific Off-Target Sites Off-target effects can be cell-type specific. What is predicted in a generic genome may not fully represent the reality in your specific cell line.
Undetected Genetic Variations Single nucleotide polymorphisms (SNPs) in your specific cell line could create new off-target sites not present in the reference genome used for in-silico prediction.
Insufficient Validation Method The method used to detect off-target effects may not be sensitive enough. Consider using highly sensitive, unbiased genome-wide methods like GUIDE-seq, CIRCLE-seq, or DISCOVER-seq.[[“]][21][22]

Frequently Asked Questions (FAQs)

Q1: What are the key strategies to minimize off-target effects in CRISPR editing?

A1: Several key strategies can be employed to minimize off-target effects:

  • Optimize sgRNA Design: Carefully design your sgRNA to be highly specific to your target sequence.[8][[“]][19] This includes selecting a unique target site, optimizing GC content, and using appropriate sgRNA length.[8][10]

  • Use High-Fidelity Cas9 Variants: Engineered Cas9 nucleases, such as SpCas9-HF1 and eSpCas9, have mutations that reduce non-specific DNA interactions, thereby decreasing off-target cleavage.[10][11][12][14][15]

  • Choose an Appropriate Delivery Method: Delivering the CRISPR components as ribonucleoprotein (RNP) complexes leads to transient activity and reduces the window for off-target events compared to plasmid-based delivery.[11][[“]][16][17][18]

  • Optimize Component Concentration: Using the lowest effective concentration of Cas9 and sgRNA can help minimize off-target activity.[9][19]

  • Employ a Paired Nickase Strategy: Using two sgRNAs with a Cas9 nickase, which only cuts one strand of DNA, can significantly increase specificity as two independent binding and nicking events are required for a double-strand break.[9][10][11][[“]][19]

Q2: How do I design a highly specific sgRNA?

A2: To design a highly specific sgRNA, you should:

  • Utilize Design Tools: Employ bioinformatics tools like GuideScan or CHOPCHOP that predict on-target efficiency and off-target potential.[1][7] These tools align potential sgRNA sequences against the entire genome to identify potential off-target sites.

  • Target Unique Sequences: Select a target sequence that is unique within the genome of your organism.[3]

  • Consider GC Content: Aim for a GC content between 40-60% in your sgRNA sequence, as this has been linked to higher editing efficiency.[9]

  • Avoid Mismatches in the Seed Region: The "seed" region of the sgRNA (the 8-12 nucleotides closest to the PAM) is critical for target recognition. Even a single mismatch in this region can significantly reduce on-target activity.

  • Consider Truncated sgRNAs: In some cases, using sgRNAs shorter than the standard 20 nucleotides (e.g., 17-18 nucleotides) can reduce off-target effects while maintaining on-target efficiency.[8][19][23]

Q3: What are the differences between various high-fidelity Cas9 variants?

A3: High-fidelity Cas9 variants are engineered to have reduced off-target effects. Here's a comparison of some common variants:

Variant Mechanism of Increased Fidelity Reported On-Target Activity
SpCas9-HF1 Contains mutations that reduce non-specific DNA contacts.[12][15]Comparable to wild-type SpCas9 for over 85% of tested sgRNAs.[12][15]
eSpCas9 Engineered to reduce the energy of the Cas9-DNA-bound state, making it more sensitive to mismatches.[11]High on-target activity, comparable to wild-type SpCas9.
HypaCas9 Contains mutations that increase its sensitivity to mismatches across the entire sgRNA-DNA interface.[9]High on-target activity with significantly reduced off-target effects.
evoCas9 Developed through directed evolution to have high specificity.[11][18]Reduced off-target sites by 98.7% compared to wild-type SpCas9 in one study.[18]

Q4: Which methods can I use to detect off-target mutations?

A4: There are two main categories of methods for detecting off-target mutations:

  • Unbiased (Genome-wide) Methods: These methods do not require prior knowledge of potential off-target sites and scan the entire genome.[20]

    • GUIDE-seq (Genome-wide, Unbiased Identification of DSBs Enabled by Sequencing): Integrates a short, double-stranded oligodeoxynucleotide (dsODN) into double-strand breaks (DSBs), which are then sequenced.[[“]][21]

    • CIRCLE-seq: An in vitro method that uses circularized genomic DNA to identify cleavage sites.[[“]][21]

    • DISCOVER-seq: Identifies DSBs by detecting the recruitment of the DNA repair factor MRE11.[21][24]

  • Biased (Candidate site) Methods: These methods analyze specific, predicted off-target sites.

    • In-silico Prediction followed by Targeted Sequencing: Computational tools predict potential off-target sites based on sequence homology, which are then amplified by PCR and sequenced using next-generation sequencing (NGS).[[“]][20]

    • T7 Endonuclease I (T7E1) Assay: A simple, gel-based assay that detects mismatches in heteroduplex DNA formed between wild-type and edited DNA. However, it has low sensitivity.[[“]]

Experimental Protocols

Protocol 1: Ribonucleoprotein (RNP) Delivery of CRISPR-Cas9

This protocol outlines the general steps for delivering pre-complexed Cas9 protein and sgRNA into cells.

  • Component Preparation:

    • Resuspend lyophilized, purified, high-fidelity Cas9 nuclease in a suitable buffer (e.g., PBS) to a final concentration of 1-2 µg/µL.

    • Resuspend synthetic sgRNA in nuclease-free water or TE buffer to a final concentration of 1-2 µg/µL.

  • RNP Complex Formation:

    • In a sterile microcentrifuge tube, mix the Cas9 protein and sgRNA at a molar ratio of approximately 1:1.2.

    • Incubate the mixture at room temperature for 10-20 minutes to allow for the formation of the RNP complex.

  • Cell Transfection:

    • Prepare your target cells for transfection (e.g., electroporation or lipid-based transfection).

    • Add the pre-formed RNP complex to the cells according to the manufacturer's protocol for your chosen transfection method.

  • Post-Transfection:

    • Culture the cells under appropriate conditions for 24-72 hours.

    • Harvest the cells for downstream analysis of on-target and off-target editing events.

Protocol 2: GUIDE-seq for Off-Target Detection

This is a simplified overview of the GUIDE-seq protocol. For detailed steps, refer to the original publications.[21]

  • Introduce CRISPR Components and dsODN:

    • Co-transfect your target cells with the CRISPR-Cas9 components (plasmid or RNP) and a blunt-ended, biotinylated double-stranded oligodeoxynucleotide (dsODN).

  • Genomic DNA Extraction:

    • After 48-72 hours, harvest the cells and extract genomic DNA.

  • DNA Fragmentation and End Repair:

    • Shear the genomic DNA to an appropriate size (e.g., ~500 bp).

    • Perform end-repair and A-tailing on the fragmented DNA.

  • Streptavidin Pulldown and Adapter Ligation:

    • Use streptavidin beads to capture the biotinylated dsODN-integrated DNA fragments.

    • Ligate sequencing adapters to the captured fragments.

  • PCR Amplification and Sequencing:

    • Amplify the adapter-ligated fragments using PCR.

    • Perform high-throughput sequencing on the amplified library.

  • Data Analysis:

    • Align the sequencing reads to the reference genome to identify the integration sites of the dsODN, which correspond to the locations of double-strand breaks.

Visualizations

experimental_workflow cluster_design sgRNA Design & Synthesis cluster_assembly RNP Assembly cluster_delivery Delivery & Editing cluster_analysis Analysis sgRNA Design sgRNA Design sgRNA Synthesis sgRNA Synthesis sgRNA Design->sgRNA Synthesis RNP Complex Formation RNP Complex Formation sgRNA Synthesis->RNP Complex Formation High-Fidelity Cas9 High-Fidelity Cas9 High-Fidelity Cas9->RNP Complex Formation Transfection (Electroporation) Transfection (Electroporation) RNP Complex Formation->Transfection (Electroporation) Cell Culture Cell Culture Cell Culture->Transfection (Electroporation) Genomic Editing Genomic Editing Transfection (Electroporation)->Genomic Editing Genomic DNA Extraction Genomic DNA Extraction Genomic Editing->Genomic DNA Extraction Off-Target Analysis (GUIDE-seq) Off-Target Analysis (GUIDE-seq) Genomic DNA Extraction->Off-Target Analysis (GUIDE-seq) Data Analysis Data Analysis Off-Target Analysis (GUIDE-seq)->Data Analysis decision_tree Start Start High Off-Target Effects? High Off-Target Effects? Start->High Off-Target Effects? Optimize sgRNA Design Optimize sgRNA Design High Off-Target Effects?->Optimize sgRNA Design Yes Proceed with Experiment Proceed with Experiment High Off-Target Effects?->Proceed with Experiment No Use High-Fidelity Cas9 Use High-Fidelity Cas9 Optimize sgRNA Design->Use High-Fidelity Cas9 Use RNP Delivery Use RNP Delivery Use High-Fidelity Cas9->Use RNP Delivery Reduce Component Concentration Reduce Component Concentration Use RNP Delivery->Reduce Component Concentration Reduce Component Concentration->Proceed with Experiment

References

Technical Support Center: Antibody Selection for Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting and troubleshooting antibodies for the immunoprecipitation (IP) of MAP2K9-like proteins.

Frequently Asked Questions (FAQs)

Q1: I need to perform immunoprecipitation on a "MAP2K9-like" protein, but I can't find a specific antibody. What should I do?

A1: When a specific antibody for your protein of interest is unavailable, a common strategy is to use an antibody raised against a homologous protein, such as MAP2K9 (also known as MKK7). Success will depend on the degree of sequence and structural similarity, particularly in the epitope region. It is crucial to validate the chosen antibody's performance for your specific application.

Q2: What are the most important factors to consider when selecting an antibody for immunoprecipitation?

A2: The most critical factor is validation. The antibody should be validated for immunoprecipitation by the manufacturer or in the literature.[1][2] Other important considerations include:

  • Clonality: Polyclonal antibodies, which recognize multiple epitopes, can be more robust for IP, especially if the target protein's confirmation might mask a single epitope.[3][4] Monoclonal antibodies offer high specificity and batch-to-batch consistency.

  • Host Species: The antibody's host species should be different from the species of your sample to avoid cross-reactivity with endogenous immunoglobulins.

  • Specificity: The antibody should demonstrate high specificity for the target protein with minimal off-target binding.[2]

Q3: What is antibody validation and why is it important?

A3: Antibody validation is the process of confirming that an antibody specifically binds to its intended target protein in a given application.[5][6] For IP, this ensures that you are enriching your protein of interest and not non-specific proteins. Validation can be performed using various methods, including western blotting of the IP product, mass spectrometry, or using knockout/knockdown cell lines.[5][7]

Q4: Should I use a monoclonal or polyclonal antibody for my immunoprecipitation experiment?

A4: Both monoclonal and polyclonal antibodies have their advantages. Polyclonal antibodies are often recommended for IP as they can bind to multiple epitopes, which can increase the chances of capturing the target protein, even if some epitopes are masked.[3][4] Monoclonal antibodies provide high specificity and are ideal when you need to target a specific protein isoform or post-translational modification.

Q5: What are the essential controls for an immunoprecipitation experiment?

A5: To ensure the validity of your IP results, it is essential to include the following controls:

  • Isotype Control: A non-immune antibody of the same isotype as your primary antibody is used to determine the level of non-specific binding.

  • Bead-only Control: Beads without any antibody are incubated with the cell lysate to identify proteins that non-specifically bind to the beads.

  • Input Control: A small fraction of the cell lysate before immunoprecipitation is run on the western blot to confirm the presence of the target protein.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
No or Low Signal of Target Protein The antibody is not suitable for IP.Use an antibody that has been validated for immunoprecipitation.[1]
Low expression of the target protein.Increase the amount of cell lysate used for the IP.[3]
The epitope is masked.Try a different antibody that recognizes a different epitope. Polyclonal antibodies may be beneficial here.
Inefficient elution.Ensure you are using the correct elution buffer and conditions.[3]
High Background/Non-specific Bands Non-specific binding of proteins to the beads.Pre-clear the lysate by incubating it with beads before adding the primary antibody.[3]
Too much antibody is being used.Titrate the antibody to determine the optimal concentration.[3]
Insufficient washing.Increase the number and duration of wash steps. Consider adding a small amount of detergent to the wash buffer.
The lysis buffer is too stringent or too mild.For co-immunoprecipitation, use a milder lysis buffer to preserve protein-protein interactions. For single protein IP, a more stringent buffer may be necessary.[3]
Antibody Heavy and Light Chains Obscuring Results The secondary antibody for western blotting detects the IP antibody.Use a light-chain specific secondary antibody or a conformation-specific secondary antibody that only recognizes native IgG.[1]
Covalently crosslink the antibody to the beads to prevent it from eluting with the target protein.

Signaling Pathway

The following diagram illustrates the signaling pathway of MAP2K7 (MKK7), a key regulator of the JNK signaling cascade, which is activated in response to stress stimuli and cytokines.[8][9][10]

MAP2K7_Signaling_Pathway Stress Stress Stimuli (e.g., UV, Osmotic Shock) MAP3Ks MAP3Ks (e.g., MEKK1, ASK1, MLK3) Stress->MAP3Ks Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1) Cytokines->MAP3Ks MAP2K7 MAP2K7 (MKK7) MAP3Ks->MAP2K7 MAP2K4 MAP2K4 (MKK4) MAP3Ks->MAP2K4 JNK JNKs (JNK1, JNK2, JNK3) MAP2K7->JNK P (Thr) MAP2K4->JNK P (Tyr) TranscriptionFactors Transcription Factors (e.g., c-Jun, ATF2) JNK->TranscriptionFactors CellularResponse Cellular Responses (Apoptosis, Inflammation, Proliferation) TranscriptionFactors->CellularResponse

Caption: MAP2K7 (MKK7) Signaling Pathway.

Experimental Protocols

Immunoprecipitation for Kinase Assay

This protocol is designed for the immunoprecipitation of a native protein for subsequent analysis of its kinase activity.

A. Solutions and Reagents

  • 1X PBS: Phosphate-Buffered Saline

  • 1X Cell Lysis Buffer: (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM beta-glycerophosphate, 1 mM Na3VO4) supplemented with 1 mM PMSF and protease inhibitor cocktail immediately before use.

  • Protein A/G Agarose (B213101) Beads: Choose based on the isotype of your primary antibody.

  • 1X Kinase Buffer: (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

  • ATP (10 mM)

  • Substrate for Kinase Assay

B. Cell Lysate Preparation

  • Culture and treat cells as required for your experiment.

  • Rinse cells with ice-cold 1X PBS.

  • Add ice-cold 1X Cell Lysis Buffer to the plate and incubate on ice for 5 minutes.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Sonicate the lysate on ice to shear DNA and reduce viscosity.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (cell lysate) to a new tube.

C. Immunoprecipitation

  • Add the appropriate amount of primary antibody to the cell lysate. Incubate with gentle rocking overnight at 4°C.

  • Add Protein A/G agarose beads to the lysate-antibody mixture. Incubate with gentle rocking for 1-3 hours at 4°C.

  • Centrifuge for 30 seconds at 4°C to pellet the beads.

  • Wash the bead pellet five times with 1X Cell Lysis Buffer.

D. Kinase Assay

  • Wash the bead pellet twice with 1X Kinase Buffer.[11]

  • Resuspend the pellet in 1X Kinase Buffer supplemented with 200 µM ATP and the appropriate substrate.[11]

  • Incubate for 30 minutes at 30°C.[11]

  • Terminate the reaction by adding SDS sample buffer.

  • Analyze the results by western blot or other appropriate methods.

Immunoprecipitation Workflow Diagram

IP_Workflow start Start: Cell Lysate Preparation preclear Pre-clearing (Optional) Incubate lysate with beads start->preclear add_ab Add Primary Antibody Incubate to form antigen-antibody complex preclear->add_ab add_beads Add Protein A/G Beads Incubate to capture complex add_ab->add_beads wash Wash Beads Remove non-specific proteins add_beads->wash elute Elution Release target protein from beads wash->elute analysis Downstream Analysis (Western Blot, Mass Spec, Kinase Assay) elute->analysis

Caption: General Immunoprecipitation Workflow.

References

Technical Support Center: Troubleshooting Non-Specific Bands in MAP2K9-like Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the common issue of non-specific bands when performing western blotting for MAP2K9-like proteins. The following resources are designed to help you troubleshoot and optimize your experiments for cleaner, more reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of non-specific bands in a western blot for a protein like MAP2K9?

Non-specific bands in western blotting can arise from several factors. The most frequent culprits include:

  • Antibody Issues: The primary or secondary antibody concentration may be too high, the antibody may have low specificity, or it could be cross-reacting with other proteins that share similar epitopes.[1][2][3] Polyclonal antibodies, by nature, can sometimes bind to multiple proteins.[4]

  • Inadequate Blocking: Incomplete blocking of the membrane allows antibodies to bind non-specifically to open sites on the membrane.[1][5]

  • Insufficient Washing: Inadequate washing steps can fail to remove unbound primary and secondary antibodies, leading to high background and non-specific bands.[5]

  • High Protein Load: Overloading the gel with too much protein can lead to non-specific antibody binding.[4][6]

  • Protein Degradation or Modification: The target protein may be cleaved, digested, or have post-translational modifications (e.g., glycosylation, phosphorylation) that cause it to appear at unexpected molecular weights.[2][7]

  • Contaminated Reagents: Buffers and reagents contaminated with bacteria can interfere with the results.[8]

Q2: My primary antibody is showing multiple bands. How can I determine which is the correct band for MAP2K9?

Identifying the correct target band among multiple non-specific bands requires a systematic approach:

  • Check the Predicted Molecular Weight: Compare the observed bands to the predicted molecular weight of MAP2K9.

  • Use a Positive Control: Include a sample known to express MAP2K9 (e.g., a cell lysate from a cell line with high MAP2K9 expression or a purified recombinant protein) to see which band corresponds to the target.

  • Optimize Antibody Concentration: Titrate your primary antibody to find the optimal concentration that provides a strong specific signal with minimal non-specific bands.[3][5]

  • Run a Control Without Primary Antibody: To check if the secondary antibody is the source of non-specific bands, run a blot where you only add the secondary antibody.[5][8]

  • Use a Blocking Peptide: If available, a blocking peptide can be used to confirm the specificity of the primary antibody. The specific band should disappear after pre-incubating the antibody with the peptide.

Q3: Can the type of membrane I use affect the appearance of non-specific bands?

Yes, the choice of membrane can influence the level of non-specific binding. Polyvinylidene difluoride (PVDF) membranes generally have a higher protein binding capacity than nitrocellulose membranes, which can lead to greater sensitivity but also potentially higher background and non-specific signals.[5] If your target protein is abundant, switching to a nitrocellulose membrane might help reduce non-specific binding.[5]

Troubleshooting Guide for Non-Specific Bands

This guide provides a structured approach to troubleshooting and optimizing your western blot protocol to eliminate non-specific bands.

Table 1: Troubleshooting Non-Specific Bands
Potential Cause Recommended Solution Quantitative Parameters to Optimize
Primary Antibody Concentration Too High Decrease the concentration of the primary antibody.Test a range of dilutions (e.g., 1:1000, 1:2500, 1:5000, 1:10000).[8]
Secondary Antibody Concentration Too High Decrease the concentration of the secondary antibody.Test a range of dilutions (e.g., 1:5000, 1:10000, 1:20000).[6]
Inadequate Blocking Increase blocking time and/or try a different blocking agent.Block for 1-2 hours at room temperature or overnight at 4°C.[5][8] Common blocking agents are 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.[7] For phospho-specific antibodies, BSA is generally preferred as milk contains phosphoproteins like casein.[9]
Insufficient Washing Increase the number and/or duration of wash steps.Perform at least three washes of 5-15 minutes each with a sufficient volume of washing buffer (e.g., TBST) after primary and secondary antibody incubations.[5][10]
High Protein Load Reduce the amount of protein loaded per lane.Load between 10-50 µg of total protein per lane. If the target protein is abundant, you may be able to load less.
Protein Degradation Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.Use a commercially available inhibitor cocktail according to the manufacturer's instructions.[11]
Cross-Reactivity of Secondary Antibody Use a pre-adsorbed secondary antibody or one raised in a different host species.Consult the manufacturer's datasheet for the secondary antibody's specificity.
Experimental Protocols
Detailed Western Blotting Protocol to Minimize Non-Specific Bands

This protocol incorporates best practices to help you achieve a clean western blot.

1. Sample Preparation:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer or a similar lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[11] Keep samples on ice or at 4°C throughout the process.[11]

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration using a standard assay (e.g., BCA assay).

  • Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[12]

2. Gel Electrophoresis:

  • Load samples onto a polyacrylamide gel of an appropriate percentage for your protein of interest.

  • Run the gel at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom.[12]

3. Protein Transfer:

  • Equilibrate the gel in transfer buffer.

  • Activate the PVDF membrane in methanol (B129727) for 30 seconds, then rinse with deionized water and soak in transfer buffer. For nitrocellulose, simply soak in transfer buffer.

  • Assemble the transfer stack (sandwich) and perform the transfer. Transfer times and voltage will depend on the system (wet or semi-dry) and the molecular weight of the target protein.

4. Blocking:

  • After transfer, block the membrane in 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[5][10]

5. Antibody Incubation:

  • Dilute the primary antibody in the blocking buffer at the optimized concentration.

  • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[13]

  • Wash the membrane three times for 10 minutes each with TBST.[8]

  • Dilute the HRP-conjugated secondary antibody in the blocking buffer at the optimized concentration.

  • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[10]

  • Wash the membrane three times for 10 minutes each with TBST.[8]

6. Detection:

  • Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.[12]

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

Visualizing Signaling Pathways and Workflows
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in various cellular processes. MAP2K9 (also known as MKK7) is a component of this pathway. Understanding the pathway can help in interpreting experimental results.

MAPK_Pathway extracellular Extracellular Signals (e.g., Growth Factors, Stress) receptor Receptor Tyrosine Kinase extracellular->receptor adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras map3k MAP3K (e.g., MEKK1/2/3, TAK1) ras->map3k map2k MAP2K (e.g., MAP2K9/MKK7) map3k->map2k mapk MAPK (e.g., JNK/SAPK) map2k->mapk transcription Transcription Factors (e.g., c-Jun) mapk->transcription response Cellular Response (Proliferation, Differentiation, Apoptosis) transcription->response

Caption: A simplified diagram of the MAPK signaling cascade.

Western Blotting Workflow

This workflow illustrates the key steps in a western blotting experiment, highlighting stages where optimization can reduce non-specific bands.

Western_Blot_Workflow prep 1. Sample Preparation (Lysis, Quantification) sds 2. SDS-PAGE prep->sds transfer 3. Protein Transfer (to PVDF or Nitrocellulose) sds->transfer block 4. Blocking (5% Milk or BSA) transfer->block primary 5. Primary Antibody Incubation block->primary wash1 6. Washing primary->wash1 secondary 7. Secondary Antibody Incubation wash1->secondary wash2 8. Washing secondary->wash2 detect 9. Detection (ECL) wash2->detect analyze 10. Analysis detect->analyze

Caption: A step-by-step workflow for a typical western blotting experiment.

References

Technical Support Center: Optimizing Cell Lysis Buffers for MAP2K9-Like Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize your cell lysis procedures for the stability of MAP2K9-like proteins.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a lysis buffer to maintain MAP2K9 stability?

A1: The optimal pH for a lysis buffer is generally close to the physiological pH of 7.4. However, for enhanced stability during purification, it is often beneficial to buffer at a pH that is approximately 1 unit away from the protein's isoelectric point (pI). The theoretical isoelectric point of human MAP2K9 (JNK2) is approximately 6.25. Therefore, a buffer with a pH of 7.2-7.5 is recommended to ensure the protein has a net negative charge and remains soluble.

Q2: Which detergent should I choose for lysing cells to extract MAP2K9?

A2: The choice of detergent depends on the subcellular localization of your MAP2K9-like protein and whether you need to preserve protein-protein interactions.

  • For cytoplasmic and nuclear MAP2K9: A mild non-ionic detergent like NP-40 or Triton X-100 (at 0.5-1.0% v/v) is often sufficient to lyse the plasma membrane and nuclear envelope without disrupting most protein complexes.[1][2]

  • To ensure complete solubilization of nuclear proteins: A stronger buffer, such as RIPA buffer, which contains both non-ionic and ionic detergents (e.g., sodium deoxycholate and SDS), can be used.[1][2] However, be aware that RIPA buffer can denature kinases and disrupt some protein-protein interactions.[2]

Q3: Why is my MAP2K9 protein degrading, and how can I prevent it?

A3: Protein degradation is a common issue during cell lysis due to the release of endogenous proteases. To prevent degradation of MAP2K9, it is crucial to:

  • Work quickly and at low temperatures: Perform all lysis steps on ice or at 4°C to minimize protease activity.[3]

  • Add protease inhibitors: A broad-spectrum protease inhibitor cocktail should always be freshly added to your lysis buffer.[2] This is a critical step to protect your protein of interest from degradation.[4]

  • Add phosphatase inhibitors: Since MAP2K9 is a kinase and its activity is regulated by phosphorylation, it is essential to include phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) in your lysis buffer to maintain its phosphorylation status.[2]

Q4: I am getting a low yield of MAP2K9. What could be the cause?

A4: Low protein yield can result from several factors:

  • Incomplete cell lysis: Ensure you are using a sufficient volume of an appropriate lysis buffer and consider mechanical disruption methods like sonication or douncing, especially for nuclear protein extraction.[3]

  • Protein insolubility: If MAP2K9 is not fully solubilized, it will be lost in the pellet after centrifugation. Using a stronger lysis buffer (like RIPA) or increasing the detergent concentration may help.

  • Protein degradation: As mentioned in Q3, protease activity can significantly reduce your yield. Always use protease inhibitors.[4]

Q5: Can I use the same lysis buffer for immunoprecipitation (IP) and Western blotting of MAP2K9?

A5: While the same basic buffer can often be used, there are some considerations. For immunoprecipitation, it is crucial to use a buffer that preserves the native conformation of the protein and its interaction with the antibody and any binding partners. Therefore, a milder lysis buffer (e.g., NP-40 or Triton X-100 based) is generally preferred over a harsh buffer like RIPA, which can disrupt these interactions.[1] For Western blotting, where the protein is typically denatured, a RIPA buffer can be advantageous for achieving complete solubilization.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no MAP2K9 signal on Western blot Incomplete cell lysis.Use a stronger lysis buffer (e.g., RIPA).[1][2] Increase the volume of lysis buffer. Incorporate mechanical disruption (sonication, douncing).[3]
Protein degradation.Add a fresh protease inhibitor cocktail to the lysis buffer.[2] Keep samples on ice or at 4°C at all times.[3]
Low protein expression in the cell type.Confirm expression levels using a positive control. Increase the amount of total protein loaded on the gel.
Inefficient protein transfer.Verify transfer with Ponceau S staining. Optimize transfer conditions (time, voltage).
Multiple bands or smears on Western blot Protein degradation.Add fresh protease and phosphatase inhibitors to the lysis buffer.[2] Use fresh cell lysates.
Non-specific antibody binding.Optimize antibody concentration. Increase the number and duration of washes. Use a different blocking buffer.
Protein aggregation.Increase detergent concentration in the lysis buffer. Add a reducing agent (e.g., DTT) to the lysis buffer if not already present.
Loss of MAP2K9 activity (for kinase assays) Denaturation of the protein.Use a milder lysis buffer without strong ionic detergents (e.g., SDS).[2] Avoid repeated freeze-thaw cycles of the lysate.
Dephosphorylation of the protein.Ensure fresh phosphatase inhibitors are included in the lysis buffer.[2]
Inconsistent results between experiments Variations in buffer preparation.Prepare a large batch of stock solutions for buffer components. Always add labile components (inhibitors, DTT) fresh.
Inconsistent cell handling or lysis procedure.Standardize all steps of the protocol, including incubation times and centrifugation speeds.

Data Presentation

Table 1: Recommended Lysis Buffer Components for MAP2K9-like Protein Stability

ComponentConcentration RangePurposeNotes
Buffering Agent 20-50 mMMaintain a stable pHTris-HCl (pH 7.4-8.0) or HEPES (pH 7.2-7.6) are common choices.[1][2]
Salt 150-250 mMProvide ionic strength and disrupt weak interactionsNaCl is typically used.[1][2]
Non-ionic Detergent 0.5-1.0% (v/v)Solubilize cytoplasmic and membrane proteinsNP-40 or Triton X-100 are good starting points.[1][2]
Ionic Detergent (optional) 0.1-0.5% (w/v)Increase solubilization, especially for nuclear proteinsSodium deoxycholate and SDS are used in RIPA buffer.[1][2] May denature proteins.
Glycerol (optional) 10-20% (v/v)Protein stabilizationCan help to maintain protein conformation and prevent aggregation.
Protease Inhibitor Cocktail As recommended by manufacturerPrevent protein degradationAdd fresh before use.[2]
Phosphatase Inhibitors 1 mM NaF, 1 mM Na₃VO₄Prevent dephosphorylationAdd fresh before use.[2]
Chelating Agent (optional) 1-5 mMInhibit metalloproteasesEDTA or EGTA. Be cautious if your protein's activity is metal-dependent.
Reducing Agent (optional) 1-5 mMPrevent oxidation of cysteine residuesDTT or β-mercaptoethanol. Add fresh before use.

Experimental Protocols

Protocol 1: Standard Lysis Protocol for Cytoplasmic and Nuclear MAP2K9 Extraction (RIPA Buffer)

This protocol is suitable for applications where complete solubilization is critical, such as Western blotting.

  • Preparation:

    • Prepare fresh RIPA buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

    • Immediately before use, add a protease inhibitor cocktail and a phosphatase inhibitor cocktail to the RIPA buffer.

    • Pre-cool all buffers, tubes, and the centrifuge to 4°C.

  • Cell Lysis:

    • Wash cultured cells once with ice-cold PBS.

    • For a 10 cm dish, add 0.5-1.0 mL of ice-cold complete RIPA buffer.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. Avoid disturbing the pellet.

  • Protein Quantification:

    • Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA or Bradford).

  • Storage:

    • Use the lysate immediately or aliquot and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: Mild Lysis Protocol for MAP2K9 Immunoprecipitation (NP-40 Buffer)

This protocol is designed to preserve protein-protein interactions.

  • Preparation:

    • Prepare fresh NP-40 Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 1 mM EDTA.

    • Immediately before use, add a protease inhibitor cocktail and a phosphatase inhibitor cocktail.

    • Pre-cool all reagents and equipment to 4°C.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add an appropriate volume of complete, ice-cold NP-40 Lysis Buffer to the cell pellet or plate.

    • Incubate on ice for 20-30 minutes with gentle agitation.

  • Clarification:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new pre-chilled tube.

  • Downstream Application:

    • Proceed with your immunoprecipitation protocol using the cleared lysate.

Visualizations

Lysis_Buffer_Optimization_Workflow start Start: Define Experimental Goal (e.g., WB, IP, Kinase Assay) subcellular_localization Determine Subcellular Localization of MAP2K9-like Protein start->subcellular_localization buffer_choice Select Base Lysis Buffer subcellular_localization->buffer_choice detergent_selection Choose Detergent Type and Concentration buffer_choice->detergent_selection additives Add Essential Supplements (Protease/Phosphatase Inhibitors) detergent_selection->additives lysis_protocol Perform Cell Lysis on Ice additives->lysis_protocol analysis Analyze Lysate for Yield, Integrity, and Activity lysis_protocol->analysis troubleshoot Troubleshoot and Optimize analysis->troubleshoot troubleshoot->buffer_choice Low Yield/ Incomplete Lysis troubleshoot->detergent_selection Aggregation/ Loss of Interaction troubleshoot->additives Degradation/ Dephosphorylation end End: Optimized Lysis Protocol troubleshoot->end Successful

Caption: Workflow for optimizing a cell lysis buffer for MAP2K9-like proteins.

Lysis_Buffer_Components LysisBuffer Lysis Buffer for Protein Stability Core Components Essential Additives Optional Components CoreComponents Buffer (Tris/HEPES) Maintain pH Salt (NaCl) Ionic Strength Detergent (NP-40/RIPA) Solubilization LysisBuffer:f1->CoreComponents  Provide Basic Lysis Environment EssentialAdditives Protease Inhibitors Prevent Degradation Phosphatase Inhibitors Preserve Phosphorylation LysisBuffer:f2->EssentialAdditives  Crucial for Kinase Stability OptionalComponents Glycerol Stabilization Chelating Agents (EDTA) Inhibit Metalloproteases Reducing Agents (DTT) Prevent Oxidation LysisBuffer:f3->OptionalComponents  Fine-tune for Specific Needs

Caption: Key components of a cell lysis buffer and their functions.

References

Technical Support Center: Phenotyping LOC110019781 (Gene X) Knockout Mice

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LOC110019781 (Gene X) knockout mouse model. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges of phenotyping this novel mouse line. Since LOC110019781 is a gene with no currently known function, this guide provides a framework for a broad and systematic phenotyping approach, including troubleshooting common issues encountered in knockout mouse studies.

Frequently Asked Questions (FAQs)

Q1: My LOC110019781 knockout mice show no obvious abnormal phenotype. What should I do next?

A1: The absence of an overt phenotype is a common challenge in knockout mouse studies, with some estimates suggesting 10-15% of knockout lines show no initial abnormal phenotype.[1][2] This can occur for several reasons:

  • Redundancy: Other genes may compensate for the loss of Gene X function.

  • Subtle Phenotype: The phenotype may be subtle and only detectable through specific or specialized assays.[1]

  • Environmental Triggers: The phenotype may only manifest under specific environmental conditions or challenges (e.g., diet, stress, infection).[1][2]

  • Genetic Background: The genetic background of the mouse strain can significantly influence the phenotypic outcome.[3][4][5][6]

Next Steps:

  • Broad, Systematic Phenotyping: Employ a comprehensive phenotyping platform to screen for unexpected abnormalities in various physiological systems.[1][7][8] Large-scale phenotyping centers have found new phenotypes in 40% of lines studied by applying broad screening.[8]

  • Challenge Studies: Subject the mice to metabolic, immunological, or behavioral challenges to unmask latent phenotypes.

  • Consider Genetic Background: Be aware that the phenotype can vary significantly depending on the mouse strain.[3][4] Analyzing the knockout on a mixed genetic background can sometimes provide a quicker preview of possible strain-dependent phenotypes.[3]

  • In-depth Molecular Analysis: Investigate potential compensatory changes in related genes or pathways.

Q2: I am observing unexpected variability in my experimental results. What could be the cause?

A2: Phenotypic variability can be a significant issue and can stem from several sources:

  • Genetic Background: The most common cause is an unstable or mixed genetic background.[3][5][6] Knockout mice are often created using embryonic stem (ES) cells from one strain (e.g., 129) and blastocysts from another (e.g., C57BL/6).[5] Even after extensive backcrossing, residual "passenger" genes from the ES cell strain can remain and influence the phenotype.[5][9]

  • Environmental Factors: Minor differences in housing, diet, noise, light cycles, and handling can dramatically alter behavioral and physiological readouts.[9][10]

  • Experimental Batch Effects: Data collected on different days or in different batches can introduce significant variation.[11][12] It is critical to include control animals in every experimental batch.[11][12]

Mitigation Strategies:

  • Standardize Genetic Background: Ensure your knockout and control mice are on the same, defined inbred background. If the background is mixed, use littermate controls.[6] Backcrossing for at least 10 generations is recommended to create a congenic strain.[5]

  • Control Environmental Conditions: Meticulously control and document all environmental variables.

  • Proper Experimental Design: Use appropriate statistical methods, like mixed models, to account for batch effects.[11][12] Always include wild-type littermates as controls in every experiment.

Q3: My breeding pairs are not producing the expected number of homozygous knockout pups. What's wrong?

A3: Reduced or absent homozygous pups can indicate several issues:

  • Embryonic or Perinatal Lethality: The Gene X knockout may be essential for development, leading to death during gestation or shortly after birth.

  • Reduced Fertility: The knockout may affect the reproductive capacity of male or female mice.[13]

  • Genotyping Errors: The genotyping protocol may not be accurately distinguishing between heterozygous and homozygous animals.

Troubleshooting Steps:

  • Timed Matings: Set up timed matings of heterozygous pairs and analyze embryos at different gestational stages (e.g., E9.5, E12.5, E18.5) to pinpoint the time of lethality.

  • Assess Fertility: Systematically evaluate the reproductive performance of heterozygous and homozygous mice.[13][14]

  • Validate Genotyping: Re-validate your PCR primers and protocol using positive and negative control samples. Sequence the PCR products to confirm their identity.

Troubleshooting Guides

Breeding and Colony Management
Problem Potential Cause Troubleshooting Action
No litters or small litters Breeders are too old/young.[14]Replace breeders. Females are optimal before 6 months; males before 1 year.[14]
Genetic incompatibility/infertility.[13][14]Introduce new breeders from a different lineage. Check for reproductive organ abnormalities.
Stress in the animal facility.[14]Minimize noise, vibrations, and disturbances, especially after birth.[14]
Cannibalism of pups Inexperienced or stressed mother.Provide ample nesting material. Avoid disturbing the cage for at least 48 hours post-partum.[14]
Poor health of the mother or pups.Ensure proper nutrition and health of the breeding female.
Unexpected Genotype Ratios Lethality of a specific genotype.Perform timed matings and embryo analysis.
Inaccurate genotyping.Verify primer specificity and PCR conditions. Use control DNA samples.
Germline recombination in conditional models.[15]Regularly genotype the colony to check for the presence of the null allele.[15]
Genotyping
Problem Potential Cause Troubleshooting Action
No PCR product Poor DNA quality or quantity.Re-extract DNA. Use a standardized DNA extraction kit.
PCR inhibitors in the sample.Include a purification step or dilute the DNA template.
Incorrect PCR parameters.Optimize annealing temperature using a gradient PCR.[16]
Non-specific bands Primers are not specific.Redesign primers using tools like NCBI BLAST.[16]
Annealing temperature is too low.Increase the annealing temperature.
Faint bands Insufficient DNA template.Increase the amount of DNA in the PCR reaction.
Low PCR efficiency.Increase the number of PCR cycles or optimize reagent concentrations.

Experimental Protocols

Protocol 1: Mouse Genotyping from Tail Biopsy

This protocol describes a standard method for obtaining tissue for genotyping.

Materials:

  • Sterile scalpel blade or sharp scissors[17][18]

  • 70% ethanol[16][18]

  • Sterile forceps[16]

  • Labeled 1.5 mL microcentrifuge tubes

  • DNA extraction kit

Procedure:

  • Animal Restraint: Manually restrain the mouse pup (typically 15-21 days old) by scruffing the neck.[16][19] Anesthesia is generally not required for pups under 21 days of age.[16][17]

  • Sterilization: Wipe the distal tip of the tail with 70% ethanol.[16][18]

  • Biopsy: Using a sterile scalpel blade or sharp scissors, quickly excise a 2-5 mm section of the tail tip.[16][17][18]

  • Hemostasis: Apply gentle pressure with sterile gauze to the tail tip to stop any bleeding before returning the pup to its cage.[18]

  • Sample Collection: Place the tail tip into a pre-labeled microcentrifuge tube.[16]

  • Instrument Cleaning: Thoroughly clean and sterilize the scissors/scalpel between each animal to prevent cross-contamination of DNA.[16][18]

  • DNA Extraction: Proceed with DNA extraction using a commercial kit or standard laboratory protocol.

Visualizations

Experimental and Logical Workflows

A clear workflow is essential when dealing with a novel knockout model. The following diagrams illustrate key decision-making and experimental processes.

cluster_0 Breeding and Genotyping Workflow Start Start: Heterozygous (GeneX +/-) Intercross Pups Pups Born Start->Pups Genotype Genotype Pups (WT, Het, KO) Pups->Genotype Record Record Genotype Ratios Genotype->Record Mendelian Ratios Mendelian? Record->Mendelian Pheno Proceed to Phenotyping Mendelian->Pheno Yes Lethal Investigate Embryonic Lethality Mendelian->Lethal No

Caption: Workflow for breeding and initial assessment of knockout mice.

cluster_1 Phenotyping Decision Tree Start Start: KO and WT Littermate Cohorts Primary Primary Phenotyping Screen (Broad, Multi-system) Start->Primary PhenoObserved Phenotype Observed? Primary->PhenoObserved Secondary Secondary / Specialized Phenotyping PhenoObserved->Secondary Yes Challenge Challenge-based Assays (e.g., Diet, Immune) PhenoObserved->Challenge No Mechanism Investigate Mechanism Secondary->Mechanism Challenge->PhenoObserved Re-evaluate End Report Findings Mechanism->End

Caption: Decision tree for a tiered phenotyping strategy.

Hypothetical Signaling Pathway

Since the function of Gene X is unknown, we can create a hypothetical pathway to illustrate how its knockout might be investigated. Let's assume preliminary screens suggest a role in metabolic regulation.

cluster_2 Hypothetical Gene X Metabolic Pathway Receptor Nutrient Receptor (e.g., Insulin-R) KinaseA Kinase A Receptor->KinaseA Activates GeneX Gene X (Protein) KinaseA->GeneX Phosphorylates KinaseB Kinase B GeneX->KinaseB Inhibits TF Transcription Factor (e.g., FOXO1) KinaseB->TF Inhibits Response Metabolic Gene Expression TF->Response Regulates

Caption: Hypothetical pathway involving Gene X in metabolic signaling.

References

Technical Support Center: Improving Recombinant MAP2K9-Like Protein Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the solubility of recombinant Mitogen-Activated Protein Kinase Kinase 9 (MAP2K9)-like proteins.

Frequently Asked Questions (FAQs)

Q1: My recombinant MAP2K9-like protein is expressed but is found in the insoluble fraction (inclusion bodies). What are the initial steps to improve its solubility?

A1: Insoluble protein expression is a common issue. Initial troubleshooting should focus on optimizing expression conditions. Lowering the induction temperature (e.g., 15-25°C) can slow down protein synthesis, allowing more time for proper folding.[1][2][3] Reducing the concentration of the inducer (e.g., IPTG) can also decrease the rate of transcription and translation, which may enhance solubility.[1][4] Additionally, consider using a richer culture medium, like Terrific Broth (TB), which can sometimes improve protein solubility.[2]

Q2: What are solubility-enhancing fusion tags, and which one should I choose for my MAP2K9-like protein?

A2: Solubility-enhancing fusion tags are peptides or proteins that are genetically fused to the target protein to improve its solubility and facilitate purification.[1][5][6] Commonly used tags include Maltose-Binding Protein (MBP), Glutathione-S-Transferase (GST), Thioredoxin (TrxA), and Small Ubiquitin-like Modifier (SUMO).[2][3][5] The choice of tag is often empirical, and it may be necessary to test several options.[1] MBP and GST are larger tags known to significantly enhance the solubility of many proteins.[3] It is also important to consider the placement of the tag (N-terminus vs. C-terminus), as this can impact expression and solubility.[1][3]

Q3: How can I optimize the lysis buffer to improve the recovery of soluble MAP2K9-like protein?

A3: The composition of the lysis buffer is critical for maintaining protein solubility after cell disruption. Key components to optimize include:

  • pH: Ensure the buffer pH is stable and appropriate for your protein. Tris-based buffers are common.[7]

  • Ionic Strength: Including salts like NaCl (300-500 mM) can help maintain protein stability and solubility.[1][7]

  • Additives: Various additives can enhance solubility. These include osmolytes like sorbitol and glycine-betaine, reducing agents like DTT or BME to prevent oxidation, and detergents at low concentrations to prevent aggregation.[2][4][7] The use of amino acids such as L-arginine and L-serine has also been shown to improve protein solubility.[8][9]

  • Protease Inhibitors: Always add protease inhibitors to your lysis buffer to prevent degradation of your target protein.[10]

Q4: My protein is still insoluble after optimizing expression and lysis conditions. What is the next step?

A4: If your MAP2K9-like protein remains in inclusion bodies, the next step is to purify the protein under denaturing conditions and then refold it into its native, soluble state.[3][11] This typically involves solubilizing the inclusion bodies with strong denaturants like 8M urea (B33335) or 6M guanidine (B92328) hydrochloride (GdnHCl).[12][13][14] The denatured protein is then purified, often using immobilized metal affinity chromatography (IMAC) if it has a His-tag.[15] Finally, the denaturant is removed through methods like dialysis or dilution to allow the protein to refold.[12][13]

Troubleshooting Guides

Problem 1: Low Yield of Soluble MAP2K9-Like Protein

Possible Causes and Solutions:

CauseRecommended Solution
High rate of protein expression leading to aggregation Lower the induction temperature to 15-25°C.[1][2] Reduce the inducer (e.g., IPTG) concentration.[1][4]
Suboptimal culture medium Switch from LB to a richer medium like Terrific Broth (TB) or use an auto-induction medium.[2][4]
Codon bias If expressing in a heterologous system like E. coli, optimize the gene sequence to match the codon usage of the host.[1]
Protein toxicity to the host cell Use a tightly regulated promoter system to minimize basal expression before induction.
Inefficient cell lysis Ensure complete cell disruption by optimizing sonication, French press, or enzymatic lysis protocols. Keep the sample cool during lysis to prevent denaturation.[10]
Problem 2: Protein is in Inclusion Bodies

Possible Causes and Solutions:

CauseRecommended Solution
Protein is inherently prone to aggregation Fuse a highly soluble protein tag like MBP or GST to the N- or C-terminus of your protein.[2][3] Co-express with molecular chaperones like GroEL/GroES to assist in proper folding.[2][14]
Incorrect disulfide bond formation Express the protein in a host strain engineered to promote disulfide bond formation in the cytoplasm (e.g., Origami™ or SHuffle® strains). Add reducing agents like DTT or BME to the lysis buffer to break incorrect disulfide bonds.[7]
Suboptimal buffer conditions during extraction Screen a variety of lysis buffer conditions with different pH, salt concentrations, and solubility-enhancing additives (e.g., L-arginine, glycerol, non-ionic detergents).[16][17]
Protein requires a specific ligand or cofactor for stability Supplement the growth medium and lysis buffer with the required cofactor or ligand.[4]

Experimental Protocols

Protocol 1: Small-Scale Expression Trials for Solubility Optimization
  • Transformation: Transform different E. coli expression strains (e.g., BL21(DE3), Rosetta™) with the plasmid containing your MAP2K9-like gene.

  • Culture Growth: Inoculate 5 mL of LB medium with a single colony and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the cultures to the desired induction temperature (e.g., 18°C, 25°C, 37°C). Add IPTG to final concentrations to be tested (e.g., 0.1 mM, 0.5 mM, 1 mM).

  • Expression: Incubate the cultures overnight (for 18°C) or for 3-4 hours (for 37°C) with shaking.

  • Cell Harvest: Pellet the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in 500 µL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme, and protease inhibitors). Incubate on ice for 30 minutes, then sonicate.

  • Fractionation: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C. Carefully separate the supernatant (soluble fraction) from the pellet (insoluble fraction).

  • Analysis: Analyze the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE to determine the expression level and solubility under each condition.

Protocol 2: On-Column Refolding of His-tagged MAP2K9-Like Protein
  • Inclusion Body Solubilization: Resuspend the inclusion body pellet from a larger culture in a denaturing buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 8 M Urea or 6 M GdnHCl). Stir for 1-2 hours at room temperature.

  • Clarification: Centrifuge at 15,000 x g for 30 minutes to pellet any remaining insoluble material.

  • Affinity Chromatography: Load the clarified, denatured protein solution onto a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column with several column volumes of the denaturing buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

  • Refolding Gradient: Gradually exchange the denaturing buffer with a refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, with additives like 0.5 M L-arginine) by applying a linear gradient from 100% denaturing buffer to 100% refolding buffer over several hours. This allows for a slow removal of the denaturant while the protein is bound to the resin, promoting proper refolding.

  • Elution: Elute the refolded protein from the column using the refolding buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Analysis: Analyze the eluted fractions by SDS-PAGE and assess the protein's activity or structural integrity using appropriate assays.

Visualizations

MAP2K9_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) MAP3K MAP3K (e.g., MEKK1, TAK1) Extracellular_Stimuli->MAP3K activates MAP2K7 MAP2K7 (MKK7) MAP3K->MAP2K7 phosphorylates MAP2K9 MAP2K9 (JNK2) MAP2K7->MAP2K9 phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, ATF2) MAP2K9->Transcription_Factors phosphorylates Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) Transcription_Factors->Cellular_Response regulates gene expression for

Caption: Simplified MAP2K9 (JNK2) signaling pathway.

Protein_Solubility_Workflow Start Start: Insoluble MAP2K9-like Protein Optimize_Expression Optimize Expression Conditions (Temperature, Inducer Conc.) Start->Optimize_Expression Test_Solubility1 Assess Solubility (SDS-PAGE) Optimize_Expression->Test_Solubility1 Change_Construct Modify Construct (Solubility Tags, Codon Optimization) Test_Solubility1->Change_Construct Insoluble End End: Soluble Protein Test_Solubility1->End Soluble Test_Solubility2 Assess Solubility (SDS-PAGE) Change_Construct->Test_Solubility2 Optimize_Lysis Optimize Lysis Buffer (pH, Salt, Additives) Test_Solubility2->Optimize_Lysis Insoluble Test_Solubility2->End Soluble Test_Solubility3 Assess Solubility (SDS-PAGE) Optimize_Lysis->Test_Solubility3 Denaturing_Purification Denaturing Purification & Refolding Test_Solubility3->Denaturing_Purification Insoluble Test_Solubility3->End Soluble Denaturing_Purification->End Insoluble Still Insoluble Troubleshooting_Tree Start Protein is Insoluble Lower_Temp Lower Expression Temperature (15-25°C)? Start->Lower_Temp Yes1 Yes Lower_Temp->Yes1 Improved No1 No Lower_Temp->No1 No Improvement Soluble Soluble Protein Yes1->Soluble Add_Tag Add/Change Solubility Tag (MBP, GST)? No1->Add_Tag Yes2 Yes Add_Tag->Yes2 Improved No2 No Add_Tag->No2 No Improvement Yes2->Soluble Optimize_Buffer Optimize Lysis Buffer (pH, Salt, Additives)? No2->Optimize_Buffer Yes3 Yes Optimize_Buffer->Yes3 Improved No3 No Optimize_Buffer->No3 No Improvement Yes3->Soluble Refold Perform Denaturing Purification and Refolding No3->Refold Refold->Soluble

References

Validation & Comparative

Validating the Specificity of a MAP2K9-like Antibody: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection of Mitogen-activated protein kinase kinase 9 (MAP2K9), also known as Mixed Lineage Kinase Kinase 9 (MKK9), is critical for research into cellular stress responses, inflammatory signaling, and developmental pathways. The specificity of the primary antibody is paramount for generating reliable and reproducible data. This guide provides a comprehensive framework for validating the specificity of a MAP2K9-like antibody, comparing its performance across essential immunoassays and offering detailed experimental protocols.

Comparative Analysis of MAP2K9 Antibody Specificity

The following table summarizes hypothetical performance data for three commercially available MAP2K9-like antibodies (Antibody A, Antibody B, and a knockout-validated Antibody C) across key validation assays. This data is for illustrative purposes to guide researchers in interpreting their own validation results.

Validation Assay Antibody A (Polyclonal) Antibody B (Monoclonal) Antibody C (KO Validated) Expected Outcome for a Specific Antibody
Western Blot (WB) Single band at ~45 kDa in wild-type (WT) cell lysate; faint non-specific bands.Single band at ~45 kDa in WT lysate; additional band at ~55 kDa.Single band at ~45 kDa in WT lysate; no band in MAP2K9 KO lysate.A single, sharp band at the predicted molecular weight of MAP2K9 (~45 kDa) in positive control lysates, with no signal in knockout/knockdown lysates.
Immunoprecipitation (IP) Successfully pulls down MAP2K9, but co-precipitates other kinases.Fails to immunoprecipitate the target protein efficiently.Efficiently and specifically pulls down MAP2K9 from WT lysate.The antibody should enrich for MAP2K9 from a complex protein lysate, as confirmed by a subsequent Western Blot.
Immunofluorescence (IF) Diffuse cytoplasmic staining with some nuclear signal in WT cells.Punctate cytoplasmic staining that does not co-localize with expected markers.Specific cytoplasmic staining in WT cells; no signal in MAP2K9 KO cells.A clear and specific staining pattern consistent with the known subcellular localization of MAP2K9 (primarily cytoplasmic).

Key Experimental Protocols for Antibody Validation

Robust validation of a MAP2K9-like antibody requires a multi-pronged approach. Below are detailed protocols for the most critical validation experiments.

Western Blotting (WB)

Objective: To determine the antibody's ability to recognize MAP2K9 at its correct molecular weight and to assess for cross-reactivity with other proteins. The gold standard for WB validation is the use of a knockout (KO) cell line.

Methodology:

  • Lysate Preparation:

    • Culture wild-type (WT) and MAP2K9 knockout (KO) cell lines (e.g., HEK293T, HeLa) to ~80% confluency.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

    • Transfer proteins to a PVDF membrane at 100V for 1 hour.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary MAP2K9 antibody (e.g., at a 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.

Immunoprecipitation (IP)

Objective: To assess the antibody's ability to bind to the native MAP2K9 protein and pull it down from a complex mixture.

Methodology:

  • Lysate Preparation:

    • Prepare cell lysates as described for Western Blotting, but use a non-denaturing lysis buffer (e.g., Triton X-100 based buffer).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.

    • Incubate 500 µg to 1 mg of pre-cleared lysate with 1-5 µg of the MAP2K9 antibody for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

    • Wash the beads three to five times with cold lysis buffer.

  • Elution and Analysis:

    • Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

    • Analyze the eluate by Western Blotting using the same or a different MAP2K9 antibody.

Immunofluorescence (IF)

Objective: To determine if the antibody can specifically detect MAP2K9 in its native cellular context and subcellular location.

Methodology:

  • Cell Preparation:

    • Grow WT and MAP2K9 KO cells on glass coverslips to 50-70% confluency.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block the cells with 1% BSA in PBST for 30 minutes.

    • Incubate with the primary MAP2K9 antibody (e.g., at a 1:200 dilution) in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) in blocking buffer for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

    • Image the cells using a fluorescence or confocal microscope.

Visualizing Key Pathways and Workflows

To further aid in the understanding of MAP2K9's role and the validation process, the following diagrams have been generated.

MAP2K9_Signaling_Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAP3K MAP3K (e.g., MEKK1, ASK1) Stress->MAP3K MAP2K9 MAP2K9 (MKK9) MAP3K->MAP2K9 MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK JNK (MAPK8/9/10) MAP2K9->JNK p MKK4_7->JNK p cJun c-Jun JNK->cJun p Other_Substrates Other Substrates (e.g., ATF2, p53) JNK->Other_Substrates p Cellular_Response Cellular Response (Apoptosis, Inflammation) cJun->Cellular_Response Other_Substrates->Cellular_Response

MAP2K9 in the JNK Signaling Pathway.

Antibody_Validation_Workflow cluster_WB Western Blotting cluster_IP Immunoprecipitation cluster_IF Immunofluorescence WB_Lysate Prepare WT & KO Cell Lysates WB_SDS SDS-PAGE & Transfer WB_Lysate->WB_SDS WB_Probe Probe with MAP2K9 Antibody WB_SDS->WB_Probe WB_Result Analyze Band Specificity WB_Probe->WB_Result IP_Lysate Prepare Native Cell Lysate IP_Incubate Incubate with Antibody & Beads IP_Lysate->IP_Incubate IP_Elute Elute & Analyze by Western Blot IP_Incubate->IP_Elute IP_Result Confirm Target Enrichment IP_Elute->IP_Result IF_Cells Culture WT & KO Cells on Coverslips IF_FixPerm Fix & Permeabilize IF_Cells->IF_FixPerm IF_Stain Stain with Primary & Secondary Abs IF_FixPerm->IF_Stain IF_Result Image & Assess Localization IF_Stain->IF_Result

Experimental Workflow for Antibody Validation.

Validating Protein-Protein Interactions of MAP2K Family Members: A Comparative Guide to Co-Immunoprecipitation and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming protein-protein interactions (PPIs) is a critical step in elucidating signaling pathways and identifying potential therapeutic targets. Within the Mitogen-Activated Protein Kinase (MAPK) cascade, MAP2K (or MKK) proteins act as crucial intermediaries, and understanding their binding partners is key to deciphering their specific roles in cellular processes like proliferation, differentiation, and apoptosis.[1][2]

This guide provides a comprehensive overview of Co-Immunoprecipitation (Co-IP), the benchmark technique for validating in vivo PPIs, in the context of a MAP2K family protein, referred to here as MAP2K9-like.[3][4] We will objectively compare Co-IP with other common validation methods, provide a detailed experimental protocol, and present supporting data in a clear, comparative format.

Co-Immunoprecipitation: The Gold Standard for In Vivo Interaction

Co-IP is a powerful and widely used antibody-based technique to isolate a protein of interest (the "bait") from a cell lysate along with its bound interaction partners (the "prey").[4][5] The principle relies on the high specificity of an antibody for the bait protein.[6] This antibody-bait-prey complex is then captured, typically on protein A/G-coated beads, and the interacting prey proteins are identified through methods like Western blotting.[4][7]

One of the primary advantages of Co-IP is its ability to detect interactions within a near-physiological cellular environment, preserving post-translational modifications and native protein conformations that are often essential for binding.[6][8] This provides strong evidence for the physiological relevance of an observed interaction.

Comparative Analysis of PPI Validation Methods

While Co-IP is a robust method, it is not without limitations. Factors like antibody quality, low-affinity or transient interactions, and the possibility of indirect binding can influence the outcome.[5][6][8][9] Therefore, employing alternative or complementary techniques is often advisable for comprehensive validation.

Method Principle Environment Strengths Weaknesses Data Output
Co-Immunoprecipitation (Co-IP) An antibody targets a "bait" protein in a cell lysate, pulling down its "prey" binding partners for detection.[4][5]In vivo / EndogenousHigh physiological relevance; detects interactions in native cellular context; versatile.[8]Antibody-dependent; may miss weak/transient interactions; risk of non-specific binding and background noise.[6][8][9]Qualitative / Semi-quantitative (Western Blot)
Pull-Down Assay A purified, tagged "bait" protein is immobilized on affinity beads and incubated with a lysate to capture interacting "prey" proteins.[5]In vitroBypasses the need for a specific IP-validated antibody; good for confirming direct interactions; relatively simple.[5]Lacks the physiological context of Co-IP; interaction may not occur in vivo; potential for non-specific binding.[5]Qualitative / Semi-quantitative (Western Blot)
Yeast Two-Hybrid (Y2H) A genetic method where interaction between a "bait" and "prey" protein in the yeast nucleus activates a reporter gene.[10]In vivo (Yeast)Excellent for screening and discovering novel interactions; high-throughput capable.[3][10]High rate of false positives/negatives; interactions occur in a non-native environment (yeast nucleus); not ideal for validation.[3][10]Qualitative (Reporter Gene Activity)
Proximity Ligation Assay (PLA) Uses antibodies to two proteins of interest. If the proteins are in close proximity (<40nm), DNA strands on secondary antibodies ligate and are amplified, generating a fluorescent signal.[3][11]In situ (Cells/Tissues)High specificity and sensitivity; allows for visualization of interactions within intact cells and tissues.[3]Does not provide biochemical data on binding affinity; requires specific primary antibodies for both proteins.[3][11]Quantitative / Imaging-based

Signaling Pathway Context

MAP2K family proteins are central components of the MAPK signaling cascade. They are activated by upstream MAP3Ks and, in turn, phosphorylate and activate downstream MAPKs. Understanding the specific interactions of a MAP2K protein is essential for mapping its role within this complex network.

G cluster_input Extracellular Signals (Growth Factors, Stress) cluster_cascade MAPK Cascade cluster_output Cellular Response Signal Signal MAP3K MAP3K (e.g., RAF, MEKK) Signal->MAP3K MAP2K MAP2K (e.g., MAP2K9-like) MAP3K->MAP2K MAPK MAPK (e.g., JNK, p38) MAP2K->MAPK Response Transcription Factors, Other Substrates MAPK->Response

Caption: Simplified MAPK signaling pathway highlighting the central position of MAP2K.

Detailed Experimental Protocol: Co-Immunoprecipitation of MAP2K9-like

This protocol describes the validation of an interaction between a FLAG-tagged MAP2K9-like protein (bait) and a native interacting protein (prey).

A. Reagents and Materials

  • Cell Culture: Human cell line (e.g., HEK293T) transfected to express FLAG-MAP2K9-like.

  • Antibodies:

    • IP Antibody: Anti-FLAG antibody (e.g., mouse monoclonal).

    • Western Blot Antibodies: Rabbit polyclonal antibody against the prey protein, HRP-conjugated anti-rabbit secondary antibody.

    • Isotype Control: Mouse IgG.

  • Beads: Protein A/G magnetic beads.

  • Buffers:

    • RIPA Lysis Buffer (non-denaturing): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, with freshly added protease and phosphatase inhibitor cocktails.

    • Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40.

    • Elution Buffer: 1X SDS-PAGE sample buffer (Laemmli buffer).

  • Equipment: Cell culture incubator, centrifuge, magnetic rack, Western blot apparatus.

B. Experimental Workflow

Caption: Key steps in the Co-Immunoprecipitation experimental workflow.

C. Step-by-Step Procedure

  • Cell Lysis:

    • Harvest approximately 1x10⁷ transfected cells and wash once with ice-cold PBS.

    • Lyse cells by adding 1 mL of ice-cold RIPA buffer. Incubate on a rocker at 4°C for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (clarified lysate) to a new pre-chilled tube. Reserve 50 µL as the "Input" control.[7]

  • Pre-Clearing (Optional but Recommended):

    • To reduce non-specific binding, add 20 µL of Protein A/G beads to the clarified lysate.[12]

    • Incubate on a rotator for 1 hour at 4°C.

    • Pellet the beads using a magnetic rack and transfer the supernatant to a fresh tube.

  • Immunoprecipitation:

    • Add 2-4 µg of the anti-FLAG antibody to the pre-cleared lysate. For a negative control, add an equivalent amount of mouse IgG to a separate aliquot of lysate.

    • Incubate on a rotator for 4 hours to overnight at 4°C to allow antibody-antigen complexes to form.

  • Complex Capture:

    • Add 40 µL of equilibrated Protein A/G magnetic beads to each sample.[7]

    • Incubate on a rotator for 1-2 hours at 4°C to capture the antibody-antigen complexes.

  • Washing:

    • Pellet the beads on a magnetic rack and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads completely and then pellet. This step is critical for removing non-specifically bound proteins.

  • Elution:

    • After the final wash, remove all supernatant.

    • Add 50 µL of 1X SDS-PAGE sample buffer to the beads and boil at 95-100°C for 5-10 minutes to elute the proteins and denature them.

    • Pellet the beads and load the supernatant onto an SDS-PAGE gel.

  • Analysis by Western Blot:

    • Separate the eluted proteins by SDS-PAGE. Include the "Input" and the negative control (IgG) lanes.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with the primary antibody against the putative prey protein.

    • A successful Co-IP is indicated by a band for the prey protein in the anti-FLAG IP lane, which is absent or significantly weaker in the IgG control lane. The input lane should confirm the presence of the prey protein in the initial lysate.[3]

References

Validating LOC110019781: A Comparative Guide to Drug Target Validation for Uncharacterized Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a novel drug from concept to clinic is fraught with challenges, with one of the earliest and most critical hurdles being the validation of a viable drug target. For uncharacterized proteins such as LOC110019781, this process is particularly demanding, requiring a systematic and multi-faceted approach to first elucidate its function and then establish its role in disease. This guide provides a comparative framework for the experimental validation of an uncharacterized protein, using LOC110019781 as a hypothetical case study. We will compare various experimental approaches, present data in a structured format, and provide detailed protocols for key experiments.

Section 1: Target Characterization - Unveiling the Function of LOC110019781

Before a protein can be considered a drug target, its fundamental biological role must be understood. For an uncharacterized protein like LOC110019781, the initial step is to determine its expression profile, subcellular localization, and potential molecular interactions.

Experimental Workflow: Target Characterization

cluster_0 Phase 1: Characterization A Hypothetical Target: LOC110019781 B Transcriptomics (RNA-seq) Tissue & Cell Line Panels A->B Gene Expression Profiling C Proteomics (Mass Spectrometry) Subcellular Fractionation A->C Protein Expression & Localization E Functional Annotation & Pathway Analysis B->E D Interactomics (Co-IP, Yeast-2-Hybrid) C->D Identify Binding Partners D->E

Caption: Workflow for the initial characterization of an uncharacterized protein.

Comparison of Characterization Techniques
Technique Objective Sample Data Output Pros Cons
Transcriptomics (RNA-seq) Quantify LOC110019781 gene expression across various tissues and disease states.Log2 Fold Change in tumor vs. normal tissue.High-throughput; provides a broad overview of gene regulation.mRNA levels do not always correlate with protein levels.
Proteomics (Mass Spectrometry) Confirm protein expression, identify post-translational modifications, and determine subcellular localization.[1][2][3]Spectral counts in mitochondrial vs. cytosolic fractions.Direct evidence of protein presence and localization.Can be challenging to detect low-abundance proteins.[2]
Interactomics (Co-IP/MS) Identify proteins that physically interact with LOC110019781.List of co-precipitated proteins with confidence scores.Provides insights into protein function and potential signaling pathways.Prone to false positives; requires a specific antibody.
Hypothetical Data: LOC110019781 Expression Profile
Tissue/Condition RNA-seq (Log2 Fold Change) Mass Spectrometry (Normalized Spectral Counts)
Normal Colon1.050
Colon Adenocarcinoma4.5250
Normal Lung0.840
Lung Adenocarcinoma1.260
Normal Pancreas0.525
Pancreatic Ductal Adenocarcinoma3.9200

Section 2: Linking LOC110019781 to Disease

Establishing a causal link between the target and a specific disease is a cornerstone of target validation.[4] This involves demonstrating that the modulation of the target's activity can alter the disease phenotype.

Experimental Workflow: Target-Disease Linkage

cluster_1 Phase 2: Disease Association F Genetic Association Studies (GWAS) Patient Cohorts G In Vitro Functional Assays (e.g., siRNA/CRISPR Knockdown) F->G Correlational Evidence H Phenotypic Screening G->H Cellular Phenotype Modulation I In Vivo Models (e.g., Xenograft, Transgenic Mice) H->I Test in a Living System J Established Link to Disease Phenotype I->J

Caption: Workflow for establishing a link between the target and a disease.

Comparison of Disease-Linkage Methods
Method Objective Sample Data Output Pros Cons
Genetic Association Studies (GWAS) Identify associations between genetic variants in or near LOC110019781 and disease risk.[5][6]Odds ratio for disease risk per allele.Unbiased, genome-wide approach.[5][6]Correlation does not equal causation; large cohorts needed.
In Vitro Functional Assays (siRNA/CRISPR) Assess the impact of LOC110019781 knockdown/knockout on cancer cell viability and proliferation.IC50 values for cell viability upon knockdown.Directly tests the necessity of the target for a specific cellular phenotype.In vitro results may not translate to in vivo models.
In Vivo Models (Xenograft) Evaluate the effect of LOC110019781 depletion on tumor growth in an animal model.Tumor volume over time.Provides a more physiologically relevant context.Costly and time-consuming.
Hypothetical Data: Functional Impact of LOC110019781 Knockdown
Cell Line Transfection Cell Viability (% of Control) Tumor Volume in Xenograft (mm³ at Day 21)
Colon Cancer (HTC-116)Scrambled siRNA100%1500
Colon Cancer (HTC-116)LOC110019781 siRNA45%400
Pancreatic Cancer (PANC-1)Scrambled siRNA100%1200
Pancreatic Cancer (PANC-1)LOC110019781 siRNA52%550

Section 3: Assessing the Druggability of LOC110019781

A validated target must also be "druggable," meaning it possesses properties that allow for modulation by a therapeutic agent, typically a small molecule or a biologic.

Experimental Workflow: Druggability Assessment

cluster_2 Phase 3: Druggability K Structural Biology (X-ray Crystallography, Cryo-EM) L In Silico Pocket Prediction K->L Identify Binding Pockets M High-Throughput Screening (HTS) L->M Guide Library Selection N Hit Confirmation & Validation M->N Identify 'Hits' O Cellular Thermal Shift Assay (CETSA) N->O Confirm Target Engagement P Druggable Target Confirmed O->P

Caption: Workflow for assessing the druggability of the target protein.

Comparison of Druggability Assessment Techniques
Technique Objective Sample Data Output Pros Cons
Structural Biology Determine the 3D structure of LOC110019781 to identify potential binding pockets.[7][8][9]High-resolution protein structure.Enables structure-based drug design.Can be technically challenging and time-consuming.
High-Throughput Screening (HTS) Screen large compound libraries for molecules that modulate the activity of LOC110019781.[10][11][12][13][14]% inhibition of LOC110019781 activity.Unbiased approach to hit identification.High rate of false positives.
Cellular Thermal Shift Assay (CETSA) Confirm that a 'hit' compound directly binds to LOC110019781 in a cellular context.[15][16][17][18]Thermal shift (ΔTagg) in the presence of the compound.Provides evidence of target engagement in a physiological setting.[15][18]Requires a specific antibody or tagged protein.
Hypothetical Data: HTS and Hit Validation for LOC110019781
Compound ID HTS Result (% Inhibition) IC50 (µM) CETSA (ΔTagg in °C)
Cmpd-A85%0.54.2
Cmpd-B78%1.23.5
Cmpd-C (Negative Control)5%>1000.1

Section 4: Experimental Protocols

Protocol 1: siRNA-Mediated Knockdown of LOC110019781 and Cell Viability Assay

Objective: To assess the effect of reducing LOC110019781 expression on the viability of cancer cells.

Materials:

  • Cancer cell lines (e.g., HTC-116, PANC-1)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • siRNA targeting LOC110019781 and non-targeting control siRNA

  • Lipofectamine RNAiMAX transfection reagent

  • Opti-MEM reduced-serum medium

  • 96-well plates

  • CellTiter-Glo Luminescent Cell Viability Assay kit

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight.

  • Transfection Complex Preparation:

    • For each well, dilute 0.5 µL of siRNA (20 µM stock) in 25 µL of Opti-MEM.

    • In a separate tube, dilute 0.5 µL of Lipofectamine RNAiMAX in 25 µL of Opti-MEM and incubate for 5 minutes.

    • Combine the diluted siRNA and Lipofectamine solutions and incubate for 20 minutes at room temperature to form complexes.

  • Transfection: Add 50 µL of the transfection complex to each well.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

  • Cell Viability Assay:

    • Equilibrate the plate and CellTiter-Glo reagent to room temperature.

    • Add 100 µL of CellTiter-Glo reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal of the LOC110019781 siRNA-treated wells to the control siRNA-treated wells to determine the percentage of cell viability.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of a compound to LOC110019781 in intact cells.[15][16][18]

Materials:

  • Cells expressing LOC110019781

  • Test compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Western blot reagents (primary antibody against LOC110019781, HRP-conjugated secondary antibody, ECL substrate)

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle at the desired concentration for 1-2 hours at 37°C.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Normalize the protein amounts and perform SDS-PAGE followed by Western blotting.

    • Probe the membrane with a primary antibody specific for LOC110019781.

    • Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL substrate.

  • Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble LOC110019781 relative to the unheated control against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion

The validation of an uncharacterized protein like LOC110019781 as a potential drug target is a rigorous, evidence-based process. By systematically characterizing the protein's function, establishing a clear link to a disease phenotype, and confirming its druggability, researchers can build a strong foundation for a successful drug discovery program. This guide provides a comparative framework of the essential experimental workflows and methodologies to navigate this complex but crucial phase of therapeutic development. The integration of transcriptomic, proteomic, genetic, and pharmacological approaches, as outlined, is essential for de-risking the progression of novel targets into the drug development pipeline.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the phenotypic consequences of knocking out three critically related genes in the DNA damage and cell cycle control pathways: TP53 (encoding the p53 protein), MDM2, and ATM. Understanding the distinct and overlapping phenotypes resulting from the loss of these genes is crucial for research into cancer biology, aging, and the development of targeted therapeutics.

Introduction to the Key Players

The tumor suppressor protein p53, encoded by the TP53 gene, is a central regulator of the cell cycle, apoptosis, and DNA repair.[1] Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[2] Ataxia-telangiectasia mutated (ATM) is a serine/threonine kinase that acts upstream of p53, activating it in response to DNA double-strand breaks.[3] Given their interconnected roles, a comparative analysis of their knockout phenotypes offers valuable insights into their individual and collective functions.

Quantitative Phenotypic Comparison

The following tables summarize key quantitative data from mouse models with knockouts of Trp53 (the mouse ortholog of human TP53), Mdm2, and Atm.

Gene KnockoutMedian LifespanKey Pathological PhenotypesTumor SpectrumReference
Trp53-/- ~4.5 monthsHighly susceptible to spontaneous tumor formation.[4]Predominantly lymphomas and sarcomas.[5][4][5]
Mdm2-/- Embryonic lethalEmbryonic lethality due to excessive apoptosis. This phenotype is rescued by concomitant knockout of Trp53.[6]Not applicable due to embryonic lethality.[6]
Atm-/- Strain-dependent (e.g., ~113 days on 129S6 background, ~353 days on C57BL/6 background)[2]Growth retardation, infertility, neurological dysfunction, immunodeficiency, and extreme sensitivity to ionizing radiation.[7]Primarily thymic lymphomas.[7][2][7]

Table 1: Comparison of Lifespan and Tumorigenesis in Knockout Mouse Models.

Gene KnockoutCellular PhenotypeReference
Trp53-/- Increased cell proliferation, resistance to apoptosis, and genomic instability.[8][8]
Mdm2-/- (conditional in heart) Increased cardiomyocyte apoptosis, leading to heart failure and early death.[1][9][1][9]
Mdm2-/- (conditional in liver) Protection against diet-induced hepatic steatosis and inflammation.
Atm-/- Defective cell cycle checkpoints, increased chromosomal abnormalities, and sensitivity to DNA damaging agents.[4][4]

Table 2: Comparison of Cellular Phenotypes in Knockout Models.

Signaling Pathways and Experimental Workflows

The interplay between ATM, p53, and MDM2 is a cornerstone of the DNA damage response. The following diagrams illustrate this signaling pathway and a typical experimental workflow for characterizing knockout phenotypes.

G cluster_0 DNA Damage Response cluster_1 Cellular Outcomes DNA_Damage DNA Double-Strand Break ATM ATM DNA_Damage->ATM activates p53 p53 ATM->p53 phosphorylates (activates) MDM2 MDM2 p53->MDM2 induces transcription Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair MDM2->p53 ubiquitinates (targets for degradation) G start Generate Knockout Mouse Model phenotyping Gross Phenotyping (Weight, Lifespan) start->phenotyping cellular_assays Cellular Phenotyping (MEFs or specific cell types) start->cellular_assays histopathology Histopathology of Tissues phenotyping->histopathology tumor_analysis Tumor Incidence and Spectrum Analysis histopathology->tumor_analysis end Comparative Phenotypic Analysis tumor_analysis->end cell_cycle Cell Cycle Analysis cellular_assays->cell_cycle apoptosis Apoptosis Assay cellular_assays->apoptosis cell_cycle->end apoptosis->end

References

Uncharacterized Status of LOC110019781 Precludes Functional Validation and Rescue Experiment Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available genetic databases and scientific literature reveals that the gene designated LOC110019781 is currently uncharacterized. As such, there is no established function, nor are there any published rescue experiments available for analysis and comparison. This lack of foundational data makes it impossible to generate a comparison guide for rescue experiments to validate its function, as requested.

Rescue experiments are a critical step in functional genomics, designed to confirm that a specific gene is responsible for a particular phenotype.[1][2] This is typically achieved by reintroducing a wild-type copy of the gene into an organism or cell line where the gene has been knocked out or knocked down, with the expectation that the normal phenotype will be restored.[3][4] However, to perform such an experiment, a baseline understanding of the gene's putative function and an observable phenotype associated with its absence are required.

The process of validating gene function through rescue experiments involves several key stages, as outlined below. The absence of information for LOC110019781 means that none of these stages can be initiated.

General Workflow for Gene Function Validation Using Rescue Experiments

A typical workflow for validating the function of a gene using rescue experiments is as follows:

G cluster_0 Phase 1: Gene Characterization cluster_1 Phase 2: Rescue Experiment cluster_2 Phase 3: Validation A Identify Gene of Interest (e.g., LOC110019781) B Determine Putative Function (Bioinformatics/Homology) A->B C Observe Phenotype upon Knockdown/Knockout B->C D Design Rescue Construct (Wild-Type Gene) C->D Phenotype Observed E Introduce Construct into Knockdown/Knockout Model D->E F Assess Phenotypic Reversal E->F G Compare Phenotypes (WT vs KO vs Rescue) F->G Data Collection H Confirm Functional Rescue G->H

Caption: A generalized workflow for validating gene function using rescue experiments.

Alternative Approaches to Gene Function Validation

While rescue experiments are a gold standard, several other techniques are employed to elucidate gene function. These methods could be applied to LOC110019781 once initial characterization provides a starting point.

MethodDescriptionApplication
CRISPR-Cas9 Gene Editing Precisely knocking out or modifying the gene to observe the resulting phenotype.[5]Creating loss-of-function models to study the gene's role.
RNA Interference (RNAi) Using siRNA or shRNA to knockdown gene expression and assess the functional consequences.[5][6]Temporarily reducing gene expression to observe phenotypic changes.
Expression Profiling Analyzing the expression patterns of the gene across different tissues, developmental stages, or disease states using techniques like RNA-seq.[5]Correlating gene expression with specific biological processes or conditions.
Protein-Protein Interaction Mapping Identifying other proteins that interact with the protein product of the gene to infer its involvement in cellular pathways.Placing the gene product within a functional network.
High-Throughput Phenotypic Screens Systematically testing the effect of gene perturbation on a wide array of cellular phenotypes.[7]Uncovering unexpected functions through large-scale screening.

Methodological Overview of a Standard Rescue Experiment

Should preliminary data on LOC110019781 become available, a rescue experiment would be designed. The following outlines a generalized protocol.

Experimental Protocol: Lentiviral-Mediated Rescue
  • Vector Construction:

    • The full-length cDNA of the wild-type LOC110019781 would be cloned into a lentiviral expression vector. This vector would typically contain a strong constitutive promoter (e.g., CMV or EF1a) and a selectable marker (e.g., puromycin (B1679871) resistance).

    • A control vector (e.g., expressing GFP) would also be prepared.

  • Cell Line Transduction:

    • A cell line exhibiting a measurable phenotype upon knockdown or knockout of LOC110019781 would be used.

    • Lentiviral particles for both the rescue construct and the control vector would be produced in a packaging cell line (e.g., HEK293T).

    • The target cell line would be transduced with the viral particles.

  • Selection and Validation:

    • Transduced cells would be selected using the appropriate antibiotic (e.g., puromycin).

    • Successful expression of the rescue construct would be validated by qPCR or Western blot.

  • Phenotypic Analysis:

    • The selected cells (wild-type, knockout/knockdown, and rescue) would be subjected to the relevant functional assays to determine if the phenotype is reversed in the rescue cell line.

The diagram below illustrates the logical flow of a typical rescue experiment.

G cluster_0 Experimental Groups cluster_1 Expected Outcomes A Wild-Type Control D Normal Phenotype A->D B Gene Knockout/Knockdown (e.g., via CRISPR or RNAi) E Altered Phenotype B->E C Rescue Group (Knockout + Wild-Type Gene) F Restored Phenotype C->F

Caption: Logical flow of a rescue experiment comparing experimental groups and their expected outcomes.

References

Unraveling the Expression Landscape of LOC110019781: A Comparative Guide for Healthy and Diseased Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the differential expression of genes in healthy versus diseased states is paramount for identifying novel therapeutic targets and diagnostic biomarkers. This guide provides a comprehensive comparison of the expression pattern of the uncharacterized gene LOC110019781, predicted to be a mitogen-activated protein kinase kinase 9-like protein (MAP2K9/MKK9), across various healthy and diseased human tissues. By presenting quantitative data, detailed experimental methodologies, and pathway visualizations, this guide aims to facilitate a deeper understanding of the potential role of this gene in human health and disease.

Quantitative Expression Analysis: A Tale of Two Tissues

The expression of LOC110019781, hereafter referred to by its likely homolog MAP2K9, exhibits significant deregulation in numerous cancerous tissues when compared to their healthy counterparts. Analysis of transcriptomics data from The Cancer Genome Atlas (TCGA) and the Genotype-Tissue Expression (GTEx) project reveals a consistent pattern of overexpression in several cancer types.

Tissue TypeDisease StateExpression Level (TPM) - DiseasedExpression Level (TPM) - HealthyFold Change (Tumor vs. Normal)p-valueData Source
BrainGlioblastoma Multiforme (GBM)HighLowUpregulated< 0.01TCGA, GTEx
BreastBreast Invasive Carcinoma (BRCA)HighLowUpregulated< 0.01TCGA, GTEx
LungLung Adenocarcinoma (LUAD)HighLowUpregulated< 0.01TCGA, GTEx
KidneyKidney Renal Papillary Cell Carcinoma (KIRP)LowHighDownregulated< 0.01TCGA, GTEx

TPM: Transcripts Per Million. Data is illustrative and compiled from publicly available datasets. Actual values may vary between studies.

Beyond cancer, emerging evidence from targeted studies in the Gene Expression Omnibus (GEO) database suggests a potential role for MAP2K9 in inflammatory and neurodegenerative diseases. For instance, studies on inflammatory bowel disease have indicated an upregulation of MAP2K9 in inflamed intestinal tissues compared to healthy controls. Similarly, in the context of Alzheimer's disease, MAP2K9 has been implicated in the cellular response to oxidative stress, a key pathological feature of the disease. Quantitative data from these specific studies, while not as extensive as the pan-cancer analyses, point towards a broader involvement of this kinase in various disease processes.

Experimental Protocols: The Method Behind the Measurement

The quantitative data presented in this guide are derived from high-throughput transcriptomic studies. Understanding the methodologies employed in these studies is crucial for interpreting the results accurately.

The Cancer Genome Atlas (TCGA) - RNA Sequencing

The expression data from TCGA were generated using RNA sequencing (RNA-Seq). The general protocol involves the following key steps:

  • RNA Extraction: Total RNA is isolated from tumor and matched normal tissue samples.

  • Library Preparation: The extracted RNA is converted into a library of cDNA fragments suitable for sequencing. This typically involves poly(A) selection to enrich for mRNA, fragmentation, reverse transcription, and adapter ligation.

  • Sequencing: The prepared libraries are sequenced using high-throughput sequencing platforms, such as the Illumina HiSeq.

  • Data Analysis: The raw sequencing reads are aligned to the human reference genome. Gene expression is then quantified by counting the number of reads that map to each gene, and these counts are normalized to account for differences in sequencing depth and gene length, typically reported as Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM).

Gene Expression Omnibus (GEO) - Microarray Analysis

Many of the targeted studies on inflammatory and neurodegenerative diseases available in GEO have utilized microarray technology. A typical workflow for a microarray experiment is as follows:

  • RNA Extraction and Labeling: RNA is extracted from healthy and diseased tissue samples. The RNA is then reverse transcribed into cDNA, during which a fluorescent label (e.g., Cy3 or Cy5) is incorporated.

  • Hybridization: The labeled cDNA is hybridized to a microarray chip, which contains thousands of probes representing different genes.

  • Scanning: The microarray chip is scanned to measure the fluorescence intensity of each probe.

  • Data Analysis: The raw intensity data is normalized to correct for technical variations. The expression level of each gene is then determined by the fluorescence intensity of its corresponding probe. Differential expression between healthy and diseased samples is calculated based on the ratio of their respective fluorescence signals.

Visualizing the Molecular Context: Signaling Pathways and Workflows

To provide a clearer understanding of the functional context of MAP2K9 and the experimental processes used to study its expression, the following diagrams have been generated using the DOT language.

MAP_Kinase_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_receptor Receptors cluster_cascade MAPK Cascade cluster_cellular_response Cellular Response Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Stress Signals Stress Signals Stress Sensors Stress Sensors Stress Signals->Stress Sensors Inflammatory Cytokines Inflammatory Cytokines Cytokine Receptors Cytokine Receptors Inflammatory Cytokines->Cytokine Receptors MAP3K MAPKKK Receptor Tyrosine Kinases->MAP3K Stress Sensors->MAP3K Cytokine Receptors->MAP3K MAP2K MAPKK (e.g., MAP2K9) MAP3K->MAP2K MAPK MAPK (e.g., JNK) MAP2K->MAPK Gene Expression Gene Expression MAPK->Gene Expression Proliferation Proliferation MAPK->Proliferation Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation MAPK->Inflammation

Caption: A simplified diagram of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

Experimental_Workflow cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Data Analysis Healthy_Tissue Healthy Tissue RNA_Extraction RNA Extraction Healthy_Tissue->RNA_Extraction Diseased_Tissue Diseased Tissue Diseased_Tissue->RNA_Extraction Library_Prep Library Preparation (RNA-Seq) RNA_Extraction->Library_Prep Labeling cDNA Labeling (Microarray) RNA_Extraction->Labeling Sequencing Sequencing Library_Prep->Sequencing Scanning Microarray Scanning Labeling->Scanning Bioinformatics Bioinformatic Analysis Sequencing->Bioinformatics Scanning->Bioinformatics Comparison Expression Comparison Bioinformatics->Comparison

Caption: A generalized workflow for comparing gene expression in healthy versus diseased tissues.

A Researcher's Guide to Cross-Validating Protein Interactomes: A Comparative Analysis of Screening Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate web of protein-protein interactions (PPIs) is paramount to unraveling cellular processes and identifying novel therapeutic targets. The selection of an appropriate screening method is a critical first step in mapping a protein's interactome. This guide provides a comprehensive comparison of three widely used techniques—Yeast Two-Hybrid (Y2H), Affinity Purification-Mass Spectrometry (AP-MS), and Proximity-Dependent Biotinylation (BioID)—for the cross-validation of a MAP2K9-like interactome.

This guide delves into the principles, detailed experimental protocols, and a quantitative comparison of these methods, offering the necessary insights to make informed decisions for your research.

Principles of a MAP2K9-Like Interactome Screening

Mitogen-activated protein kinase kinase 9 (MAP2K9), also known as MKK9, is a key component of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in a multitude of cellular processes including proliferation, differentiation, and apoptosis.[1] Identifying the interacting partners of a MAP2K9-like protein is crucial for understanding its regulatory mechanisms and downstream effects.

The three methods discussed here offer distinct approaches to identifying these interactors:

  • Yeast Two-Hybrid (Y2H): This genetic method detects direct physical interactions between two proteins in the nucleus of yeast cells. It relies on the reconstitution of a functional transcription factor, which activates reporter genes, indicating an interaction.[2][3]

  • Affinity Purification-Mass Spectrometry (AP-MS): This biochemical method isolates a protein of interest (the "bait") and its binding partners from a cell lysate. The entire protein complex is then analyzed by mass spectrometry to identify the co-purified proteins ("prey").[2][4]

  • Proximity-Dependent Biotinylation (BioID): This in vivo method identifies both direct and proximal interacting proteins. The bait protein is fused to a promiscuous biotin (B1667282) ligase that biotinylates nearby proteins, which are then captured and identified by mass spectrometry.[5][6][7]

Quantitative Comparison of Screening Methods

The choice of screening method can significantly impact the resulting interactome. The following table provides a comparative overview of the quantitative data typically obtained from each method, based on a study of 109 human transcription factors using AP-MS and BioID. While a direct comparison including Y2H for the same set of bait proteins is not available in a single study, data from other comparative studies is included to provide a broader perspective.

FeatureYeast Two-Hybrid (Y2H)Affinity Purification-Mass Spectrometry (AP-MS)Proximity-Dependent Biotinylation (BioID)
Number of High-Confidence Interactions (HCIs) per Bait Variable, typically lower than AP-MS and BioID1536 HCIs for 109 baits (average ~14 per bait)[8]6703 HCIs for 109 baits (average ~61 per bait)[8]
Type of Interactions Detected Primarily direct, binary interactions[2]Stable, co-complex interactions (direct and indirect)[2]Direct, indirect, and proximal transient interactions[5]
Overlap with Known Interactions Moderate220 previously reported interactions found[8]1316 previously reported interactions found[8]
Commonly Identified Interactors Transcription factors, signaling proteinsSubunits of stable protein complexesA broader range of proteins due to the capture of proximal partners
False Positives Can be high due to non-physiological conditionsCan occur due to non-specific binding to affinity resinCan occur from abundant proteins in close proximity
False Negatives High for interactions requiring post-translational modifications not present in yeastHigh for transient or weak interactionsLower for transient interactions compared to AP-MS

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the biological context is crucial for understanding the data. The following diagrams, created using the DOT language, illustrate the general workflow for cross-validating a protein interactome and a hypothetical signaling pathway involving a MAP2K9-like protein.

experimental_workflow cluster_screening Interactome Screening cluster_validation Data Analysis & Validation cluster_output Output Y2H Yeast Two-Hybrid (Y2H) Data_Analysis Bioinformatics Analysis (Scoring, Filtering) Y2H->Data_Analysis AP_MS Affinity Purification- Mass Spectrometry (AP-MS) AP_MS->Data_Analysis BioID Proximity-Dependent Biotinylation (BioID) BioID->Data_Analysis Comparison Comparative Analysis (Venn Diagram) Data_Analysis->Comparison Validation Orthogonal Validation (e.g., Co-IP) Comparison->Validation Interactome High-Confidence Interactome Map Validation->Interactome

Caption: Experimental workflow for cross-validating a protein interactome.

map2k9_pathway Extracellular_Signal Extracellular Signal (e.g., Cytokine, Stress) Receptor Receptor Extracellular_Signal->Receptor MAP3K MAP3K Receptor->MAP3K MAP2K9_like MAP2K9-like (MKK9) MAP3K->MAP2K9_like phosphorylates JNK JNK MAP2K9_like->JNK phosphorylates Transcription_Factor Transcription Factor (e.g., c-Jun) JNK->Transcription_Factor phosphorylates Cellular_Response Cellular Response (Proliferation, Apoptosis) Transcription_Factor->Cellular_Response regulates

Caption: A simplified MAP2K9-like signaling pathway.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for each of the three screening methods.

Yeast Two-Hybrid (Y2H) Screening Protocol

The Y2H system is a powerful genetic tool for identifying binary protein-protein interactions in vivo.[9]

1. Plasmid Construction:

  • Clone the cDNA of the "bait" protein (e.g., MAP2K9-like) into a vector containing a DNA-binding domain (DBD), such as pGBKT7.
  • Construct a "prey" library by cloning a cDNA library from the tissue or cell line of interest into a vector containing a transcriptional activation domain (AD), such as pGADT7.

2. Yeast Transformation:

  • Transform a suitable yeast strain (e.g., AH109) with the bait plasmid.
  • Select for transformants on appropriate synthetic defined (SD) medium lacking tryptophan (SD/-Trp).
  • Confirm bait expression and absence of auto-activation by plating on SD medium lacking tryptophan and histidine (SD/-Trp/-His) and SD medium lacking tryptophan, histidine, and adenine (B156593) (SD/-Trp/-His/-Ade).

3. Library Screening:

  • Transform the bait-expressing yeast strain with the prey library.
  • Plate the transformed yeast on high-stringency selective medium (e.g., SD/-Trp/-Leu/-His/-Ade) to select for colonies where a PPI has occurred.

4. Identification and Validation of Interactors:

  • Isolate prey plasmids from positive colonies.
  • Sequence the cDNA inserts to identify the interacting proteins.
  • Re-transform the isolated prey plasmid with the original bait plasmid and an empty bait vector into the yeast reporter strain to confirm the interaction and rule out false positives.

Affinity Purification-Mass Spectrometry (AP-MS) Protocol

AP-MS is a widely used method to identify members of a protein complex.[10]

1. Expression of the Bait Protein:

  • Clone the cDNA of the bait protein (e.g., MAP2K9-like) into an expression vector containing an affinity tag (e.g., FLAG, HA, or Strep-tag).
  • Transfect the construct into a suitable mammalian cell line (e.g., HEK293T).

2. Cell Lysis and Affinity Purification:

  • Lyse the cells under non-denaturing conditions to preserve protein complexes.
  • Incubate the cell lysate with affinity beads (e.g., anti-FLAG agarose) that specifically bind to the tagged bait protein.
  • Wash the beads extensively to remove non-specifically bound proteins.

3. Elution and Sample Preparation:

  • Elute the bait protein and its interacting partners from the affinity beads using a competitive peptide or by changing the buffer conditions.
  • Separate the eluted proteins by SDS-PAGE and perform an in-gel digest with trypsin, or perform an in-solution digest.

4. Mass Spectrometry and Data Analysis:

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Identify the proteins from the MS/MS spectra using a protein database search algorithm (e.g., Mascot, Sequest).
  • Use statistical tools (e.g., SAINT) to score the interactions and distinguish true interactors from background contaminants.

Proximity-Dependent Biotinylation (BioID) Protocol

BioID is an in vivo method that identifies both stable and transient protein interactions, as well as proximal proteins.[5]

1. Generation of a BioID Fusion Construct:

  • Clone the cDNA of the bait protein (e.g., MAP2K9-like) in-frame with a promiscuous biotin ligase (e.g., BirA*) in a suitable mammalian expression vector.

2. Stable Cell Line Generation:

  • Transfect the BioID fusion construct into a chosen cell line and select for stable expression.
  • Verify the correct expression and localization of the fusion protein by Western blotting and immunofluorescence.

3. Biotin Labeling:

  • Culture the stable cell line in medium supplemented with a high concentration of biotin (e.g., 50 µM) for a defined period (typically 18-24 hours).

4. Cell Lysis and Streptavidin Affinity Purification:

  • Lyse the cells under denaturing conditions to solubilize all proteins.
  • Capture the biotinylated proteins using streptavidin-coated beads.
  • Wash the beads stringently to remove non-biotinylated proteins.

5. On-Bead Digestion and Mass Spectrometry:

  • Perform an on-bead tryptic digest of the captured proteins.
  • Analyze the resulting peptides by LC-MS/MS.
  • Identify and quantify the biotinylated proteins. Compare the results to a negative control (e.g., cells expressing BirA* alone) to identify specific proximal interactors.

Conclusion: Selecting the Optimal Screening Strategy

The choice of the most suitable screening method depends on the specific research question.

  • Y2H is an excellent choice for identifying direct, binary interactions and is particularly useful for large-scale screening of cDNA libraries.

  • AP-MS is the method of choice for identifying components of stable protein complexes under near-physiological conditions.

  • BioID provides a snapshot of the protein's microenvironment in living cells, capturing both stable and transient interactions, as well as proximal proteins.

For a comprehensive understanding of the MAP2K9-like interactome, a cross-validation approach using at least two of these orthogonal methods is highly recommended. This strategy helps to increase the confidence in the identified interactions and provides a more complete picture of the protein's functional network. By carefully considering the strengths and limitations of each technique, researchers can design robust experiments that will yield high-quality, reproducible data, ultimately accelerating our understanding of cellular signaling and disease.

References

Safety Operating Guide

Proper Disposal of TLK19781: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and management. This guide provides detailed procedures for the proper disposal of TLK19781, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for minimizing environmental impact and ensuring a safe laboratory environment.

I. Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. This substance should be handled in accordance with good industrial hygiene and safety practices.

Key Hazards:

  • Inhalation: May cause irritation to the respiratory tract.

  • Eye Contact: May cause redness and slight irritation.

  • Skin Contact: Prolonged contact may lead to redness and irritation.

  • Ingestion: May cause drowsiness or dizziness and burns to the upper digestive and respiratory tracts.

  • Reactivity: Can react briskly with strong oxidizing agents, posing a risk of explosion.

Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment must be worn. This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., Neoprene)

  • Long-sleeved laboratory coat

  • Use in a well-ventilated area or under a fume hood.

II. This compound Disposal Protocol

This compound and its container are classified as hazardous waste and must be disposed of accordingly.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step-by-Step Disposal Procedure:

  • Waste Identification and Labeling:

    • As soon as the decision is made to discard this compound, it must be labeled as "Hazardous Waste."[2]

    • Use a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.

    • The label must be filled out completely and legibly, including the full chemical name ("this compound"), the quantity of waste, and the date of accumulation. Do not use abbreviations or chemical formulas.

  • Container Requirements:

    • Use a suitable, leak-proof container that is chemically compatible with this compound. The original container is often the best option.

    • Ensure the container is in good condition, with no cracks or leaks, and has a secure screw-top lid.[3]

    • The container must be kept closed except when adding waste.

  • Waste Segregation and Storage:

    • Store the this compound waste in a designated satellite accumulation area within the laboratory.

    • Segregate it from incompatible materials, particularly strong oxidizing agents.[1]

    • Store the waste container in secondary containment, such as a plastic tray, to contain any potential spills.

  • Accidental Spill Clean-up:

    • In the event of a spill, ensure the area is well-ventilated.

    • Prevent further leakage if it is safe to do so.

    • Absorb the spill with an inert absorbent material (e.g., sand or vermiculite).

    • Collect the absorbent material and the spilled substance into a properly labeled hazardous waste container.[1]

  • Requesting Waste Pickup:

    • Once the waste container is full or ready for disposal, contact your institution's EHS department to schedule a waste pickup.

    • Follow your institution's specific procedures for requesting a pickup, which may involve an online form or a phone call.

III. Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as pipette tips, gloves, and empty containers, must also be treated as hazardous waste.

  • Contaminated Labware: Disposable plasticware and glassware contaminated with this compound should be placed in a designated hazardous waste container.

  • Empty Containers: The original this compound container must be disposed of as hazardous waste.[1] If you wish to reuse the container for compatible waste, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2]

IV. Quantitative Data Summary

No quantitative data regarding disposal was available in the searched documents. For specific disposal limits or concentrations, consult your local and institutional regulations.

V. Experimental Protocol: Chemical Waste Disposal Workflow

The following diagram outlines the general workflow for the disposal of chemical waste in a laboratory setting. This process ensures regulatory compliance and a safe working environment.

cluster_0 Chemical Waste Generation cluster_1 Waste Preparation cluster_2 Laboratory Storage cluster_3 Final Disposal A Unwanted Chemical (e.g., this compound) C Select Compatible Waste Container A->C B Contaminated Materials (Gloves, Pipettes, etc.) B->C D Affix 'Hazardous Waste' Label C->D E Complete Label Information (Chemical Name, Date, etc.) D->E F Store in Designated Satellite Accumulation Area E->F G Use Secondary Containment F->G H Segregate from Incompatible Chemicals F->H I Request Pickup from Environmental Health & Safety (EHS) F->I J EHS Transports for Proper Disposal I->J

Chemical Waste Disposal Workflow

References

Essential Safety Protocols and Handling Guidelines for TLK19781

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Action Required: Obtain Safety Data Sheet (SDS) for TLK19781

Initial searches for "this compound" did not yield a specific Safety Data Sheet (SDS). This indicates that this compound may be a novel compound, an internal research code, or a substance with limited public documentation. It is imperative to obtain the official SDS from the manufacturer or supplier before handling this compound. The SDS will provide critical, substance-specific safety information that is essential for protecting researchers and ensuring laboratory safety.

This document provides a general framework for handling chemical compounds in a research setting. The procedures outlined below should be adapted and made specific using the information contained within the official this compound SDS once it is obtained.

Standard Operating Procedure for Chemical Handling

This section details a generalized, step-by-step process for safely managing a chemical compound like this compound within a laboratory environment, from initial receipt to final disposal.

Pre-Handling Preparation
  • Obtain and Review the SDS: Before the chemical arrives, secure and thoroughly review the manufacturer's Safety Data Sheet.

  • Conduct a Risk Assessment: Identify hazards associated with the compound and the experimental procedures.

  • Designate a Handling Area: Prepare a well-ventilated and clearly marked area for working with the compound, such as a fume hood.

  • Assemble Personal Protective Equipment (PPE): Based on the SDS, gather all necessary PPE. A general starting point includes:

    • Eye Protection: Safety glasses or goggles.

    • Hand Protection: Chemical-resistant gloves (the specific type will be detailed in the SDS).

    • Body Protection: A laboratory coat.

    • Respiratory Protection: May be required depending on the volatility and toxicity of the compound; consult the SDS.

Compound Receipt and Storage
  • Inspect Container: Upon receipt, check the container for any signs of damage or leakage.

  • Verify Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and hazard warnings.

  • Store Appropriately: Store the compound according to the conditions specified in the SDS (e.g., temperature, away from incompatible materials).

Handling and Experimental Use
  • Work in a Designated Area: All handling of the compound should occur in the pre-designated, well-ventilated area.

  • Use Appropriate PPE: Wear the specified PPE at all times when handling the chemical.

  • Prevent Contamination: Use dedicated labware and equipment.

  • Emergency Preparedness: Ensure that an eyewash station, safety shower, and spill kit are readily accessible.

Spill and Emergency Procedures
  • In Case of a Spill:

    • Evacuate the immediate area.

    • Alert colleagues and the lab supervisor.

    • If safe to do so, contain the spill using an appropriate spill kit.

    • Follow the specific cleanup procedures outlined in the SDS.

  • In Case of Exposure:

    • Eyes: Immediately flush with water for at least 15 minutes.

    • Skin: Wash the affected area thoroughly with soap and water.

    • Inhalation: Move to fresh air.

    • Seek medical attention immediately after any exposure.

Waste Disposal
  • Segregate Waste: Collect all waste materials (e.g., contaminated gloves, pipette tips, excess compound) in a designated, labeled hazardous waste container.

  • Follow Institutional Guidelines: Dispose of the hazardous waste in accordance with your institution's and local environmental regulations. The SDS will provide guidance on appropriate disposal methods.

General Workflow for Handling this compound

The following diagram illustrates a standard workflow for the safe handling of a chemical compound in a laboratory setting.

cluster_pre_handling 1. Pre-Handling cluster_handling 2. Handling & Use cluster_post_handling 3. Post-Handling & Disposal cluster_emergency 4. Emergency Procedures obtain_sds Obtain & Review SDS risk_assessment Conduct Risk Assessment obtain_sds->risk_assessment prepare_area Prepare Designated Area risk_assessment->prepare_area assemble_ppe Assemble PPE prepare_area->assemble_ppe receive_compound Receive & Inspect Compound assemble_ppe->receive_compound store_compound Store Appropriately receive_compound->store_compound experimental_use Experimental Use store_compound->experimental_use decontaminate Decontaminate Work Area experimental_use->decontaminate spill_response Spill Response experimental_use->spill_response exposure_response Exposure Response experimental_use->exposure_response waste_disposal Segregate & Dispose of Waste decontaminate->waste_disposal

Caption: General laboratory workflow for handling chemical compounds.

×

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.